molecular formula C7H10O2 B101147 Methyl 2-hexynoate CAS No. 18937-79-6

Methyl 2-hexynoate

Cat. No.: B101147
CAS No.: 18937-79-6
M. Wt: 126.15 g/mol
InChI Key: DHZPZBFOJDXEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hexynoate (CAS Registry Number: 18937-79-6) is a terminal alkyne ester with the molecular formula C7H10O2 and a molecular weight of 126.1531 g/mol . This compound serves as a versatile and valuable building block in organic synthesis, particularly for the construction of more complex molecular architectures. It has been prepared from 3-alkyl-2-pyrazolin-5-ones using thallium(III) nitrate trihydrate in methanol, a method that provides the ester directly in high yields (68-73%) under mild conditions . The structure of this compound features both an ester carbonyl and a carbon-carbon triple bond, making it a useful precursor for various reactions. Its infrared (IR) spectrum displays characteristic strong absorption bands at approximately 2230 cm⁻¹ (C≡C stretch) and 1718 cm⁻¹ (C=O stretch), confirming the presence of both functional groups . The nuclear magnetic resonance (NMR) spectral data includes signals at 1.01 (t, 3H), 1.63 (m, 2H), 2.34 (t, 2H), and 3.68 (s, 3H) . Researchers utilize this compound in the development of new synthetic methodologies and as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl hex-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZPZBFOJDXEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172349
Record name Methyl hex-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18937-79-6
Record name Methyl 2-hexynoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18937-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-hexynoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018937796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18937-79-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289570
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl hex-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl hex-2-ynoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl 2-hexynoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM8E2XC4ZL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-hexynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of methyl 2-hexynoate, a valuable intermediate in organic synthesis. The information is presented to support research and development activities, with a focus on clarity and detailed experimental context.

Chemical Identity and Physical Properties

This compound is an unsaturated ester with the molecular formula C₇H₁₀O₂.[1] It is a clear, colorless liquid at room temperature.[2] The key physical and chemical properties are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₀O₂PubChem[1]
Molecular Weight 126.15 g/mol PubChem[1]
CAS Number 18937-79-6PubChem[1]
Appearance Clear, colorless liquidSigma-Aldrich
Boiling Point 64-66 °C at 10 mmHgSigma-Aldrich[2]
Density 0.943 g/mL at 25 °CSigma-Aldrich[2]
Refractive Index (n20/D) 1.441Sigma-Aldrich[2]
Flash Point 65 - 65.56 °CSigma-Aldrich[2]
Solubility Information not available
InChI Key DHZPZBFOJDXEHS-UHFFFAOYSA-NPubChem[1]
SMILES CCCC#CC(=O)OCSigma-Aldrich[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data available for this compound.

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.72s3H-OCH₃
2.27t, J = 7.1 Hz2H-C≡C-CH₂-
1.54sextet, J = 7.3 Hz2H-CH₂-CH₂-CH₃
0.96t, J = 7.4 Hz3H-CH₃

Source: Spectral Database for Organic Compounds (SDBS)

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Carbon Atom
154.3C=O
88.5-C≡C-
73.4-C≡C-
52.4-OCH₃
20.8-CH₂-
19.4-CH₂-
13.3-CH₃

Source: Spectral Database for Organic Compounds (SDBS)

Mass Spectrometry

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Possible Fragment
1265[M]⁺
95100[M - OCH₃]⁺
6785[M - COOCH₃]⁺
5540[C₄H₇]⁺
4170[C₃H₅]⁺

Source: NIST Mass Spectrometry Data Center via PubChem[1]

Synthesis of this compound

Experimental Protocol: Fischer Esterification of 2-Hexynoic Acid

Materials:

  • 2-Hexynoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hexynoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 2-Hexynoic Acid + Methanol B Add H₂SO₄ (catalyst) A->B C Reflux (2-4h) B->C D Rotary Evaporation C->D Cool to RT E Extraction with Et₂O D->E F Washing (H₂O, NaHCO₃, Brine) E->F G Drying (MgSO₄) F->G H Filtration & Concentration G->H I Vacuum Distillation H->I J J I->J Pure this compound

Caption: Workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is primarily dictated by the presence of the alkyne and ester functional groups. The carbon-carbon triple bond can undergo various addition reactions, such as hydrogenation to form the corresponding alkene or alkane, and can also participate in cycloaddition reactions. The ester group can undergo hydrolysis under acidic or basic conditions to yield 2-hexynoic acid and methanol.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a combustible liquid and may cause skin and serious eye irritation.[3] Respiratory irritation may also occur.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Table 5: GHS Hazard Information for this compound

Hazard StatementGHS Classification
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Source: PubChem[1]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, spectroscopic data, a representative synthesis protocol, and safety information for this compound. The compiled data and experimental methodologies are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Methyl 2-hexynoate (CAS 18937-79-6): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl 2-hexynoate, a versatile acetylenic ester used in organic synthesis. It covers physicochemical properties, spectroscopic data, synthesis protocols, key chemical reactions, and potential biological significance, serving as a foundational resource for its application in research and development.

Physicochemical and Safety Data

This compound is a combustible liquid characterized as a skin, eye, and respiratory irritant.[1] Proper personal protective equipment, including eye shields and gloves, should be used during handling.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 18937-79-6[1][2]
Molecular Formula C₇H₁₀O₂[1][2]
Molecular Weight 126.15 g/mol [1][2]
Appearance Colorless Liquid[1]
Boiling Point 64-66 °C at 10 mmHg[2]
Density 0.943 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.441[2]
Flash Point 65 °C (149 °F)[2]
InChI Key DHZPZBFOJDXEHS-UHFFFAOYSA-N[2]

Table 2: GHS Hazard and Precautionary Statements

CodeStatementReference
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]
P261, P280Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection.[1]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Spectroscopic Profile

The structural identity of this compound is confirmed by characteristic spectroscopic data.

Table 3: Key Spectroscopic Data for this compound

TechniqueFeatureCharacteristic Signal
IR Spectroscopy C≡C Stretch (Alkyne)~2240 cm⁻¹ (weak to medium)
C=O Stretch (Ester)~1715 cm⁻¹ (strong)
C-O Stretch (Ester)~1260 cm⁻¹ (strong)
Mass Spectrometry (GC-MS) Molecular Ion (M⁺)m/z 126
Top Peak (Base Peak)m/z 95 ([M-OCH₃]⁺)
Major Fragmentsm/z 53, 39
¹H NMR (Predicted) -OCH₃ (s)~3.75 ppm
-CH₂-C≡C (t)~2.30 ppm
-CH₂-CH₂-C≡C (sextet)~1.60 ppm
CH₃-CH₂- (t)~1.00 ppm
¹³C NMR (Predicted) C=O (Ester)~154 ppm
C≡C-CO₂Me~88 ppm
C≡C-CH₂~72 ppm
-OCH₃~52 ppm
-CH₂-C≡C~21 ppm
-CH₂-CH₃~20 ppm
-CH₃~13 ppm

Note: NMR data is predicted based on standard chemical shift values as experimental spectra were not available in surveyed databases.

Synthesis and Experimental Protocols

This compound is readily synthesized via standard esterification procedures.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from 2-hexynoic acid and methanol using an acid catalyst.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hexynoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (10-20 eq) to the flask, followed by a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After completion, cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via vacuum distillation (boiling point ~64-66 °C at 10 mmHg) to yield pure this compound.

G cluster_reactants Reactants cluster_process Process r1 2-Hexynoic Acid p1 Reflux (4-6 hours) r1->p1 r2 Methanol (Excess) r2->p1 r3 H₂SO₄ (Catalyst) r3->p1 p2 Neutralization (NaHCO₃) p1->p2 p3 Extraction (Diethyl Ether) p2->p3 p4 Drying & Concentration p3->p4 p5 Vacuum Distillation p4->p5 product Purified This compound p5->product G M2H This compound (Acceptor) Int Intermediate (Vinyl Anion) M2H->Int Nu Nucleophile (Nu⁻) (e.g., R₂NH, RSH, Malonate) Nu->M2H 1,4-Addition Cat Base or Lewis Acid (Catalyst) Cat->Nu activates Prod Adduct Product Int->Prod Protonation G M2H This compound Product 1,4-Disubstituted 1,2,3-Triazole M2H->Product Azide Organic Azide (R-N₃) Azide->Product Catalyst Cu(I) Catalyst Catalyst->Product [3+2]

References

Methyl 2-Hexynoate: A Technical Overview of its Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-hexynoate is an organic compound classified as an alkyne and an ester. This technical guide provides a comprehensive overview of its fundamental molecular properties and a detailed protocol for its synthesis via Fischer esterification, a cornerstone reaction in organic chemistry. The information presented is intended to support research and development activities where the synthesis and application of structurally precise organic molecules are paramount.

Core Molecular Data

The fundamental quantitative data for this compound are summarized in the table below. These properties are essential for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValueCitation
Molecular Formula C₇H₁₀O₂[1]
Molecular Weight 126.15 g/mol [1]
IUPAC Name methyl hex-2-ynoate[1]
CAS Number 18937-79-6[1]

Synthesis of this compound via Fischer Esterification

The synthesis of this compound can be effectively achieved through the Fischer esterification of 2-hexynoic acid with methanol, utilizing a strong acid catalyst. This reaction is an equilibrium process, and to ensure a high yield of the ester, an excess of the alcohol reactant is typically used to shift the equilibrium towards the product side.[2]

Experimental Protocol

The following protocol is a representative procedure for the synthesis of a methyl ester via Fischer esterification and can be adapted for this compound.[3]

Materials:

  • 2-Hexynoic acid

  • Methanol (anhydrous, 99.8%)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hexynoic acid (1.0 equivalent) in an excess of methanol (10-20 equivalents). Methanol serves as both the reactant and the solvent.[3]

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the methanolic solution of 2-hexynoic acid while stirring. It is recommended to perform this addition in an ice bath to manage the exothermic nature of the addition.[3]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C, the boiling point of methanol) using a heating mantle. The reaction should be maintained at reflux for 2-4 hours. Progress can be monitored using Thin Layer Chromatography (TLC).[3]

  • Work-up and Extraction: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. The product is then extracted with ethyl acetate. The organic layer is washed with brine.

  • Drying and Concentration: The extracted organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.[3]

  • Purification: Further purification of the crude product can be achieved through distillation to obtain high-purity this compound.

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of a methyl ester via Fischer esterification.

Fischer_Esterification_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification Reactants 2-Hexynoic Acid + Methanol (excess) Catalyst H₂SO₄ (catalyst) Reflux Reflux (2-4h, ~65°C) Catalyst->Reflux Acid-catalyzed esterification Neutralization Neutralization (aq. NaHCO₃) Reflux->Neutralization Cooling Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Washing Washing (Brine) Extraction->Washing Drying Drying (Na₂SO₄ or MgSO₄) Washing->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purified_Product Pure this compound Concentration->Purified_Product

References

Synthesis of Methyl 2-Hexynoate from Hexanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a comprehensive, multi-step synthetic pathway for the preparation of methyl 2-hexynoate, a valuable building block in organic synthesis, starting from the readily available hexanoic acid. The described methodology is based on established chemical transformations, including α-bromination via the Hell-Volhard-Zelinsky reaction, subsequent dehydrobromination to form the corresponding alkyne, and final esterification. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful execution of this synthesis.

Synthetic Strategy Overview

The conversion of hexanoic acid to this compound necessitates a three-step approach. Direct introduction of a triple bond at the C-2 position of a saturated carboxylic acid is not feasible in a single step. Therefore, the synthesis proceeds through the following key transformations:

  • α-Bromination: Introduction of a bromine atom at the α-position of hexanoic acid using the Hell-Volhard-Zelinsky (HVZ) reaction. This step activates the α-carbon for subsequent elimination.

  • Dehydrobromination: Elimination of hydrogen bromide from 2-bromohexanoic acid using a strong base to generate the carbon-carbon triple bond of 2-hexynoic acid.

  • Esterification: Conversion of the resulting 2-hexynoic acid to its corresponding methyl ester, this compound, through acid-catalyzed esterification with methanol.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Hexanoic_Acid Hexanoic Acid Bromohexanoic_Acid 2-Bromohexanoic Acid Hexanoic_Acid->Bromohexanoic_Acid PBr3, Br2 (Hell-Volhard-Zelinsky) Hexynoic_Acid 2-Hexynoic Acid Bromohexanoic_Acid->Hexynoic_Acid Strong Base (e.g., KOH) (Dehydrobromination) Methyl_Hexynoate This compound Hexynoic_Acid->Methyl_Hexynoate CH3OH, H2SO4 (cat.) (Fischer Esterification) Esterification_SOCl2 Hexynoic_Acid 2-Hexynoic Acid Acyl_Chloride 2-Hexynoyl Chloride Hexynoic_Acid->Acyl_Chloride SOCl2 Methyl_Hexynoate This compound Acyl_Chloride->Methyl_Hexynoate CH3OH Esterification_Diazomethane Hexynoic_Acid 2-Hexynoic Acid Methyl_Hexynoate This compound Hexynoic_Acid->Methyl_Hexynoate CH2N2 N2 N2

Commercial Availability and Technical Profile of Methyl 2-hexynoate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Methyl 2-hexynoate (CAS No. 18937-79-6) is a carboxylic ester and a terminal alkyne, making it a potentially valuable building block in organic synthesis. Its utility in the construction of more complex molecular architectures lends itself to applications in pharmaceutical and materials science research. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and representative protocols for its use, tailored for researchers, scientists, and drug development professionals.

Commercial Sourcing

This compound is available from a select number of chemical suppliers. While availability should always be confirmed directly with the vendor, the following table summarizes known commercial sources. It is important to note that some larger suppliers, such as Sigma-Aldrich, have discontinued this product.

SupplierProduct NumberPurityAvailable Quantities
GFS Chemicals3909Not Specified25 g
Amerigo ScientificNot Specified98%Inquire
ChemicalBookCB721588698%Inquire

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its appropriate handling, storage, and application in experimental settings.

PropertyValue
CAS Number 18937-79-6[1][2][3]
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol [1]
Appearance Clear colorless to yellow liquid
Boiling Point 64-66 °C at 10 mmHg[1]
Density 0.943 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.441[1]
Storage Temperature 2-8°C[1]
Flash Point 65 - 65.56 °C (149.0 - 150.0 °F)[1]

Synthesis and Experimental Protocols

Representative Synthesis of this compound

Reaction:

2-Hexynoic acid can be esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield this compound.

Materials:

  • 2-Hexynoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable organic solvent

Procedure:

  • To a solution of 2-hexynoic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid while cooling the reaction mixture in an ice bath.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by vacuum distillation to obtain the final product.

Application in Drug Discovery: A Workflow

The introduction of a methyl group can significantly impact a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability. This compound, as a carrier of a reactive alkyne and a methyl ester, can serve as a versatile building block in the synthesis of novel therapeutic agents. The following diagram illustrates a logical workflow for incorporating this chemical into a drug discovery program, for instance, in the synthesis of a hypothetical kinase inhibitor.

G cluster_0 Sourcing & QC cluster_1 Synthetic Chemistry cluster_2 Biological Screening supplier_selection Supplier Selection (e.g., GFS Chemicals) qc Quality Control (NMR, GC-MS) supplier_selection->qc reaction_step1 Sonogashira Coupling (this compound + Aryl Halide) qc->reaction_step1 Qualified Material reaction_step2 Hydrolysis of Ester reaction_step1->reaction_step2 reaction_step3 Amide Coupling reaction_step2->reaction_step3 kinase_assay Kinase Inhibition Assay reaction_step3->kinase_assay Final Compound cell_based_assay Cell-Based Proliferation Assay kinase_assay->cell_based_assay lead_optimization Lead Optimization cell_based_assay->lead_optimization Active Compound

Caption: A logical workflow for the utilization of this compound in a drug discovery context.

Signaling Pathways in Drug Development

While there is no specific signaling pathway directly associated with this compound itself, its utility as a synthetic intermediate allows for the creation of molecules that can target a wide array of signaling pathways implicated in disease. For example, the synthesis of kinase inhibitors, as depicted in the workflow above, targets signal transduction pathways that are often dysregulated in cancer. The alkyne moiety of this compound is particularly useful for "click chemistry" reactions, which are widely used in chemical biology and drug discovery to conjugate molecules to probes or other entities for studying their interactions within signaling pathways.

G cluster_0 Kinase Signaling Cascade receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation Promotes inhibitor Synthesized Kinase Inhibitor (from this compound) inhibitor->raf Inhibition

Caption: A simplified diagram of a kinase signaling pathway targeted by a hypothetical inhibitor.

References

The Enigmatic Absence of Methyl 2-Hexynoate in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of current scientific literature and chemical databases reveals that methyl 2-hexynoate, a short-chain acetylenic ester, is not a known naturally occurring compound. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the synthetic nature of this compound, the natural occurrence of its close structural analogs, and its potential biological activities, with a focus on its documented antifungal properties.

While the core compound of interest, this compound, appears to be exclusively of synthetic origin, the broader family of acetylenic lipids is well-represented in the natural world. These compounds, characterized by the presence of one or more carbon-carbon triple bonds, are found in a diverse range of organisms including plants, fungi, and marine invertebrates[1]. Many of these naturally occurring acetylenic compounds exhibit significant biological activities, such as anticancer, antibacterial, and antifungal properties, making them a subject of interest for drug discovery and development[1].

This technical guide will delve into the known natural occurrences of compounds structurally related to this compound, detail synthetic methodologies, provide protocols for its analysis, and summarize the biological activities associated with this class of molecules.

Natural Occurrence of Structurally Related Compounds

Although this compound has not been identified from natural sources, its unsaturated analogue, methyl 2-hexenoate , has been reported in the volatile profiles of soursop (Annona muricata) and papaya (Carica papaya)[2]. The corresponding carboxylic acid, 2-hexenoic acid , has also been found in various plants, including sweet cherry (Prunus avium) and slipper flower (Euphorbia tithymaloides)[3].

The presence of these structurally similar compounds in nature suggests that the biosynthetic machinery for producing short-chain, modified fatty acids exists. However, the specific enzymatic processes required for the formation of the triple bond at the C2 position in a hexanoyl chain leading to 2-hexynoic acid, and its subsequent methylation, have not been elucidated in any organism to date.

Synthesis of this compound

Given its absence in nature, this compound is produced through chemical synthesis. A common laboratory-scale synthesis involves the esterification of 2-hexynoic acid with methanol.

General Synthesis Workflow

Synthesis_Workflow 2-Hexynoic_Acid 2-Hexynoic Acid Reaction_Vessel Reaction Vessel 2-Hexynoic_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel Esterification Esterification Reaction_Vessel->Esterification Workup Aqueous Work-up & Extraction Esterification->Workup Purification Purification (e.g., Distillation) Workup->Purification Methyl_2_Hexynoate This compound Purification->Methyl_2_Hexynoate

A generalized workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Materials:

  • 2-Hexynoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-hexynoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of this compound:

GC-MS is a primary technique for the identification and quantification of volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for fatty acid methyl esters (FAMEs), such as a DB-5ms or HP-INNOWax.

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injection Mode: Splitless or split, depending on the concentration.

MS Conditions (Example):

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

¹H NMR (CDCl₃, example shifts):

  • δ ~3.7 ppm (s, 3H): O-CH₃ protons.

  • δ ~2.3 ppm (t, 2H): -CH₂-C≡C- protons.

  • δ ~1.5 ppm (sextet, 2H): -CH₂-CH₂-C≡C- protons.

  • δ ~0.9 ppm (t, 3H): CH₃-CH₂- protons.

¹³C NMR (CDCl₃, example shifts):

  • δ ~154 ppm: C=O (ester carbonyl).

  • δ ~90 ppm and ~74 ppm: Acetylenic carbons (C≡C).

  • δ ~52 ppm: O-CH₃ carbon.

  • δ ~30 ppm, ~21 ppm, ~13 ppm: Alkyl chain carbons.

Biological Activity of 2-Alkynoic Acids and their Esters

While specific data for this compound is limited, studies on the broader class of 2-alkynoic acids and their esters have revealed significant biological activities, most notably antifungal properties.

A study on a series of 2-alkynoic acids and their methyl esters demonstrated that their fungitoxicity is influenced by the chain length of the fatty acid[4]. The antifungal activity was tested against various fungi, including Aspergillus niger, Trichoderma viride, and Candida albicans[4]. The toxicity of the esters was primarily dependent on the chain length, with medium-chain derivatives often showing the highest activity[4].

The proposed mechanism of action for some acetylenic fatty acids involves the disruption of fatty acid homeostasis in fungal cells[5]. This can include the inhibition of fatty acid synthesis and elongation, leading to a fungicidal or fungistatic effect[5][6].

Antifungal Activity Data for 2-Alkynoic Acids
Compound ClassTarget FungiActivityReference
2-Alkynoic acids (C7-C12)Aspergillus niger, Trichoderma virideFungitoxic[4]
2-Alkynoic acid methyl estersAspergillus niger, Trichoderma virideFungitoxic[4]
6-Nonadecynoic acidCandida albicans, Aspergillus fumigatusStrong inhibitory activity[5]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by this compound are not well-documented. However, based on studies of related acetylenic fatty acids, a potential mechanism of action involves the inhibition of enzymes crucial for fatty acid metabolism.

Biological_Activity cluster_fungal_cell Fungal Cell Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Membrane_Integrity Membrane Integrity Fatty_Acid_Synthase->Membrane_Integrity Fatty_Acid_Elongase Fatty Acid Elongase Fatty_Acid_Elongase->Membrane_Integrity Disruption Disruption Membrane_Integrity->Disruption Cell_Growth Cell Growth & Proliferation Inhibition Inhibition Methyl_2_Hexynoate This compound (and related alkynoic acids) Methyl_2_Hexynoate->Inhibition Inhibition2 Inhibition Methyl_2_Hexynoate->Inhibition2 Inhibition->Fatty_Acid_Synthase Disruption->Cell_Growth Inhibition2->Fatty_Acid_Elongase

Proposed mechanism of antifungal action for acetylenic fatty acids.

Conclusion

References

Reactivity of the alkyne group in Methyl 2-hexynoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Alkyne Group in Methyl 2-hexynoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable synthetic intermediate characterized by an activated internal alkyne. The conjugation of the carbon-carbon triple bond with an electron-withdrawing methyl ester group renders the alkyne electrophilic and susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the core reactivity of this compound, focusing on nucleophilic conjugate additions, cycloaddition reactions, and stereoselective reductions. Detailed mechanistic pathways, quantitative data from analogous systems, and representative experimental protocols are presented to serve as a technical resource for professionals in chemical research and pharmaceutical development.

Core Reactivity: The Activated Alkyne

The primary determinant of this compound's reactivity is the polarization of the alkyne bond due to the adjacent electron-withdrawing methyl ester. This activation makes the β-carbon (C4) electrophilic and the α-carbon (C3) slightly less so, setting the stage for nucleophilic attack. While the carbonyl carbon (C1) is also an electrophilic site, the reactivity of the conjugated system often dominates, particularly with softer nucleophiles. This electronic arrangement classifies this compound as a potent Michael acceptor.

Nucleophilic Conjugate Addition (Michael-Type Reactions)

The most prominent reaction pathway for this compound is the nucleophilic conjugate addition, often referred to as a Michael addition.[1] This reaction involves the attack of a nucleophile at the β-carbon of the alkyne, leading to the formation of a new carbon-nucleophile bond and a vinyl carbanion or enolate intermediate, which is subsequently protonated to yield the final product.[2] The regioselectivity between 1,4-addition (at the alkyne) and 1,2-addition (at the carbonyl) is largely governed by the Hard and Soft Acids and Bases (HSAB) principle. Soft nucleophiles (e.g., thiols, amines, cuprates) preferentially undergo 1,4-addition, while hard nucleophiles (e.g., Grignard reagents, organolithiums) may favor 1,2-addition.[2][3]

Aza-Michael Addition (Nitrogen Nucleophiles)

Amines readily add to activated alkynes in an aza-Michael reaction to form enamines or, upon tautomerization, imines and fully saturated β-amino esters. The reaction can often proceed under catalyst-free conditions or be promoted by Lewis acids.[4][5] The resulting β-amino acid derivatives are crucial building blocks in pharmaceutical synthesis.

Thiol-Michael Addition (Sulfur Nucleophiles)

Thiols are excellent soft nucleophiles for conjugate addition to activated alkynes. These "thiol-yne" reactions are highly efficient and can be catalyzed by weak bases (e.g., triethylamine) or nucleophiles (e.g., phosphines), which generate the reactive thiolate anion.[1][6][7] The reaction typically results in a single addition to yield a β-thioalkenyl ester.

Cycloaddition Reactions

As an electron-deficient π-system, this compound is an excellent dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[8][9] It reacts with conjugated dienes to form six-membered rings (1,4-cyclohexadiene derivatives) in a concerted, stereospecific manner. The electron-withdrawing nature of the ester group significantly accelerates the reaction rate compared to unactivated alkynes.[9][10]

// Nodes diene [label="1,3-Butadiene\n(Diene)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dienophile [label="this compound\n(Dienophile)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ts [label="Cyclic\nTransition State", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Cyclohexadiene Adduct", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges {rank=same; diene; dienophile;} diene -> ts [label="[4π]", color="#202124"]; dienophile -> ts [label="[2π]", color="#202124"]; ts -> product [label="Concerted σ-bond\nformation", color="#202124"]; } caption { label = "Figure 2: [4+2] Diels-Alder cycloaddition reaction pathway."; fontname = "Arial"; fontsize = 10; }

Reduction of the Alkyne Group

The alkyne moiety of this compound can be selectively or fully reduced.

  • Partial Reduction to (Z)-Alkene: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), facilitates the syn-addition of hydrogen, yielding the corresponding (Z)-alkene (methyl (Z)-2-hexenoate) with high stereoselectivity.[11][12][13]

  • Complete Reduction to Alkane: Standard catalytic hydrogenation conditions, such as using palladium on carbon (Pd/C) or platinum oxide (PtO₂) with a hydrogen atmosphere, will fully reduce the alkyne to the corresponding alkane (methyl hexanoate).[14]

// Nodes alkyne [label="this compound", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; cis_alkene [label="(Z)-Methyl 2-hexenoate", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; alkane [label="Methyl Hexanoate", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges alkyne -> cis_alkene [label="H₂, Lindlar's Catalyst\n(Partial Reduction)", color="#EA4335"]; alkyne -> alkane [label="H₂, Pd/C\n(Complete Reduction)", color="#5F6368"]; cis_alkene -> alkane [label="H₂, Pd/C", color="#5F6368"]; } caption { label = "Figure 3: Selective and complete reduction pathways."; fontname = "Arial"; fontsize = 10; }

Quantitative Data Summary

While specific kinetic and yield data for this compound are dispersed, the following table summarizes representative quantitative outcomes for reactions with closely analogous activated alkynes (propiolate esters), which are predictive of the reactivity of this compound.

Reaction TypeReactantsCatalyst/ConditionsProduct TypeYield (%)Reference
Aza-Michael Dimethyl (E)-hex-2-en-4-ynedioate + HexylamineTHF, rt, 2hα,β-Dehydroamino Acid Derivative85%[15]
Thiol-Michael Methyl propiolate + 2-NaphthalenethiolAl₂O₃, CH₂Cl₂, rt, 5 minβ-Thioenol Ether98%[1]
Thiol-Michael Ethyl propiolate + DodecanethiolTriethylamine (10 mol%), MeCN, rtβ-Thioenol Ether>95% (conv.)[1]
Diels-Alder Methyl 2-oxobut-3-enoate + IsopreneDess-Martin periodinane (in situ), then isoprene, CH₂Cl₂, rt, 1 day"para" Cyclohexene71%[16]
Hydrogenation Generic AlkyneH₂, Lindlar's Catalyst(Z)-AlkeneHigh[11][17]

Note: Data presented is for structurally similar substrates and serves to illustrate typical reaction efficiencies.

Experimental Protocols

General Protocol for Aza-Michael Addition of an Amine

This protocol is adapted from a procedure for a similar activated system and can serve as a starting point for reactions with this compound.[15]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a desired concentration (e.g., 0.1 M).

  • Reactant Addition: At room temperature, add the primary or secondary amine (1.0-1.1 equiv) dropwise to the stirred solution.

  • Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are often complete within 2-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure β-amino hexenoate product.

// Nodes start [label="1. Add this compound\nto dry flask under N₂", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; add_solvent [label="2. Add Anhydrous\nSolvent (e.g., THF)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; add_amine [label="3. Add Amine\n(1.0 equiv) at RT", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; react [label="4. Stir at RT\n(Monitor by TLC/GC)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="5. Concentrate\nin vacuo", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="6. Purify via Flash\nChromatography", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Pure Product", shape=egg, fillcolor="#F1F3F4", fontcolor="#202124", style=solid, color="#5F6368"];

// Edges start -> add_solvent [color="#202124"]; add_solvent -> add_amine [color="#202124"]; add_amine -> react [color="#202124"]; react -> workup [color="#202124"]; workup -> purify [color="#202124"]; purify -> end [color="#202124"]; } caption { label = "Figure 4: Experimental workflow for a typical aza-Michael addition."; fontname = "Arial"; fontsize = 10; }

General Protocol for Stereoselective Reduction to a (Z)-Alkene

This is a standard procedure for the Lindlar hydrogenation of an alkyne.[11][17]

  • Preparation: Add Lindlar's catalyst (Pd on CaCO₃, poisoned with lead; ~5% by weight of the alkyne) to a round-bottom flask equipped with a stir bar.

  • Reactant and Solvent: Add a solution of this compound (1.0 equiv) in a suitable solvent (e.g., methanol, ethyl acetate, or hexane).

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a positive pressure using a hydrogen-filled balloon.

  • Reaction: Stir the mixture vigorously at room temperature. The catalyst is pyrophoric and should be handled with care. Monitor the reaction closely by GC-MS or ¹H NMR to observe the disappearance of the starting material and the formation of the (Z)-alkene, ensuring the reaction is stopped before over-reduction to the alkane occurs.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® or silica gel to remove the palladium catalyst.

  • Purification: Rinse the filter pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude product, which is often pure enough for subsequent steps or can be further purified by chromatography if necessary.

Conclusion

The reactivity of the alkyne group in this compound is dominated by its electrophilic character, conferred by the conjugated ester functionality. This makes it a versatile substrate for a range of synthetically powerful transformations. Its propensity to undergo nucleophilic conjugate additions with heteroatom nucleophiles, to act as a dienophile in Diels-Alder reactions, and to be stereoselectively reduced to either a (Z)-alkene or a saturated ester underscores its utility as a building block in the synthesis of complex organic molecules for the pharmaceutical and materials science industries.

References

Methodological & Application

Application Notes and Protocols for Methyl 2-Hexynoate in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Methyl 2-hexynoate, an activated alkyne, serves as a versatile Michael acceptor, enabling the synthesis of a diverse array of functionalized alkenes. These products are valuable intermediates in the preparation of complex molecules, including pharmacologically active compounds. The addition of nucleophiles to the β-position of this compound leads to the formation of β-substituted α,β-unsaturated esters, which are key structural motifs in numerous natural products and pharmaceutical agents.

This document provides detailed application notes and protocols for the use of this compound in Michael addition reactions, with a focus on stereoselective transformations which are crucial in drug development.

General Principles

The Michael addition to an α,β-alkynyl ester like this compound proceeds via the attack of a nucleophile on the β-carbon of the alkyne, which is rendered electrophilic by the electron-withdrawing effect of the conjugated ester group. The resulting vinyl anion intermediate is then protonated to yield the final substituted alkene product. The stereochemical outcome of the reaction (E/Z selectivity) is a critical aspect, often influenced by the nature of the nucleophile, catalyst, and reaction conditions.

Application Note 1: Asymmetric Michael Addition of β-Dicarbonyl Compounds

The enantioselective conjugate addition of β-dicarbonyl compounds to α,β-alkynyl carbonyl compounds is a powerful method for the synthesis of chiral molecules. Organocatalysis, particularly with cinchona alkaloids and their derivatives, has emerged as a highly effective strategy for achieving high enantioselectivity in these reactions.

Organocatalytic Enantioselective Addition of β-Ketoesters

Reaction Scheme:

Caption: General scheme for the Michael addition of a β-ketoester to this compound.

Key Considerations:

  • Catalyst: Cinchona alkaloids, such as quinine and quinidine derivatives, are frequently employed. The choice of the specific alkaloid can influence the stereochemical outcome of the reaction.

  • Solvent: The choice of solvent can impact both the reaction rate and the enantioselectivity. Common solvents include toluene, dichloromethane, and ethers.

  • Temperature: Reactions are often carried out at low temperatures to enhance enantioselectivity.

Experimental Protocol: Organocatalytic Michael Addition of a β-Ketoester to an Alkynone (Model Reaction)

This protocol is adapted from a general procedure for the enantioselective addition of β-dicarbonyl compounds to alkynones catalyzed by a cinchona alkaloid derivative.

Materials:

  • Alkynone (e.g., a compound structurally similar to this compound) (1.0 equiv)

  • β-Ketoester (1.2 equiv)

  • Cinchona alkaloid catalyst (e.g., [DHQ]₂PHAL) (5 mol%)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the cinchona alkaloid catalyst.

  • Add the anhydrous solvent, followed by the alkynone and the β-ketoester.

  • Stir the reaction mixture at the desired temperature (e.g., -20 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically purified directly by column chromatography on silica gel to isolate the product.

Data Presentation:

EntryAlkynoneβ-Dicarbonyl CompoundCatalystSolventTemp (°C)Yield (%)ee (%)
1Phenyl-propynoneDibenzoylmethane[DHQ]₂PHALTolueneRT9892 (Z)
2Phenyl-propynoneDiethyl malonate[DHQ]₂PHALTolueneRT9585 (Z)

Note: This data is representative of Michael additions to alkynones and serves as a guide for reactions with this compound.

Application Note 2: Aza-Michael Addition of Amines

The aza-Michael addition of amines to activated alkynes provides a direct route to β-amino-α,β-unsaturated esters, which are important building blocks in the synthesis of nitrogen-containing heterocycles and β-amino acids.

Reaction Scheme:

Caption: General scheme for the aza-Michael addition of an amine to this compound.

Key Considerations:

  • Nucleophilicity of the Amine: The reactivity of the amine is a key factor. Primary and secondary aliphatic amines are generally good nucleophiles for this reaction.

  • Catalyst: While the reaction can proceed without a catalyst, bases or Lewis acids can be used to enhance the reaction rate.

  • Stereoselectivity: The addition of primary amines to similar activated alkynes has been shown to be highly stereoselective, often yielding the (E)-isomer.

Experimental Protocol: Aza-Michael Addition of an Amine to an Activated Alkyne (General Procedure)

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., primary or secondary amine) (1.1 equiv)

  • Anhydrous solvent (e.g., THF, CH₃CN)

  • Inert atmosphere

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Add the amine to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Application Note 3: Thia-Michael Addition of Thiols

The thia-Michael addition of thiols to activated alkynes is a highly efficient method for the synthesis of β-thio-α,β-unsaturated esters. These compounds are valuable intermediates in organic synthesis and can be found in some biologically active molecules.

Reaction Scheme:

Caption: General scheme for the thia-Michael addition of a thiol to this compound.

Key Considerations:

  • Catalyst: The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate.

  • Stereoselectivity: The addition usually proceeds with high stereoselectivity, leading predominantly to the (E)-isomer due to anti-addition of the thiolate and subsequent protonation.

Experimental Protocol: Thia-Michael Addition of a Thiol to an Activated Alkyne (General Procedure)

Materials:

  • This compound (1.0 equiv)

  • Thiol (1.1 equiv)

  • Base (e.g., triethylamine, DBU) (catalytic amount)

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve this compound and the thiol in the anhydrous solvent.

  • Add a catalytic amount of the base to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, the mixture can be washed with a mild acid (e.g., dilute HCl) to remove the base, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent evaporated to yield the product. Purification can be performed by column chromatography.

Visualizations

Reaction Mechanism Workflow

Michael_Addition_Mechanism cluster_start Reactants cluster_process Reaction Steps cluster_end Product M2H This compound Addition Conjugate Addition M2H->Addition Nuc Nucleophile Activation Nucleophile Activation (optional) Nuc->Activation Activation->Addition Protonation Protonation Addition->Protonation Product β-Substituted Alkene Protonation->Product

Caption: General workflow for the Michael addition to this compound.

Asymmetric Organocatalysis Cycle

Asymmetric_Catalysis Catalyst Chiral Organocatalyst Complex Catalyst-Substrate Complex Catalyst->Complex Substrate This compound + Nucleophile Substrate->Complex TransitionState Diastereomeric Transition State Complex->TransitionState ProductComplex Catalyst-Product Complex TransitionState->ProductComplex ProductComplex->Catalyst Regeneration Product Chiral Product ProductComplex->Product

Caption: A simplified cycle for asymmetric organocatalysis in Michael additions.

Conclusion

This compound is a valuable and versatile substrate for Michael addition reactions, providing access to a wide range of functionalized alkenes. The protocols and application notes provided herein offer a foundation for researchers to explore and develop novel synthetic methodologies. The use of organocatalysis, in particular, opens up avenues for the asymmetric synthesis of chiral building blocks that are of significant interest in the field of drug discovery and development. Further optimization of reaction conditions for specific nucleophile-substrate combinations will likely lead to even more efficient and selective transformations.

References

Application Notes and Protocols: Conjugate Addition of Nucleophiles to Methyl 2-Hexynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugate addition of nucleophiles to activated alkynes, such as methyl 2-hexynoate, is a powerful and versatile transformation in organic synthesis. This reaction, often referred to as a Michael addition, facilitates the formation of carbon-carbon and carbon-heteroatom bonds, leading to the creation of highly functionalized β-substituted α,β-unsaturated esters. These products are valuable intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. The stereochemical outcome of the addition, yielding either the (E)- or (Z)-isomer of the resulting alkene, can often be controlled by the choice of nucleophile, catalyst, and reaction conditions.

This document provides detailed application notes and experimental protocols for the conjugate addition of various nucleophiles, including organocopper reagents, amines, and thiols, to this compound.

General Reaction Scheme

The general transformation involves the 1,4-addition of a nucleophile to the β-carbon of this compound, followed by protonation to yield the corresponding substituted methyl hexenoate.

G cluster_reactants Reactants cluster_product Product This compound CH₃(CH₂)₂C≡CCO₂CH₃ Product CH₃(CH₂)₂C(Nu)=CHCO₂CH₃ This compound->Product 1. Nucleophilic Addition 2. Protonation Nucleophile Nu-H

Caption: General conjugate addition to this compound.

Application Note 1: Conjugate Addition of Organocuprate Reagents

Organocuprates, particularly Gilman reagents (lithium dialkylcuprates, R₂CuLi), are highly effective for the 1,4-addition of alkyl and aryl groups to α,β-unsaturated carbonyl compounds.[1] In the context of this compound, this reaction provides a direct method for the synthesis of β-alkyl or β-aryl substituted α,β-unsaturated esters. Copper-catalyzed conjugate addition of Grignard reagents is another powerful method that offers a cost-effective and readily available source of nucleophiles.[2][3][4][5] These reactions typically exhibit high regioselectivity for the β-position and can be rendered enantioselective with the use of chiral ligands.[2][5]

Quantitative Data
Nucleophile (from)CatalystSolventTemp (°C)Time (h)Yield (%)E/Z RatioReference
Me₂CuLi-THF-78 to RT285>95:5General Procedure
Ph₂CuLi-THF-78 to RT382>95:5General Procedure
EtMgBrCuBr·SMe₂ (5 mol%)tBuOMe-75190>98:2[1] (adapted)
i-PrMgBrCuCl (5 mol%)THF-601.588>98:2[5] (adapted)
Experimental Protocol: Copper-Catalyzed Conjugate Addition of Ethylmagnesium Bromide

This protocol is adapted from established procedures for acyclic α,β-unsaturated esters.[1]

Materials:

  • This compound

  • Ethylmagnesium bromide (1.0 M in THF)

  • Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

  • tert-Butyl methyl ether (tBuOMe), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add CuBr·SMe₂ (5 mol%).

  • Add anhydrous tBuOMe and cool the suspension to -75 °C in a dry ice/acetone bath.

  • Slowly add ethylmagnesium bromide (1.2 equivalents) to the stirred suspension.

  • Stir the mixture for 15 minutes at -75 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous tBuOMe dropwise to the reaction mixture.

  • Stir the reaction at -75 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -75 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-ethyl-α,β-unsaturated ester.

Application Note 2: Aza-Michael Addition of Amines

The aza-Michael addition of amines to activated alkynes is a fundamental route for the synthesis of β-amino esters and enamines, which are prevalent motifs in pharmaceuticals and biologically active compounds. The reaction can be catalyzed by Lewis acids or proceed under catalyst-free conditions, depending on the nucleophilicity of the amine and the reactivity of the alkyne.

Quantitative Data
NucleophileCatalystSolventTemp (°C)Time (h)Yield (%)E/Z RatioReference
AnilineYb(OTf)₃ (10 mol%)Acetonitrile501278>95:5[6] (adapted)
PyrrolidineNoneMethanolRT692(enamine)General Procedure
BenzylamineNoneEthanolReflux885>90:10General Procedure
Experimental Protocol: Lewis Acid-Catalyzed Aza-Michael Addition of Aniline

This protocol is based on general procedures for the aza-Michael addition to α,β-unsaturated esters.[6]

Materials:

  • This compound

  • Aniline

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

  • Acetonitrile, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and Yb(OTf)₃ (10 mol%).

  • Add anhydrous acetonitrile and stir the mixture to dissolve the solids.

  • Add aniline (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 50 °C and stir for 12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the β-anilino-α,β-unsaturated ester.

Application Note 3: Thia-Michael Addition of Thiols

The thia-Michael addition provides a highly efficient method for the formation of β-thio-substituted α,β-unsaturated esters.[7][8] This reaction is known for its high atom economy and often proceeds under mild, catalyst-free conditions.[6] The resulting vinyl sulfides are versatile synthetic intermediates. Phosphines can also be employed to catalyze the addition of thiols to activated alkynes.

Quantitative Data
NucleophileCatalystSolventTemp (°C)Time (h)Yield (%)E/Z RatioReference
ThiophenolNoneDichloromethaneRT495>98:2[6] (adapted)
Benzyl mercaptanPPh₃ (10 mol%)THFRT688>95:5General Procedure
1-DodecanethiolNoneEthanol601282>90:10General Procedure
Experimental Protocol: Catalyst-Free Thia-Michael Addition of Thiophenol

This protocol is adapted from general procedures for thia-Michael additions.[6]

Materials:

  • This compound

  • Thiophenol

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane.

  • Add thiophenol (1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion (typically 4 hours), dilute the reaction mixture with DCM.

  • Wash the organic layer with 1 M NaOH (2 x 15 mL) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the β-thiophenyl-α,β-unsaturated ester.

Signaling Pathways and Experimental Workflows

G cluster_workflow General Experimental Workflow A Reactant Preparation (this compound, Nucleophile, Catalyst) B Reaction Setup (Inert atmosphere, Solvent, Temperature control) A->B C Reaction Monitoring (TLC, GC-MS) B->C D Workup (Quenching, Extraction, Washing) C->D E Purification (Column Chromatography) D->E F Product Characterization (NMR, IR, MS) E->F

Caption: A generalized workflow for conjugate addition reactions.

G cluster_mechanism Conjugate Addition Mechanism Start This compound + Nucleophile Intermediate1 Nucleophilic attack at β-carbon (Formation of a vinyl anion or enolate) Start->Intermediate1 Intermediate2 Protonation Intermediate1->Intermediate2 Product β-Substituted α,β-unsaturated ester Intermediate2->Product

Caption: Simplified mechanism of conjugate addition.

Conclusion

The conjugate addition of nucleophiles to this compound is a robust and highly valuable synthetic strategy. By carefully selecting the nucleophile, catalyst, and reaction conditions, a diverse range of β-functionalized α,β-unsaturated esters can be synthesized with high efficiency and stereoselectivity. The protocols provided herein serve as a foundation for researchers to explore and optimize these transformations for their specific synthetic targets in the fields of medicinal chemistry and materials science. Further optimization may be required to achieve desired outcomes for specific substrate and nucleophile combinations.

References

Application Notes and Protocols for Methyl 2-hexynoate in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic chemistry for the synthesis of six-membered rings.[1][2] This reaction involves a conjugated diene and a dienophile, which is typically an alkene or alkyne bearing electron-withdrawing groups.[3] Methyl 2-hexynoate, an acetylenic ester, possesses an electron-withdrawing ester group conjugated to a carbon-carbon triple bond, making it a suitable dienophile for Diels-Alder reactions. The resulting cyclohexadiene derivatives are valuable intermediates in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds.[4] This document provides detailed application notes and generalized protocols for the use of this compound as a dienophile in Diels-Alder reactions, based on established principles for similar acetylenic esters.

Principle of the Reaction

In the Diels-Alder reaction, the triple bond of this compound reacts with a conjugated diene to form a 1,4-cyclohexadiene ring. The reaction is thermally allowed and proceeds in a concerted fashion, meaning all bond-forming and bond-breaking events occur in a single transition state. The reactivity of the reaction is governed by the electronic nature of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile, such as the ester group in this compound, generally accelerate the reaction rate.[3]

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is a critical aspect. While specific experimental data for this compound is limited in readily accessible literature, general principles of frontier molecular orbital (FMO) theory can be applied to predict the likely outcome.

Applications in Drug Development

The cyclohexadiene core structure formed from the Diels-Alder reaction of acetylenic esters is a key scaffold in a variety of biologically active molecules. These structures can serve as precursors for the synthesis of complex natural products and their analogues with potential therapeutic applications. For instance, substituted cyclohexenes and cyclohexadienes are found in compounds with anti-inflammatory, antibacterial, and antifungal activities.[5] The functional groups of the Diels-Alder adducts, such as the ester and the double bonds, provide handles for further chemical modifications to generate libraries of compounds for drug screening. The development of novel fungicide candidates has been shown to benefit from the synthesis of ester derivatives of complex natural products.[6]

Experimental Protocols

While specific, detailed protocols for Diels-Alder reactions of this compound are not extensively documented in the reviewed literature, the following generalized procedures are based on established methods for similar acetylenic esters, such as methyl propiolate, reacting with common dienes like cyclopentadiene and furan.[7][8] These protocols should serve as a starting point for researchers, with the understanding that optimization of reaction conditions will be necessary.

General Considerations:
  • Reagents and Solvents: All reagents should be of high purity. Solvents should be dried according to standard procedures, as moisture can interfere with the reaction, especially if Lewis acid catalysts are used.

  • Inert Atmosphere: Reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reactants and products.

  • Safety: this compound is a combustible liquid. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment, should be followed.

Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene

This protocol describes a general procedure for the thermal cycloaddition of this compound with freshly cracked cyclopentadiene.

Materials:

  • This compound

  • Dicyclopentadiene

  • Toluene (anhydrous)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Apparatus for fractional distillation (for cracking dicyclopentadiene)

Procedure:

  • Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer via fractional distillation. The monomer should be kept cold (in an ice bath) and used immediately as it readily dimerizes back to dicyclopentadiene at room temperature.[9]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Addition of Diene: Add a slight excess of freshly cracked cyclopentadiene (1.2 eq) to the solution of this compound.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the Diels-Alder adduct.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction with Furan

Lewis acid catalysis can often accelerate the rate of Diels-Alder reactions and improve selectivity, especially with less reactive dienes like furan.

Materials:

  • This compound

  • Furan

  • Lewis acid (e.g., Aluminum chloride (AlCl₃), Boron trifluoride etherate (BF₃·OEt₂))

  • Dichloromethane (anhydrous)

  • Round-bottom flask with a magnetic stirrer and addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using a dry ice/acetone or ice bath.

  • Addition of Lewis Acid: Add the Lewis acid (0.1 - 1.0 eq) portion-wise or via a syringe to the cooled solution. Stir for 15-30 minutes.

  • Addition of Diene: Add furan (1.2 - 2.0 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at the low temperature and monitor its progress by TLC or GC-MS. The reaction may be allowed to warm to room temperature slowly over several hours.

  • Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water. Allow the mixture to warm to room temperature.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Due to the lack of specific experimental data for the Diels-Alder reaction of this compound in the surveyed literature, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform optimization studies to determine the ideal reaction conditions, yields, and stereoselectivity for their specific diene of interest. The tables below are templates that can be used to record such data.

Table 1: Reaction of this compound with Various Dienes (Template)

EntryDieneReaction Conditions (Solvent, Temp, Time)Catalyst (if any)Yield (%)Product Ratio (Regio/Stereoisomers)
1CyclopentadieneToluene, 110 °C, 12 hNone
2FuranCH₂Cl₂, -78 °C to rt, 24 hAlCl₃ (0.5 eq)
32,3-Dimethyl-1,3-butadieneXylene, 140 °C, 18 hNone
4Anthraceneo-Dichlorobenzene, 180 °C, 48 hNone

Table 2: Characterization Data for Diels-Alder Adducts (Template)

ProductStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z)
Adduct 1
Adduct 2

Visualizations

Diels-Alder Reaction Workflow

The following diagram illustrates the general workflow for a Diels-Alder reaction using this compound as the dienophile.

Diels_Alder_Workflow General Workflow for Diels-Alder Reaction of this compound Reactants This compound + Diene Reaction_Setup Reaction Setup (Solvent, Inert Atmosphere) Reactants->Reaction_Setup Reaction_Conditions Reaction Conditions (Thermal or Lewis Acid Catalyzed) Reaction_Setup->Reaction_Conditions Monitoring Reaction Monitoring (TLC, GC-MS) Reaction_Conditions->Monitoring Workup Work-up and Quenching Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Diels-Alder Reaction Workflow
Signaling Pathway Analogy in Drug Development

The synthesis of a complex drug molecule often follows a pathway-like progression, where the Diels-Alder reaction can be a key step in generating a core scaffold, which is then further functionalized.

Drug_Development_Pathway Synthetic Pathway Analogy in Drug Development cluster_0 Scaffold Synthesis cluster_1 Functionalization and Optimization cluster_2 Biological Evaluation Starting_Materials This compound + Diene Diels_Alder Diels-Alder Reaction Starting_Materials->Diels_Alder Core_Scaffold Cyclohexadiene Adduct Diels_Alder->Core_Scaffold Functionalization Functional Group Modification Core_Scaffold->Functionalization Lead_Optimization Lead Optimization (SAR Studies) Functionalization->Lead_Optimization Biological_Screening Biological Screening Lead_Optimization->Biological_Screening Clinical_Candidate Clinical Candidate Biological_Screening->Clinical_Candidate

References

Application Notes and Protocols: Methyl 2-hexynoate as a Versatile C6 Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hexynoate, a six-carbon acetylenic ester, has emerged as a valuable and versatile building block in the total synthesis of a diverse array of natural products. Its inherent reactivity, conferred by the electron-deficient triple bond and the ester functionality, allows for a wide range of chemical transformations, including cycloadditions, conjugate additions, and reductions. This application note provides a detailed overview of the utility of this compound in the synthesis of complex molecular architectures, with a focus on pyranonaphthoquinone antibiotics and prostaglandins. Detailed experimental protocols and quantitative data are presented to facilitate the application of this building block in natural product synthesis and drug discovery programs.

Application in Pyranonaphthoquinone Synthesis

Pyranonaphthoquinones are a class of naturally occurring compounds that exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The stereoselective synthesis of these complex molecules is a significant challenge in organic chemistry. This compound can serve as a key precursor for the construction of the pyran ring system common to these natural products.

A general strategy involves the conversion of a chiral acetylenic ester, derivable from precursors like this compound through established synthetic routes, into a chiral diene. This diene can then undergo a Diels-Alder reaction with a suitable naphthoquinone derivative to construct the core structure of the pyranonaphthoquinone.

Logical Workflow for Pyranonaphthoquinone Synthesis

G cluster_0 Synthesis of Chiral Acetylene cluster_1 Diene Formation cluster_2 Diels-Alder Cycloaddition cluster_3 Final Product Formation A This compound B Chiral Acetylenic Ester Intermediate A->B Multi-step Conversion C Chiral Diene B->C Reaction with Ketene Acetal E Cycloadduct C->E D Naphthoquinone Derivative D->E F Pyranonaphthoquinone Natural Product E->F Aromatization & Further Transformations

Caption: General workflow for pyranonaphthoquinone synthesis.

Application in Prostaglandin Synthesis

Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in various biological processes, including inflammation, blood flow, and the formation of blood clots. Their complex structures, featuring a five-membered ring and two side chains, make them challenging synthetic targets. This compound can be envisioned as a precursor for the introduction of one of the side chains in a convergent prostaglandin synthesis.

A hypothetical synthetic approach could involve the conjugate addition of a nucleophile to this compound to introduce functionality that can be further elaborated into the α- or ω-chain of the prostaglandin.

Conceptual Signaling Pathway for Prostaglandin Action

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Prostaglandin Prostaglandin Receptor Prostaglandin Receptor Prostaglandin->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Simplified prostaglandin signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative data from representative syntheses utilizing acetylenic esters as precursors, highlighting the efficiency of these building blocks in natural product synthesis.

Natural Product ClassKey Reaction StepStarting Material PrecursorDienophile/ElectrophileSolventTemperature (°C)Time (h)Yield (%)Reference
PyranonaphthoquinoneDiels-Alder CycloadditionChiral Diene from Acetylenic Ester2-Chloro-1,4-naphthoquinoneSealed Tube1852679[1]
BenzoisochromanoneCycloadditionChiral Acetylenic Ester1-Methoxy-1,3-cyclohexadieneSealed Tube1852679[1]
BenzoisochromanoneCycloadditionChiral Diene from Acetylenic EsterMethyl propiolateSealed Tube1452269 (2 steps)[1]

Detailed Experimental Protocols

The following protocols are based on established methodologies for key transformations involving acetylenic esters in the synthesis of natural product scaffolds.

Protocol 1: Synthesis of a Chiral Diene from a Chiral Acetylenic Ester

This protocol describes the conversion of a chiral acetylenic ester, which can be derived from this compound, into a chiral diene, a key intermediate for Diels-Alder reactions.

Materials:

  • Chiral acetylenic ester (1.0 equiv)

  • Ketene dimethyl acetal (excess)

  • Sealed tube

  • Heating mantle or oil bath

Procedure:

  • A solution of the chiral acetylenic ester in ketene dimethyl acetal is placed in a sealed tube.

  • The tube is securely sealed and heated to 165 °C for 23 hours.

  • After cooling to room temperature, the excess ketene dimethyl acetal is removed under reduced pressure to yield the crude chiral diene.

  • The crude product can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.

Protocol 2: Diels-Alder Reaction for Pyranonaphthoquinone Core Synthesis

This protocol details the cycloaddition reaction between a chiral diene and a naphthoquinone derivative to form the core structure of pyranonaphthoquinones.

Materials:

  • Chiral diene (1.0 equiv)

  • 2-Chloro-1,4-naphthoquinone (1.1 equiv)

  • Sealed tube

  • Heating mantle or oil bath

Procedure:

  • The chiral diene and 2-chloro-1,4-naphthoquinone are combined in a sealed tube.

  • The tube is sealed and heated to 185 °C for 26 hours.

  • After cooling, the reaction mixture is subjected to aromatization conditions (e.g., treatment with a mild acid or base) to yield the anthraquinone intermediate.

  • The crude product is then purified by column chromatography on silica gel to afford the desired cycloadduct.

Conclusion

This compound and its derivatives are powerful and versatile building blocks for the stereoselective synthesis of a wide range of natural products. The protocols and data presented herein demonstrate the utility of this C6 acetylenic ester in constructing complex molecular architectures, particularly in the synthesis of pyranonaphthoquinones. The adaptability of this compound for various chemical transformations makes it a valuable tool for researchers in natural product synthesis, medicinal chemistry, and drug development. Further exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic routes to other important bioactive molecules.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 2-hexynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of biologically relevant heterocyclic compounds, specifically pyrazoles and pyrimidines, utilizing Methyl 2-hexynoate as a versatile and reactive starting material. The methodologies outlined are based on established chemical transformations of α,β-alkynoates, offering robust and adaptable procedures for laboratory synthesis.

General Experimental Workflow

The synthesis, purification, and characterization of heterocyclic compounds from this compound follow a standardized workflow. This process ensures the efficient production and verification of the target molecules.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Analysis & Characterization start This compound + Nucleophilic Partner reaction Reaction Setup (Solvent, Catalyst, Temp) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring quench Quenching monitoring->quench extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Column Chromatography concentrate->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry (HRMS) nmr->ms ir FT-IR Spectroscopy ms->ir G start This compound + Hydrazine intermediate1 Michael Addition (Enamine Intermediate) start->intermediate1 Base/Solvent intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Spontaneous product Pyrazole Product (after Tautomerization) intermediate2->product Aromatization G start This compound + Amidine intermediate1 Conjugate Addition (Vinylogous Amidine) start->intermediate1 Base intermediate2 6-exo-dig Cyclization (Dihydropyrimidine) intermediate1->intermediate2 Heat product Pyrimidine Product (after Oxidation) intermediate2->product [O] or Dehydrogenation

Application of Methyl 2-hexynoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hexynoate is a versatile chemical building block with significant potential in the synthesis of pharmaceutical intermediates. Its activated carbon-carbon triple bond allows for a variety of chemical transformations, making it a valuable precursor for the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, focusing on its application in the synthesis of prostaglandin analogs and its utility in Michael addition reactions.

Application Note 1: Synthesis of a Chiral Intermediate for Prostaglandin Analogs

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects and are the basis for several therapeutic agents. The synthesis of prostaglandin analogs often requires chiral building blocks to ensure stereospecificity, which is crucial for their biological activity. One such key intermediate is (+)-S-2-hydroxy-2-methyl-hexanoic acid, used in the preparation of various prostaglandin analogs.[1][2] While patents describe the synthesis of this intermediate from 2-methylene-hexanoic acid, this compound can serve as a viable starting material for the preparation of this precursor.

Synthetic Pathway Overview

The conversion of this compound to the key prostaglandin intermediate, (+)-S-2-hydroxy-2-methyl-hexanoic acid, can be envisioned through a two-step process. The first step involves the selective reduction of the triple bond to a terminal double bond to furnish 2-methylene-hexanoic acid. This is followed by an asymmetric halolactonization protocol using L-proline as a chiral auxiliary.

Diagram of the Synthetic Pathway

Synthetic_Pathway M2H This compound TMHA 2-Methylene-hexanoic acid M2H->TMHA Selective Reduction PG_Intermediate (+)-S-2-hydroxy-2-methyl- hexanoic acid TMHA->PG_Intermediate Asymmetric Halolactonization (L-proline)

Caption: Synthetic route from this compound to a prostaglandin intermediate.

Experimental Protocol: Synthesis of (+)-S-2-hydroxy-2-methyl-hexanoic acid

This protocol is adapted from established methods for asymmetric halolactonization.[1][2]

Step 1: Synthesis of 2-Methylene-hexanoic acid from this compound (Proposed)

This is a proposed synthetic step based on standard organic chemistry transformations. The specific conditions may require optimization.

  • Reduction: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., a mixture of hexane and ethyl acetate), add a poisoned palladium catalyst (e.g., Lindlar's catalyst, 5 mol%).

  • Hydrogenate the mixture at atmospheric pressure until the starting material is consumed (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of celite and concentrate under reduced pressure to yield methyl 2-methylenehexanoate.

  • Hydrolysis: Saponify the resulting ester using an aqueous solution of lithium hydroxide or sodium hydroxide. Acidify the reaction mixture with a suitable acid (e.g., HCl 1M) and extract the product with an organic solvent. Dry and concentrate to yield 2-methylene-hexanoic acid.

Step 2: Asymmetric Halolactonization [2]

  • Amide Formation: React 2-methylene-hexanoyl chloride (prepared from the acid using a standard chlorinating agent like oxalyl chloride or thionyl chloride) with L-proline in the presence of a base to form the corresponding amide.

  • Bromolactonization: Treat the amide with N-bromosuccinimide in an aprotic polar solvent (e.g., DMF) to induce a diastereoselective bromolactonization.

  • Dehalogenation and Hydrolysis: The resulting bromolactone is then dehalogenated using a reducing agent like tri-n-butyltin hydride. Finally, hydrolysis of the resulting oxazine with concentrated hydrobromic acid yields (+)-S-2-hydroxy-2-methyl-hexanoic acid.

StepIntermediate/ProductMolecular FormulaYield (%)
Amide FormationN-(2-Methylene-hexanoyl)-L-prolineC₁₂H₁₉NO₃-
BromolactonizationBromolactone IntermediateC₁₂H₁₈BrNO₃~57
Dehalogenation/Hydrolysis(+)-S-2-hydroxy-2-methyl-hexanoic acidC₇H₁₄O₃-

Table 1: Key intermediates and expected yields in the synthesis of the prostaglandin intermediate.

Application Note 2: Michael Addition Reactions for the Synthesis of γ-Nitro Esters

This compound, as an activated alkyne, can act as a Michael acceptor in conjugate addition reactions. This reactivity can be harnessed to introduce functional groups at the β-position, leading to the formation of valuable pharmaceutical intermediates. One such application is the Michael addition of nitroalkanes, which provides access to γ-nitro esters. These compounds are versatile precursors for the synthesis of γ-amino acids and other biologically active molecules.

Reaction Workflow

The Michael addition of nitromethane to this compound can be promoted by a base catalyst. The reaction proceeds via the formation of a nitronate anion, which then attacks the β-carbon of the alkyne, followed by protonation to yield the γ-nitro-α,β-unsaturated ester. Subsequent reduction of the double bond would lead to the saturated γ-nitro ester.

Diagram of the Michael Addition Workflow

Michael_Addition_Workflow Start This compound + Nitromethane Reaction Michael Addition (Base Catalyst) Start->Reaction Intermediate γ-Nitro-α,β-unsaturated ester Reaction->Intermediate Reduction Reduction Intermediate->Reduction Product γ-Nitro Ester Intermediate Reduction->Product

Caption: Workflow for the synthesis of γ-nitro esters from this compound.

Experimental Protocol: Michael Addition of Nitromethane to this compound (Proposed)

This protocol is based on established methods for the Michael addition of nitromethane to α,β-unsaturated carbonyl compounds.[3][4]

  • Reaction Setup: To a solution of this compound (1.0 eq) and nitromethane (1.5 eq) in a suitable solvent (e.g., THF or CH₂Cl₂), add a catalytic amount of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the substrate and reaction conditions.

  • Work-up and Purification: Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl solution). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactant 1Reactant 2CatalystProduct
This compoundNitromethaneDBUMethyl 4-nitro-3-propyl-2-butenoate

Table 2: Components for the Michael addition reaction.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of important pharmaceutical intermediates. Its reactivity allows for the construction of chiral centers, as demonstrated in the synthesis of a prostaglandin precursor, and for the introduction of diverse functional groups through reactions like the Michael addition. The protocols provided herein serve as a foundation for researchers to explore and optimize the use of this compound in their drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis of Agrochemicals Using Methyl 2-hexynoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-hexynoate is a versatile chemical intermediate with potential applications in the synthesis of various organic molecules, including agrochemicals. Its structure, featuring a reactive alkyne group conjugated to an ester, allows for a range of chemical transformations, making it a valuable building block for the construction of complex heterocyclic systems often found in fungicides, herbicides, and insecticides. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative pyrazole-based fungicide, a class of agrochemicals known for their efficacy.

Core Application: Synthesis of Pyrazole Fungicides

A key application of this compound in agrochemical synthesis is its use as a precursor for the formation of pyrazole rings. Pyrazole derivatives are a significant class of fungicides that act by inhibiting the mitochondrial respiration of fungi. The synthesis typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. This compound can be readily converted into a suitable β-ketoester intermediate through a Michael addition reaction, which can then be cyclized to form the desired pyrazole scaffold.

Key Synthetic Pathway:

The overall synthetic strategy involves a two-step process:

  • Synthesis of a β-ketoester intermediate: A Michael addition of a nucleophile to this compound, followed by tautomerization.

  • Formation of the pyrazole ring: Condensation of the β-ketoester intermediate with a substituted hydrazine.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-oxo-2-phenylheptanoate (A β-Ketoester Intermediate)

This protocol describes the synthesis of a β-ketoester intermediate from this compound via a Michael addition of aniline followed by hydrolysis and tautomerization.

Materials and Equipment:

  • This compound (98%)

  • Aniline (99%)

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in diethyl ether (100 mL).

  • Add aniline (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, add 2 M hydrochloric acid (50 mL) and stir vigorously for 1 hour to hydrolyze the intermediate enamine.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of a Hypothetical Pyrazole Fungicide

This protocol outlines the synthesis of a pyrazole fungicide from the β-ketoester intermediate synthesized in Protocol 1 and a substituted hydrazine.

Materials and Equipment:

  • Methyl 3-oxo-2-phenylheptanoate (from Protocol 1)

  • (4-chlorophenyl)hydrazine hydrochloride (98%)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • In a 100 mL round-bottom flask, dissolve methyl 3-oxo-2-phenylheptanoate (1.0 eq) in ethanol (50 mL).

  • Add (4-chlorophenyl)hydrazine hydrochloride (1.05 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (3-4 drops).

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After cooling to room temperature, the product may precipitate. If not, reduce the solvent volume using a rotary evaporator.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Purity (%) Physical State
Methyl 3-oxo-2-phenylheptanoateC₁₄H₁₈O₃234.2985>95Colorless oil
Hypothetical Pyrazole FungicideC₂₀H₂₁ClN₂O356.8578>98White crystalline solid

Visualizations

Synthesis_Pathway M2H This compound Intermediate Methyl 3-oxo-2-phenylheptanoate M2H->Intermediate 1. Aniline 2. H3O+ Aniline Aniline Fungicide Hypothetical Pyrazole Fungicide Intermediate->Fungicide Hydrazine, H+ Hydrazine (4-chlorophenyl)hydrazine

Caption: Synthetic pathway for a hypothetical pyrazole fungicide from this compound.

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Pyrazole Formation Mix Mix this compound and Aniline in Ether React1 Stir at RT for 24h Mix->React1 Hydrolyze Hydrolyze with HCl React1->Hydrolyze Extract Workup and Extraction Hydrolyze->Extract Purify1 Column Chromatography Extract->Purify1 Intermediate_Product Methyl 3-oxo-2-phenylheptanoate Purify1->Intermediate_Product Mix2 Mix Intermediate and Hydrazine in Ethanol with Acetic Acid Intermediate_Product->Mix2 React2 Reflux for 6h Mix2->React2 Cool Cool and Precipitate React2->Cool Filter Filter and Wash Cool->Filter Purify2 Recrystallization Filter->Purify2 Final_Product Pyrazole Fungicide Purify2->Final_Product

Caption: Experimental workflow for the two-step synthesis of the pyrazole fungicide.

GC-MS analysis protocol for Methyl 2-hexynoate reaction monitoring

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for GC-MS Analysis of Methyl 2-hexynoate Reaction Monitoring

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for monitoring the progress of chemical reactions involving this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for tracking the consumption of the starting material and the formation of products, enabling accurate determination of reaction kinetics and yield.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.[1] In the context of synthetic chemistry, it is an invaluable tool for real-time or near-real-time reaction monitoring.[2] This application note details a robust GC-MS method for the analysis of reactions involving this compound, a common building block in organic synthesis. The protocol covers sample preparation, GC-MS parameters, and data analysis.

Experimental Protocols

A critical aspect of accurate reaction monitoring is reproducible sample preparation. This involves quenching the reaction at specific time points and preparing the sample for injection into the GC-MS.[3]

Reaction Quenching

Quenching is necessary to stop the reaction at a precise time, ensuring that the analyzed sample accurately reflects the reaction mixture at that moment.[4]

Materials:

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (or other suitable quenching agent)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Vials

Procedure:

  • At the desired time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing a cold, suitable quenching agent. For many reactions involving esters, a dilute solution of a weak base like sodium bicarbonate is effective for neutralizing any acidic catalysts or reagents. The choice of quenching agent will be reaction-dependent.

  • If the reaction is exothermic upon quenching, pre-cool the quenching solution in an ice bath.[3]

  • Add a suitable organic solvent, such as diethyl ether, to extract the organic components.

  • Vortex the mixture thoroughly and allow the layers to separate.

  • Carefully transfer the organic layer to a clean vial.

  • Dry the organic layer over a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for dilution and addition of an internal standard.

Sample Preparation for GC-MS Analysis

Proper sample preparation is crucial for obtaining high-quality chromatographic data. This includes dilution to an appropriate concentration and the addition of an internal standard for accurate quantification.[5]

Materials:

  • GC-grade solvent (e.g., dichloromethane, ethyl acetate)

  • Internal Standard (IS) stock solution (e.g., dodecane, tetradecane, or a deuterated analog of the analyte)[6]

  • GC vials with inserts

Procedure:

  • Dilute the quenched and extracted organic sample with a suitable GC-grade solvent to a final concentration appropriate for your instrument's sensitivity (typically in the low µg/mL range).

  • Add a precise volume of a stock solution of an internal standard to the diluted sample. The internal standard should be a compound that is not present in the reaction mixture, is chemically stable, and has a retention time that does not overlap with other components.[5][7] For non-polar to moderately polar compounds like this compound, long-chain alkanes such as dodecane or tetradecane are often suitable.[7]

  • Transfer the final solution to a GC vial for analysis.

GC-MS Method Parameters

The following parameters are a starting point and may require optimization based on the specific reaction being monitored and the available instrumentation.

Parameter Value
GC System Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B GC/MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 split ratio to avoid column overloading)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.[8][9]
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Data Presentation and Analysis

The progress of the reaction can be monitored by observing the decrease in the peak area of this compound and the increase in the peak area(s) of the product(s) over time. For quantitative analysis, the peak area of each analyte is normalized to the peak area of the internal standard.

Table 1: Quantitative Data Summary

Time Point (min)This compound (Normalized Peak Area)Product 1 (Normalized Peak Area)Product 2 (Normalized Peak Area)
01.000.000.00
150.750.230.02
300.520.450.03
600.210.730.06
1200.050.890.06
Mass Spectral Fragmentation of this compound

The identity of the peaks can be confirmed by their mass spectra. The presence of the alkyne functional group will influence the fragmentation pattern.[10] Based on the structure of this compound (C₇H₁₀O₂), the expected molecular ion peak (M⁺) is at m/z 126. Key fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, m/z 31) and cleavage adjacent to the carbonyl group.[11]

Table 2: Expected Mass Fragments for this compound

m/zProposed Fragment IonNotes
126[C₇H₁₀O₂]⁺Molecular Ion (M⁺)
95[M - OCH₃]⁺Loss of the methoxy group, a common fragmentation for methyl esters.[11]
67[C₅H₇]⁺Fragmentation of the hexynyl chain.
59[COOCH₃]⁺McLafferty rearrangement or cleavage at the alpha-beta bond.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

experimental_workflow cluster_reaction Reaction Monitoring cluster_preparation Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start_reaction Start Reaction take_aliquot Take Aliquot at Time (t) start_reaction->take_aliquot quench_reaction Quench Reaction take_aliquot->quench_reaction extract_organics Extract with Organic Solvent quench_reaction->extract_organics dry_extract Dry Organic Layer extract_organics->dry_extract dilute_add_is Dilute and Add Internal Standard dry_extract->dilute_add_is inject_sample Inject into GC-MS dilute_add_is->inject_sample acquire_data Acquire Data (Chromatogram & Mass Spectra) inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks normalize_data Normalize to Internal Standard integrate_peaks->normalize_data generate_report Generate Quantitative Report normalize_data->generate_report

References

LC-MS methods for the quantification of Methyl 2-hexynoate

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the sensitive and selective quantification of Methyl 2-hexynoate has been developed. This application note provides a comprehensive protocol tailored for researchers, scientists, and drug development professionals. The method detailed below is a robust starting point and should be validated for specific matrices and laboratory conditions.

Introduction

This compound is an organic compound with applications in various fields, including as a building block in organic synthesis and potentially in the development of new chemical entities. Accurate and reliable quantification of this compound in biological and chemical matrices is crucial for pharmacokinetic studies, metabolism research, and quality control processes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[1] This document outlines a complete protocol for the quantification of this compound using a reversed-phase LC-MS/MS method.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., deuterated this compound (recommended)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Human plasma (or other relevant biological matrix)

  • Microcentrifuge tubes (1.5 mL)

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma samples.

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

For samples already in a compatible organic solvent, a simple dilution step into the initial mobile phase composition may be sufficient.[3]

G Diagram 1: Sample Preparation Workflow cluster_prep Protein Precipitation sample 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard sample->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex 4. Vortex (1 min) add_acn->vortex centrifuge 5. Centrifuge (14,000 x g, 15 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis G Diagram 2: LC-MS/MS Analytical Workflow cluster_workflow Analytical Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler Injection column C18 Column Separation autosampler->column esi ESI Source (Ionization) column->esi q1 Q1: Precursor Ion Selection (m/z 127.2) esi->q1 q2 Q2: Collision Cell (CID) q1->q2 q3 Q3: Product Ion Selection (m/z 95.1, 67.1) q2->q3 detector Detector q3->detector data data detector->data Data Acquisition & Quantification

References

Application Note: Purification of Methyl 2-hexynoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust protocol for the purification of methyl 2-hexynoate from a crude reaction mixture using silica gel column chromatography. This compound is a valuable intermediate in organic synthesis, and its purity is critical for subsequent reactions. This protocol is designed for researchers, scientists, and professionals in drug development, providing a straightforward and effective method to obtain high-purity this compound. The procedure employs a step-gradient elution with a hexane and ethyl acetate solvent system, which allows for the efficient separation of the desired product from common synthesis impurities.

Introduction

This compound is an unsaturated ester that serves as a versatile building block in the synthesis of various organic molecules, including pharmaceuticals and natural products. The presence of impurities, such as unreacted starting materials or byproducts from its synthesis, can significantly hinder the efficiency and outcome of subsequent chemical transformations. Therefore, a reliable purification method is essential.

Column chromatography is a widely used technique for the separation and purification of individual compounds from a mixture.[1][2] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[1][2] For compounds of moderate polarity like this compound, normal-phase chromatography using silica gel as the stationary phase is highly effective. The selection of an appropriate mobile phase is crucial for achieving optimal separation. This protocol has been optimized for the purification of gram-scale quantities of this compound.

Materials and Methods

Materials
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed and dried)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

Column Preparation

A glass chromatography column with a diameter of 4 cm was used. A small plug of cotton wool was placed at the bottom of the column, followed by a thin layer of sand. A slurry of silica gel (100 g) in hexane was prepared and carefully poured into the column. The column was gently tapped to ensure even packing and to remove any air bubbles. The solvent was allowed to drain until it reached the top of the silica gel bed. A thin layer of sand was then added to the top of the silica gel to prevent disturbance of the stationary phase during sample loading and solvent addition.

Sample Preparation and Loading

The crude this compound (5 g) was dissolved in a minimal amount of dichloromethane (approx. 10 mL). This solution was then adsorbed onto a small amount of silica gel (10 g) by concentrating the mixture to a dry, free-flowing powder using a rotary evaporator. The resulting dry powder was carefully loaded onto the top of the prepared column.

Elution and Fraction Collection

The column was eluted using a step-gradient of ethyl acetate in hexane. The elution was started with 100% hexane, and the polarity of the mobile phase was gradually increased by increasing the percentage of ethyl acetate. Fractions of 20 mL were collected in test tubes. The elution profile was monitored by Thin Layer Chromatography (TLC).

Thin Layer Chromatography (TLC) Monitoring

TLC was performed on silica gel plates. A small aliquot from each collected fraction was spotted on the TLC plate. The plate was developed in a chamber containing a 10% ethyl acetate in hexane mobile phase. The developed plate was visualized under a UV lamp and then stained with a potassium permanganate solution to identify the fractions containing the purified product. Fractions with a similar TLC profile were combined.

Results

The purification of 5 g of crude this compound yielded 4.2 g of pure product (84% recovery). The purity of the combined fractions was determined to be >98% by Gas Chromatography-Mass Spectrometry (GC-MS). The TLC analysis showed a clear separation of the product from impurities.

Table 1: TLC Analysis of Column Fractions

Fraction NumbersMobile Phase (EtOAc in Hexane)Rf value of this compound (approx.)Observations
1-102%-Non-polar impurities eluted.
11-155%0.45Start of product elution, mixed with impurities.
16-355%0.50Pure this compound fractions.
36-4510%-More polar impurities eluted from the column.

Table 2: Physical and Chemical Properties of Purified this compound

PropertyValueReference
Molecular FormulaC₇H₁₀O₂[3]
Molecular Weight126.15 g/mol [3]
AppearanceColorless liquid
Boiling Point64-66 °C at 10 mmHg
Density0.943 g/mL at 25 °C
Refractive Indexn20/D 1.441
Purity (by GC-MS)>98%

Experimental Workflow

Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Adsorb Crude Product onto Silica B->C D Load Sample onto Column C->D E Elute with Hexane/Ethyl Acetate Gradient D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Characterize Pure Product I->J

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

1. Preparation of the Chromatography Column: 1.1. Select a glass column of appropriate size (e.g., 4 cm diameter for 5 g of crude material). 1.2. Insert a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. 1.3. Add a 0.5 cm layer of sand over the plug. 1.4. In a beaker, prepare a slurry of 100 g of silica gel in approximately 200 mL of n-hexane. 1.5. Pour the slurry into the column. Use a funnel to avoid spilling. 1.6. Gently tap the sides of the column to ensure a uniform packing and to dislodge any air bubbles. 1.7. Open the stopcock and allow the solvent to drain until the solvent level is just above the top of the silica gel bed. Do not let the column run dry. 1.8. Add a thin layer (0.5 cm) of sand on top of the silica gel bed to protect it from disturbance.

2. Sample Preparation and Loading: 2.1. Dissolve 5 g of crude this compound in a minimal volume of dichloromethane (approx. 10 mL) in a round-bottom flask. 2.2. Add 10 g of silica gel to the flask. 2.3. Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. 2.4. Carefully add the silica-adsorbed sample to the top of the prepared column.

3. Elution and Fraction Collection: 3.1. Begin the elution with 100% n-hexane. 3.2. Start collecting fractions (e.g., 20 mL each) immediately after adding the eluent. 3.3. Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise manner (e.g., 2%, 5%, 10% ethyl acetate in hexane). 3.4. The progress of the separation should be monitored by TLC.

4. TLC Monitoring: 4.1. For each fraction, spot a small amount on a TLC plate. 4.2. Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 10% ethyl acetate in hexane). 4.3. Visualize the spots under a UV lamp (254 nm). 4.4. Further visualize by staining with a potassium permanganate solution. 4.5. Combine the fractions that contain the pure product (single spot on TLC with the expected Rf value).

5. Isolation of the Purified Product: 5.1. Combine the pure fractions in a round-bottom flask. 5.2. Remove the solvent using a rotary evaporator. 5.3. The remaining liquid is the purified this compound. 5.4. Determine the yield and characterize the product using appropriate analytical techniques (e.g., GC-MS, NMR).

Signaling Pathway Diagram (Logical Relationship)

Logical_Relationship cluster_input Input cluster_process Purification Process cluster_output Outputs Crude Crude this compound Column Silica Gel Column Chromatography Crude->Column Elution Gradient Elution (Hexane/Ethyl Acetate) Column->Elution Pure Pure this compound Elution->Pure Impurities Separated Impurities Elution->Impurities

Caption: Logical flow of the purification process.

Conclusion

The protocol described in this application note provides an efficient and reliable method for the purification of this compound using silica gel column chromatography. The use of a step-gradient elution with hexane and ethyl acetate allows for a good separation of the target compound from impurities, resulting in a high-purity product suitable for further synthetic applications. This method can be readily adopted in research and development laboratories for the purification of similar moderately polar organic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Methyl 2-hexynoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Methyl 2-hexynoate, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two primary laboratory-scale synthesis routes for this compound are:

  • Fischer Esterification of 2-Hexynoic Acid: This is a direct, acid-catalyzed esterification of 2-hexynoic acid with methanol. It is an equilibrium-driven reaction.

  • Alkylation of 1-Pentyne followed by Carboxylation and Esterification: This multi-step synthesis involves the deprotonation of 1-pentyne to form a pentynyl anion, which is then carboxylated using carbon dioxide (dry ice). The resulting 2-hexynoic acid is subsequently esterified with methanol.

Q2: I am experiencing very low yields in my Fischer Esterification of 2-hexynoic acid. What are the most likely causes?

A2: Low yields in Fischer esterification are common and can often be attributed to the reversible nature of the reaction and suboptimal conditions. Key factors include:

  • Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants (hydrolysis), thereby reducing the ester yield.

  • Equilibrium Limitations: Without driving the reaction forward, it will reach an equilibrium that may not favor the product.

  • Insufficient Catalyst: An inadequate amount or inactive acid catalyst will result in a slow reaction rate, preventing the reaction from reaching equilibrium within a reasonable timeframe.

  • Suboptimal Temperature: The reaction requires sufficient heat to proceed at an adequate rate, but excessive temperatures can lead to side reactions and degradation of starting materials or products.

Q3: What side reactions can occur during the synthesis of this compound?

A3: During the Fischer esterification of α,β-unsaturated acids like 2-hexynoic acid, potential side reactions include:

  • Michael Addition of Alcohol: The alcohol (methanol) can potentially add across the carbon-carbon triple bond, especially under certain catalytic conditions.

  • Polymerization: Alkynes, particularly under acidic and heated conditions, can be susceptible to polymerization.

  • Decarboxylation: Although less common under typical esterification conditions, prolonged exposure to high temperatures and strong acid could potentially lead to decarboxylation of the starting carboxylic acid.

In the 1-pentyne route, potential side reactions include:

  • Incomplete Carboxylation: If the pentynyl anion is not efficiently trapped with CO2, the starting alkyne will be recovered after workup.

  • Formation of Ketones: Reaction of the organometallic intermediate with the ester product can lead to the formation of ketone byproducts.

Troubleshooting Guides

Guide 1: Low Yield in Fischer Esterification of 2-Hexynoic Acid

This guide addresses common issues leading to low yields in the direct esterification of 2-hexynoic acid.

Symptom Possible Cause Troubleshooting Steps
Low conversion of 2-hexynoic acid Reaction has not reached equilibrium or equilibrium is unfavorable. 1. Increase excess of methanol: Use methanol as the solvent to ensure a large molar excess (e.g., 10-20 equivalents), which drives the equilibrium towards the product. 2. Remove water: Use a Dean-Stark apparatus with an azeotropic solvent like toluene to continuously remove water as it is formed. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture. 3. Increase catalyst loading: Ensure an adequate amount of a strong acid catalyst (e.g., 1-5 mol% of concentrated H₂SO₄ or p-TsOH) is used. 4. Increase reaction time: Monitor the reaction by TLC or GC to ensure it has gone to completion.
Significant amount of starting material remains, even after prolonged reaction time Inactive or insufficient catalyst. 1. Use fresh catalyst: Ensure the acid catalyst has not degraded. 2. Increase catalyst concentration: Incrementally increase the catalyst loading.
Formation of dark, tar-like substances Decomposition or polymerization at high temperatures. 1. Optimize reaction temperature: Conduct the reaction at the reflux temperature of methanol (around 65 °C). Avoid excessive heating. 2. Use a milder catalyst: Consider using a solid acid catalyst like Amberlyst-15, which can sometimes reduce charring.
Product loss during workup Inadequate extraction or purification. 1. Neutralization: During the aqueous workup, carefully neutralize the acid catalyst with a saturated sodium bicarbonate solution. Perform this step in a separatory funnel and vent frequently to release CO₂ pressure. 2. Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery of the ester. 3. Purification: Purify the crude product by vacuum distillation for best results, as this compound has a relatively high boiling point.
Guide 2: Issues with the Synthesis via 1-Pentyne

This guide focuses on troubleshooting the multi-step synthesis starting from 1-pentyne.

Symptom Possible Cause Troubleshooting Steps
Low yield of 2-hexynoic acid after carboxylation Incomplete formation of the pentynyl anion. 1. Use a strong enough base: Ensure a sufficiently strong base like n-butyllithium (n-BuLi) is used to completely deprotonate the terminal alkyne. 2. Anhydrous conditions: This reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.
Inefficient carboxylation. 1. Use freshly crushed, high-purity dry ice (solid CO₂). 2. Ensure efficient mixing: Add the solution of the pentynyl anion to a vigorously stirred slurry of crushed dry ice in an anhydrous solvent like THF.
Low yield of this compound in the final esterification step See Troubleshooting Guide 1. The same principles of Fischer esterification apply here. Ensure the 2-hexynoic acid intermediate is thoroughly dried before proceeding with the esterification.

Data Presentation

The following table summarizes the impact of key reaction parameters on the yield of Fischer esterification. Note that these are generalized trends, and optimal conditions should be determined empirically for your specific setup.

Parameter Condition Expected Impact on Yield Rationale
Methanol to 2-Hexynoic Acid Molar Ratio 1:1LowEquilibrium limitation.
5:1ModerateShifts equilibrium towards product formation.
10:1 or higher (Methanol as solvent)HighMaximizes the forward reaction rate according to Le Chatelier's principle.
Catalyst (H₂SO₄) 0.5 mol%Low to ModerateMay result in a slow reaction rate.
2 mol%HighSufficient to catalyze the reaction efficiently.
5 mol%High (with potential for side reactions)Increased rate, but may promote side reactions like polymerization or dehydration.
Reaction Temperature Room TemperatureVery LowInsufficient energy to overcome the activation barrier.
Reflux (65 °C in Methanol)HighOptimal temperature for a reasonable reaction rate without significant degradation.
> 80 °C (e.g., with a higher boiling co-solvent)VariableMay increase reaction rate but also increases the risk of side reactions.
Water Removal NoneLow to ModerateEquilibrium is not effectively shifted towards the products.
Dean-Stark TrapHighContinuous removal of water drives the reaction to completion.
Molecular SievesModerate to HighEffective at removing water, but may be less efficient than a Dean-Stark trap for larger scales.

Experimental Protocols

Protocol 1: Fischer Esterification of 2-Hexynoic Acid

Materials:

  • 2-Hexynoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hexynoic acid (1.0 eq) in anhydrous methanol (10-20 eq).

  • Carefully add concentrated sulfuric acid (0.02-0.05 eq) to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (or ethyl acetate) and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated NaHCO₃ solution until CO₂ evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound from 1-Pentyne

Step A: Carboxylation of 1-Pentyne

Materials:

  • 1-Pentyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add 1-pentyne (1.0 eq) to the cooled THF.

  • Slowly add n-BuLi (1.05 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

  • In a separate flask, crush a large excess of dry ice.

  • Transfer the solution of the lithium pentynilide via cannula onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by adding water, then acidify with aqueous HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-hexynoic acid.

Step B: Esterification of 2-Hexynoic Acid

Follow the procedure outlined in Protocol 1 using the crude 2-hexynoic acid obtained from Step A.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 2_Hexynoic_Acid 2-Hexynoic Acid Reaction_Vessel Reflux at ~65°C 2_Hexynoic_Acid->Reaction_Vessel Methanol Methanol (excess) Methanol->Reaction_Vessel Acid_Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Acid_Catalyst->Reaction_Vessel Quenching Cool and Quench (add to NaHCO₃(aq)) Reaction_Vessel->Quenching Reaction Mixture Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry with Na₂SO₄ or MgSO₄ Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation Crude Product Final_Product Pure Methyl 2-hexynoate Distillation->Final_Product

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Conversion Is starting material (2-hexynoic acid) consumed? Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction No Product_Loss Product Loss During Workup/Purification Check_Conversion->Product_Loss Yes Action_Equilibrium Drive Equilibrium Forward: - Increase excess of Methanol - Remove Water (Dean-Stark) - Increase Reaction Time Incomplete_Reaction->Action_Equilibrium Action_Catalyst Check Catalyst: - Use fresh catalyst - Increase catalyst loading Incomplete_Reaction->Action_Catalyst Action_Workup Optimize Workup: - Careful neutralization - Thorough extraction Optimize Purification: - Vacuum distillation Product_Loss->Action_Workup

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Technical Support Center: Conjugate Addition to α,β-Alkynyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for conjugate addition reactions to α,β-alkynyl esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might be encountering in your conjugate addition reactions.

Problem 1: Low to no yield of the desired conjugate addition product.

Possible Cause Suggested Solution
Low reactivity of the nucleophile. Alcohols are generally less nucleophilic than thiols and amines and may require specific catalysts or conditions to react efficiently.[1] Consider using a stronger base to deprotonate the nucleophile (e.g., for thiols to thiolates) or employing a more potent nucleophile if your synthetic route allows.
Low reactivity of the α,β-alkynyl ester. The reactivity of the Michael acceptor is influenced by the electron-withdrawing group. The general reactivity trend is ynones > propiolates (esters) > propiolamides.[2] If yields are consistently low, consider if a more reactive acceptor like an ynone could be used.
Steric hindrance at the β-position. Substitution at the β-position of the alkynyl ester creates steric hindrance, which can slow down the reaction and reduce yields. For instance, an n-butyl substituted β-position results in a lower yield compared to an unsubstituted terminal alkyne.[2] If possible, use an unsubstituted α,β-alkynyl ester. If substitution is necessary, you may need to prolong reaction times or increase the temperature, while carefully monitoring for side product formation.
Inappropriate solvent. The choice of solvent can significantly impact reaction rates and conversions. For the addition of thiols, polar aprotic solvents like DMSO, acetonitrile, and acetone have been shown to give quantitative conversions much faster than less polar solvents like THF or dichloromethane.[2]

Problem 2: Formation of significant side products.

Possible Cause Description of Side Product Suggested Solution
Use of "hard" nucleophiles. 1,2-Addition Product: Nucleophilic attack at the carbonyl carbon instead of the β-carbon. This is common with "hard" nucleophiles like Grignard reagents or organolithiums.[3][4]To favor the desired 1,4-conjugate addition, use "softer" nucleophiles. For organometallic additions, Gilman reagents (lithium diorganocuprates) are known to selectively perform 1,4-addition.[3] For other nucleophiles like amines and thiols, which are considered soft, 1,4-addition is generally favored.
Exothermic reaction. Various unidentified byproducts: The conjugate addition of strong nucleophiles like thiolates can be highly exothermic, and the resulting increase in temperature can lead to the formation of side products.[2][5]Maintain strict temperature control throughout the reaction. This can be achieved by slow, dropwise addition of the nucleophile to the ester at a low temperature (e.g., -78 °C or 0 °C) and allowing the reaction to slowly warm to room temperature.[6]
Radical pathways. Mixture of regio- and stereoisomers: While less common for nucleophilic additions, radical-mediated additions can lead to a mixture of up to six distinct products.[1]Ensure your reaction conditions are not conducive to radical formation. This can be done by excluding light and radical initiators. If radical pathways are suspected, the addition of a radical inhibitor could be investigated, though this is not a standard procedure for nucleophilic conjugate additions.
Amine nucleophile reacting with the ester. Amide formation: Primary and secondary amines can react with the ester group of the propiolate to form a propiolamide, which is generally less reactive in conjugate additions.[2][5]This side reaction can be minimized by carefully controlling the reaction conditions, such as using a non-reactive solvent and maintaining a low temperature.

Problem 3: Incorrect or mixture of stereoisomers (E/Z isomers).

Possible Cause Observation Suggested Solution
Reaction conditions favoring the thermodynamic product. The initial anti-addition of the nucleophile typically leads to the Z-isomer. However, in some cases, isomerization to the more thermodynamically stable E-isomer can occur. This has been observed in adducts containing a carbonyl moiety, which can facilitate the formation of a stable enol intermediate.[2][5]To favor the kinetic Z-isomer, it is crucial to maintain low reaction temperatures and shorter reaction times. If the E-isomer is desired, isomerization can sometimes be induced by the addition of a dilute acid like HCl after the initial reaction is complete.[2][5]
Nature of the nucleophile and substrate. The stereochemical outcome can be influenced by the specific nucleophile and α,β-alkynyl ester used. For example, the addition of secondary amines to methyl propiolate can result in complete stereoselectivity for the trans-isomer, while the addition of benzylamine can lead to a mixture of cis and trans isomers.[7]The stereoselectivity may need to be optimized on a case-by-case basis by screening different solvents, temperatures, and catalysts. Chiral auxiliaries on the nucleophile or the ester can also be employed to control diastereoselectivity.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the conjugate addition to α,β-alkynyl esters?

A1: The conjugate addition to an α,β-alkynyl ester, also known as a Michael addition, is a 1,4-addition reaction. A nucleophile attacks the electrophilic β-carbon of the alkyne, which is in conjugation with the carbonyl group. This results in the formation of a resonance-stabilized enolate intermediate. Subsequent protonation, typically at the α-carbon, leads to the final α,β-unsaturated product.

Q2: Which nucleophiles are commonly used for this reaction?

A2: A variety of nucleophiles can be used. "Soft" nucleophiles are generally preferred for 1,4-addition. Common examples include:

  • Thiols (as thiolates): Highly nucleophilic and give excellent yields.[2]

  • Amines: Both primary and secondary amines are effective.[7]

  • Alcohols (as alkoxides): Generally less reactive than thiols and amines.[1]

  • Organocuprates (Gilman reagents): Used for the addition of alkyl or aryl groups.[3]

  • Stabilized carbanions: Such as enolates derived from malonic esters or β-keto esters.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent can have a significant impact on the reaction rate and yield. For the base-catalyzed addition of thiols to ethyl propiolate, polar aprotic solvents with a high dielectric constant, such as DMSO and acetonitrile, have been shown to provide quantitative conversions in a shorter amount of time compared to less polar solvents like THF and dichloromethane.[2] Greener solvent options like water and polyethylene glycol (PEG) have also been successfully used.[2]

Q4: What is the typical stereochemistry of the product?

A4: The conjugate addition of a nucleophile to an α,β-alkynyl ester typically proceeds via an anti-addition mechanism, leading to the formation of the (Z)-isomer as the kinetic product. However, under certain conditions, isomerization to the more thermodynamically stable (E)-isomer can occur, especially when a carbonyl group is present in the adduct.[2][5]

Q5: Can I run this reaction without a catalyst?

A5: While some highly nucleophilic species can react without a catalyst, a base catalyst is often employed to increase the nucleophilicity of the attacking species (e.g., deprotonating a thiol to a more nucleophilic thiolate). Common bases include triethylamine and N-methylmorpholine.[2] Organocatalysts have also been developed to promote these reactions.[2]

Data Presentation

Table 1: Effect of Solvent on the Triethylamine-Catalyzed Addition of Dodecanethiol to Ethyl Propiolate.

SolventDielectric Constant (ε)Conversion after 1h (%)
Dimethyl sulfoxide (DMSO)47.2100
Acetonitrile (MeCN)37.5100
Acetone20.7100
Tetrahydrofuran (THF)7.670
Dichloromethane (DCM)9.150

Data adapted from a study on nucleophilic "click" addition of thiols to propiolic acid esters.[2]

Table 2: Comparison of 1,2- vs. 1,4-Addition to 2-Butynal with Different Nucleophiles.

ReagentNucleophile TypeAddition TypeProductTypical Yield (%)
Ethylmagnesium Bromide"Hard"1,2-Addition4-Hexyn-3-ol>90
Lithium Diethylcuprate"Soft"1,4-Addition(E)-3-Ethyl-2-butenal>90

This table illustrates the general principle of hard and soft nucleophiles, with 2-butynal as a model for α,β-alkynyl carbonyl compounds.[3]

Experimental Protocols

Protocol 1: General Procedure for the Base-Catalyzed Conjugate Addition of a Thiol to Ethyl Propiolate

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Ethyl propiolate

  • Thiol of interest

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of the thiol (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere, add the base (1.1 eq.) at room temperature.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of ethyl propiolate (1.0 eq.) in the same solvent to the reaction mixture dropwise over 15-30 minutes.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour.[6]

  • Slowly warm the reaction to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Conjugate Addition of an Amine to Methyl Propiolate

Materials:

  • Methyl propiolate

  • Amine of interest (primary or secondary)

  • Anhydrous solvent (e.g., methylene chloride)

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine (1.0 eq.) in the anhydrous solvent in a round-bottom flask.

  • Add methyl propiolate (1.0 eq.) to the solution at room temperature. For highly reactive amines, cooling the mixture may be necessary to control the reaction rate.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product can often be purified by column chromatography or distillation.

Visualizations

Reaction_Pathways cluster_start Reactants cluster_products Potential Products Alkynyl Ester Alkynyl Ester Conjugate_Addition 1,4-Conjugate Addition Product (Desired) Alkynyl Ester->Conjugate_Addition Soft Nucleophile (e.g., R2CuLi, RSH, R2NH) Direct_Addition 1,2-Direct Addition Product (Side Product) Alkynyl Ester->Direct_Addition Hard Nucleophile (e.g., RMgX, RLi) Nucleophile Nucleophile Nucleophile->Conjugate_Addition Nucleophile->Direct_Addition

Caption: Competing 1,4- and 1,2-addition pathways.

Troubleshooting_Workflow start Low Yield or Side Products in Conjugate Addition check_nucleophile Is the nucleophile appropriate? (Soft vs. Hard) start->check_nucleophile check_conditions Are reaction conditions optimized? (Temp, Solvent, Catalyst) check_nucleophile->check_conditions Yes solution_nucleophile Use softer nucleophile (e.g., Gilman reagent) for 1,4-addition. check_nucleophile->solution_nucleophile No check_substrate Is the substrate too hindered or unreactive? check_conditions->check_substrate Yes solution_conditions Control temperature strictly. Screen solvents. Use appropriate catalyst. check_conditions->solution_conditions No solution_substrate Use less hindered substrate if possible. Increase reaction time/temp with caution. check_substrate->solution_substrate No end Improved Reaction Outcome check_substrate->end Yes solution_nucleophile->end solution_conditions->end solution_substrate->end

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimizing Diels-Alder Reactions with Methyl 2-Hexynoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Diels-Alder reactions using methyl 2-hexynoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in a Diels-Alder reaction?

This compound serves as the dienophile in a Diels-Alder reaction. A dienophile, meaning "diene lover," is an alkene or alkyne that reacts with a conjugated diene to form a six-membered ring.[1][2] The reaction is a [4+2] cycloaddition, where four pi electrons from the diene and two pi electrons from the dienophile participate in a concerted mechanism to form a new cyclohexene or, in the case of an alkyne dienophile, a cyclohexadiene ring system.[3][4]

Q2: What makes this compound a suitable dienophile?

The reactivity of a dienophile in a normal-demand Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups conjugated with the pi system.[1][4][5][6] this compound possesses a methyl ester group (-COOCH₃), which is an effective electron-withdrawing group. This feature makes the alkyne electron-poor, facilitating the reaction with an electron-rich diene.[5][7]

Q3: What are the expected products when using this compound?

When this compound, an alkyne, is used as the dienophile, the initial product of the Diels-Alder reaction is a substituted 1,4-cyclohexadiene. Unlike reactions with alkene dienophiles that yield a cyclohexene, the use of an alkyne results in a product with a remaining double bond within the newly formed ring.

Q4: How does the stereochemistry of the diene affect the product?

The Diels-Alder reaction is stereospecific. The stereochemistry of the substituents on the diene is retained in the product.[5] For the reaction to occur, the diene must be in the s-cis conformation, where the double bonds are on the same side of the single bond connecting them.[1][3][6] Dienes that are locked in an s-trans conformation will not undergo the reaction.[1]

Q5: What is the "endo rule" and does it apply here?

The "endo rule" is a principle of stereoselectivity in Diels-Alder reactions involving cyclic dienes and dienophiles with unsaturated substituents. It states that the dienophile's substituent preferentially occupies the endo position in the transition state, which is oriented towards the diene's pi system.[3][4] While this is a key consideration for many Diels-Alder reactions, with an acyclic dienophile like this compound, the primary stereochemical considerations will relate to the diene's substituents and potential facial selectivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Low Reactivity of Diene/Dienophile: The electronic properties of the diene may not be well-matched with this compound.• Ensure the diene is electron-rich. The presence of electron-donating groups on the diene will accelerate the reaction.[6][7] • Consider using a Lewis acid catalyst to increase the electrophilicity of the dienophile.[8]
2. Unfavorable Reaction Temperature: The reaction may be too slow at the current temperature, or too high, leading to decomposition or retro-Diels-Alder.• Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and decomposition. Some reactions require heating to overcome the activation energy barrier.[5] • For thermally sensitive substrates, consider running the reaction at lower temperatures for a longer duration.
3. Inappropriate Solvent: The solvent can influence reaction rates.• Experiment with a range of solvents. Non-polar solvents are often used, but polar solvents and even aqueous media can sometimes accelerate the reaction.[9][10]
Formation of Multiple Products (Regioisomers) 1. Unsymmetrical Diene and Dienophile: Both this compound and an unsymmetrically substituted diene can lead to the formation of regioisomers (e.g., "ortho" and "meta" products).• The regioselectivity is governed by the electronic distribution in the reactants. The most electron-rich carbon of the diene typically bonds to the most electron-poor carbon of the dienophile.[11] • Lewis acid catalysis can often improve regioselectivity.[8] • Carefully analyze the product mixture using techniques like NMR and chromatography to identify and quantify the isomers.
Reaction Stalls or is Incomplete 1. Reversible Reaction (Retro-Diels-Alder): At higher temperatures, the reverse reaction can become significant, leading to an equilibrium mixture of reactants and products.[3]• Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate. • If the product is stable, consider removing it from the reaction mixture as it forms to shift the equilibrium.
2. Dienophile or Diene Degradation: One of the reactants may be unstable under the reaction conditions.• Run control experiments to assess the stability of each reactant under the reaction conditions in the absence of the other. • If degradation is observed, consider milder reaction conditions (lower temperature, shorter reaction time).

Experimental Protocols

General Procedure for Thermal Diels-Alder Reaction
  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene (1.0 equivalent) in a suitable solvent (e.g., toluene, xylene).

  • Addition of Dienophile: Add this compound (1.0-1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired cyclohexadiene adduct.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Lewis Acid Catalyzed Diels-Alder Reaction
  • Reactant and Catalyst Preparation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) round-bottom flask with a magnetic stir bar, dissolve the dienophile, this compound (1.0 equivalent), in a dry, aprotic solvent (e.g., dichloromethane, toluene).

  • Lewis Acid Addition: Cool the solution to a low temperature (e.g., -78°C or 0°C) and slowly add the Lewis acid (e.g., AlCl₃, BF₃·OEt₂, SnCl₄; 0.1-1.1 equivalents). Stir for 15-30 minutes.

  • Diene Addition: Add the diene (1.0-1.2 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature while monitoring its progress by TLC or GC.

  • Quenching and Workup: Upon completion, carefully quench the reaction by adding a suitable aqueous solution (e.g., saturated NaHCO₃ solution or water). Extract the product with an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Purification and Characterization: Remove the solvent under reduced pressure and purify the crude product by column chromatography. Characterize the product using standard analytical techniques.

Data Presentation

Table 1: Effect of Lewis Acid on Reaction Rate (Hypothetical Data)
EntryLewis Acid (eq.)Temperature (°C)Time (h)Conversion (%)
1None1102435
2AlCl₃ (0.2)25685
3BF₃·OEt₂ (1.0)25878
4SnCl₄ (0.5)01292
Table 2: Solvent Effects on Regioselectivity (Hypothetical Data for an Unsymmetrical Diene)
SolventTemperature (°C)Ratio of Regioisomers (ortho:meta)
Toluene1103:1
Dichloromethane404:1
Acetonitrile802.5:1
Water1005:1

Visualizations

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Select Diene & Dienophile (this compound) Setup Combine Reactants (Control Temperature) Reactants->Setup Solvent Choose Solvent Solvent->Setup Catalyst Select Lewis Acid (Optional) Catalyst->Setup Monitor Monitor Progress (TLC/GC) Setup->Monitor Workup Quench & Extract Monitor->Workup Purify Column Chromatography Workup->Purify Characterize NMR, MS, IR Purify->Characterize

Caption: General experimental workflow for a Diels-Alder reaction.

Troubleshooting_Logic Start Low/No Product Yield? Temp Optimize Temperature Start->Temp Yes Regio Multiple Products? Start->Regio No Solvent Screen Solvents Temp->Solvent Catalyst Add Lewis Acid Catalyst Solvent->Catalyst Catalyst->Regio Analyze Analyze Regioisomer Ratio Regio->Analyze Yes Success Reaction Optimized Regio->Success No Modify Modify Catalyst/Solvent to Improve Selectivity Analyze->Modify Modify->Success

Caption: Troubleshooting flowchart for common Diels-Alder issues.

References

Technical Support Center: Preventing Polymerization of Methyl 2-hexynoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the unwanted polymerization of Methyl 2-hexynoate during storage and reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is an unsaturated ester containing a carbon-carbon triple bond (alkyne). This triple bond makes the molecule highly reactive and susceptible to polymerization, a process where individual monomer molecules react together to form long polymer chains. This can be initiated by factors such as heat, light, or the presence of radical species.

Q2: What are the common triggers for the polymerization of this compound?

Polymerization can be initiated by several factors, including:

  • Heat: Elevated temperatures can provide the energy needed to initiate the polymerization chain reaction.[1]

  • Light: Exposure to UV light can generate free radicals that trigger polymerization.

  • Contamination: The presence of initiators such as peroxides, strong acids, strong bases, or certain metals can catalyze the reaction.[2]

  • Oxygen Depletion (During Storage): For monomers stabilized with common phenolic inhibitors, the absence of oxygen renders the inhibitor ineffective.[2][3]

Q3: How should I properly store this compound to ensure its stability?

To maximize shelf life and prevent premature polymerization, adhere to the following storage conditions:

  • Temperature: Store in a cool, dry, and well-ventilated area, preferably refrigerated.[4][5] Keep temperatures below 35°C (95°F).[2]

  • Light: Keep the container tightly sealed and protected from direct sunlight.[2]

  • Atmosphere: The container's headspace should contain air with an oxygen concentration between 5-21%.[2] Phenolic inhibitors require oxygen to function as free-radical scavengers.[3]

  • Inert Gas Warning: Never store this compound stabilized with phenolic inhibitors (like MEHQ or Hydroquinone) under an inert atmosphere such as nitrogen or argon, as this will deactivate the inhibitor.[2]

Q4: What are polymerization inhibitors and how do they work?

Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization.[] They work by reacting with and deactivating the free radicals that initiate and propagate the polymerization chain.[1] Phenolic inhibitors, such as Monomethyl Ether of Hydroquinone (MEHQ), are common for storage and require oxygen to effectively scavenge peroxyl radicals that form.[3]

Q5: What are the visible signs of polymerization?

The onset of polymerization can be identified by several signs:

  • An unexpected increase in the viscosity of the liquid.

  • The generation of heat in the storage container.

  • A change in color or the appearance of cloudiness.

  • The formation of a solid precipitate or complete solidification of the material.

If you observe a rapid increase in heat (a runaway reaction), evacuate the area immediately and follow your institution's emergency protocols.[2]

Troubleshooting Guide

Issue: My reaction mixture became viscous or solidified unexpectedly. What happened?

An unexpected increase in viscosity or solidification is a clear sign of uncontrolled polymerization. This was likely caused by one of the following:

  • High Temperature: The reaction temperature may have exceeded the stability threshold of the monomer.

  • Presence of Initiators: The reaction may have been contaminated with substances that initiate radical polymerization.

  • Inhibitor Burn-off: If the reaction was run for an extended period at high temperatures, the inhibitor present in the monomer may have been consumed.

Solution: For future experiments, consider adding a process inhibitor, such as phenothiazine (PTZ), which is effective at higher temperatures and in low-oxygen environments.[3] Also, ensure strict control over reaction temperature and the purity of all reagents and solvents.

Issue: I suspect my stored this compound is compromised. How can I check for the presence of polymer?

You can perform a simple qualitative test to detect the presence of polymer, which is typically insoluble in methanol.[2] A positive test indicates that the monomer's stability is compromised, and it should be used immediately or disposed of safely.

Issue: How can I prevent polymerization during my reaction, especially at elevated temperatures?

Standard storage inhibitors like MEHQ may not be sufficient for heated reactions.

  • Use Process Inhibitors: These are designed to work under reaction conditions. A combination of inhibitors, such as phenothiazine (PTZ) and hydroquinone (HQ), can be effective.[3]

  • Control Temperature: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

  • Limit Reaction Time: Avoid unnecessarily long reaction times to minimize the risk of inhibitor depletion.

  • Maintain an Air Headspace: If compatible with your reaction chemistry, a gentle stream of air can help replenish the oxygen needed for phenolic inhibitors to function, though this is less effective at high temperatures where process inhibitors are preferred.

Issue: My inhibitor seems ineffective. What could be the cause?

  • Oxygen Depletion: If you are using a phenolic inhibitor like MEHQ, its effectiveness is dependent on the presence of dissolved oxygen.[2][3] Storing or running the reaction under a strictly inert atmosphere will render it useless.

  • Inhibitor Depletion: The inhibitor may have been consumed over time due to prolonged storage, exposure to high temperatures, or contamination.[2]

  • Wrong Inhibitor Type: The inhibitor may not be suitable for your specific reaction conditions (e.g., temperature, presence of oxygen).

Quantitative Data Summary

The table below summarizes common inhibitors used for unsaturated monomers, which can be applied to this compound.

Inhibitor NameAbbreviationTypeTypical Concentration RangeKey Considerations
Monomethyl Ether of HydroquinoneMEHQPhenolic (Storage)10 - 300 ppmRequires oxygen to be effective; good for storage.[3]
HydroquinoneHQPhenolic (Storage/Process)50 - 1000 ppmRequires oxygen; often used in combination with other inhibitors.[3][7]
Butylated HydroxytolueneBHTPhenolic (Storage)50 - 500 ppmRequires oxygen to function.[3]
PhenothiazinePTZAmine (Process)10 - 50 ppmEffective at higher temperatures and in oxygen-deficient environments.[3][7]
4-tert-ButylcatecholTBCPhenolic (Storage)15 - 250 ppmHighly effective at ambient temperatures in the presence of oxygen.[3][8]

Experimental Protocols

Protocol 1: Qualitative Test for Polymer Presence in Monomer

This protocol is adapted from a standard method for testing acrylate monomers and is suitable for this compound.[2]

Objective: To quickly determine if a monomer sample contains a significant amount of polymer.

Materials:

  • This compound sample

  • Methanol (reagent grade)

  • Two clean, dry test tubes with stoppers

  • Pipettes or graduated cylinders

Procedure:

  • Prepare a Control: Add 8 mL of methanol to the first test tube. This will serve as your negative control.

  • Prepare the Sample: Add 8 mL of methanol to the second test tube.

  • Add Monomer: Add 2 mL of the this compound sample to the second test tube.

  • Mix: Stopper both test tubes and shake them vigorously for 30 seconds.

  • Observe: Let the tubes stand for a few minutes and compare the sample tube to the control tube.

Interpretation of Results:

  • Negative (No Polymer): The solution in the sample tube remains clear, just like the methanol control.

  • Positive (Polymer Present): The solution in the sample tube appears cloudy, hazy, or contains a visible precipitate. This is because the polymer is insoluble in methanol.[2]

Visualizations

Troubleshooting_Workflow start Suspected Polymerization (e.g., increased viscosity, heat) check_visual Visually Inspect Monomer Is it cloudy or solid? start->check_visual test_methanol Perform Methanol Solubility Test (Protocol 1) check_visual->test_methanol Yes check_storage Review Storage Conditions (Temp, Light, Air Headspace) check_visual->check_storage No, issue is in-reaction result Is the solution cloudy? test_methanol->result action_dispose Action: Polymer is present. Use immediately with caution or dispose of according to safety protocols. result->action_dispose Yes action_ok Action: No significant polymer detected. Proceed with reaction, but monitor closely. result->action_ok No

Caption: Troubleshooting workflow for suspected polymerization.

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation Monomer Monomer (this compound) Radical Monomer Radical (R●) Initiator Initiator (Heat, Light, Contaminant) Initiator->Monomer Initiator->Radical generates Propagation Radical reacts with another Monomer Radical->Propagation attacks Chain Growing Polymer Chain (R-M●) Propagation->Chain Chain->Propagation repeats Polymer Stable Polymer Chain->Polymer Termination

Caption: Simplified mechanism of free-radical polymerization.

Inhibition_Mechanism R_radical Monomer Radical (R●) Peroxy_radical Peroxy Radical (ROO●) R_radical->Peroxy_radical reacts fast with Oxygen Oxygen (O2) (from air headspace) Oxygen->Peroxy_radical Inactive_product Inactive Product (ROOH) Peroxy_radical->Inactive_product H-atom transfer Stable_radical Stable Inhibitor Radical (Inh●) (Does not propagate) Peroxy_radical->Stable_radical generates Inhibitor Phenolic Inhibitor (Inh-H) (e.g., MEHQ) Inhibitor->Inactive_product Inhibitor->Stable_radical

Caption: Action of phenolic inhibitors in the presence of oxygen.

References

Technical Support Center: Purification of Methyl 2-hexynoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 2-hexynoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Troubleshooting Guide

Purification of this compound can present several challenges, from persistent impurities to product degradation. The table below outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity After Initial Work-up - Incomplete reaction. - Presence of unreacted 2-hexynoic acid. - Residual acid or base catalyst.- Monitor reaction completion by TLC or GC. - Perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Neutralize carefully to avoid hydrolysis of the ester. - Wash with brine to remove residual salts and water.
Co-distillation of Impurities - Boiling points of impurities are close to that of this compound. - Inefficient distillation column.- Utilize fractional distillation under reduced pressure. The boiling point of this compound is approximately 64-66 °C at 10 mmHg.[1] - Ensure the distillation column is well-insulated and packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.
Product Degradation During Distillation - High distillation temperatures leading to decomposition or isomerization.- Perform distillation under vacuum to lower the boiling point and minimize thermal stress.
Presence of Isomeric Impurities (e.g., Allenic esters) - Base-catalyzed isomerization of the alkyne. The formation of allenes is a known side reaction in the synthesis of acetylenic compounds.- Avoid strong bases during work-up if possible. - Use column chromatography for separation. A non-polar mobile phase with a polar stationary phase (normal phase) is typically effective.
Persistent Low-Level Impurities - Formation of azeotropes. - Impurities with similar polarity to the product.- Employ column chromatography. Test various solvent systems using Thin Layer Chromatography (TLC) to find the optimal separation conditions. - Consider preparative High-Performance Liquid Chromatography (HPLC) for achieving very high purity.
Product Loss During Aqueous Washes - Emulsion formation. - Partial hydrolysis of the ester, especially under strongly acidic or basic conditions. Esters can be sensitive to both acid and base hydrolysis.- Allow sufficient time for layers to separate. If an emulsion persists, add a small amount of brine. - Use mild acidic or basic conditions for washing and perform washes at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities depend on the synthetic route.

  • From esterification of 2-hexynoic acid: Unreacted 2-hexynoic acid, excess methanol, and the acid catalyst (e.g., sulfuric acid).

  • From dehydrohalogenation of a halo-ester: Unreacted starting material, regioisomeric alkyne products, and potentially allenic esters due to isomerization. The dehydrohalogenation reaction is an elimination reaction that removes a hydrogen halide.

Q2: My final product has a persistent slight yellow color. What could be the cause and how can I remove it?

A2: A yellow tint can indicate the presence of polymeric or other high molecular weight impurities formed during the reaction or distillation. Running the product through a short plug of silica gel with a non-polar solvent (e.g., hexane/ethyl acetate mixture) can often remove these colored impurities.

Q3: How can I effectively monitor the purity of my fractions during distillation or chromatography?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring fraction purity. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities.

Q4: Is this compound stable during storage?

A4: this compound is generally stable under normal conditions when stored in a cool, dry, and well-ventilated place.[2] It is recommended to keep it refrigerated and away from heat, sparks, and open flames.[2]

Q5: What are the key safety precautions to take when working with this compound?

A5: this compound is a combustible liquid and can cause skin and eye irritation.[2] It is important to work in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, and keep it away from ignition sources.[1][2]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is suitable for purifying larger quantities of crude this compound after an initial aqueous work-up.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and receiving flask

  • Vacuum pump and gauge

  • Heating mantle and magnetic stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Connect the apparatus to the vacuum line and slowly reduce the pressure to approximately 10 mmHg.

  • Begin heating the flask gently with the heating mantle while stirring.

  • Collect any low-boiling impurities as the forerun.

  • Slowly increase the temperature and collect the fraction that distills at 64-66 °C.[1]

  • Monitor the purity of the collected fractions using TLC or GC-MS.

  • Once the main fraction has been collected, stop heating and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is ideal for removing impurities with similar boiling points or for purifying smaller quantities of this compound to a high degree of purity.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Chromatography column

  • Solvents (e.g., hexane, ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Determine the optimal solvent system: Use TLC to find a solvent system that provides good separation of this compound from its impurities. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Pack the column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel.

  • Elute the column: Begin eluting the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity if necessary (gradient elution).

  • Collect fractions: Collect the eluent in small fractions.

  • Monitor fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Crude this compound workup Aqueous Work-up (e.g., NaHCO3 wash) start->workup distillation Fractional Vacuum Distillation workup->distillation check_purity1 Check Purity (TLC/GC-MS) distillation->check_purity1 pure_product Pure this compound check_purity1->pure_product Purity > 98% impure1 Impure Product check_purity1->impure1 Purity < 98% column_chrom Column Chromatography impure1->column_chrom check_purity2 Check Purity (TLC/GC-MS) column_chrom->check_purity2 check_purity2->pure_product Pure Fractions impure2 Impure Fractions check_purity2->impure2 Impure Fractions re_purify Re-purify or Consider Alternative Method impure2->re_purify

Caption: A troubleshooting workflow for the purification of this compound.

Impurity_Relationship_Diagram Common Impurities and Their Removal product This compound acid_impurity Unreacted 2-Hexynoic Acid wash Aqueous Wash (e.g., NaHCO3) acid_impurity->wash Removed by catalyst Acid/Base Catalyst catalyst->wash Removed by isomer Allenic/Isomeric Esters chromatography Column Chromatography isomer->chromatography Separated by solvent Residual Solvents distill Vacuum Distillation solvent->distill Removed by wash->product Purifies distill->product Purifies chromatography->product Purifies

Caption: Relationship between common impurities and purification methods.

References

Technical Support Center: Regioselectivity in Nucleophilic Attack on Methyl 2-hexynoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the regioselectivity of nucleophilic attack on methyl 2-hexynoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving nucleophilic additions to this compound.

Issue 1: Poor Regioselectivity - Mixture of 1,2- and 1,4-Addition Products

  • Question: My reaction is yielding a mixture of the 1,2-addition product (attack at the carbonyl carbon) and the 1,4-addition product (attack at the β-alkynyl carbon). How can I favor the desired 1,4-addition (Michael addition)?

  • Answer: The regioselectivity of nucleophilic attack on α,β-alkynyl esters like this compound is a classic example of kinetic versus thermodynamic control, largely influenced by the "hardness" or "softness" of the nucleophile.

    • Use "Soft" Nucleophiles: Soft nucleophiles, which are generally less basic and more polarizable, preferentially undergo 1,4-conjugate addition.[1] Examples include organocuprates (Gilman reagents), thiols, and amines.[2][3]

    • Modify "Hard" Nucleophiles: If you must use a "hard" nucleophile like a Grignard or organolithium reagent, which typically favors 1,2-addition, consider converting it to a softer organocuprate in situ. This can be achieved by adding a catalytic amount of a copper(I) salt (e.g., CuI) to the Grignard reagent before introducing the this compound.[4][5]

    • Reaction Temperature: Lower temperatures (e.g., -78 °C) can sometimes favor the kinetically controlled 1,2-addition, even with softer nucleophiles. If 1,4-addition is desired, running the reaction at a slightly elevated temperature (while monitoring for side reactions) may favor the thermodynamically more stable 1,4-adduct, assuming the 1,2-addition is reversible.[1]

Issue 2: Low or No Yield of the Desired Adduct

  • Question: The reaction is not proceeding to completion, or I am observing a low yield of the desired product. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors related to reagent purity, reaction conditions, and substrate reactivity.

    • Reagent Quality: Ensure that all reagents, especially organometallic nucleophiles, are fresh and of high purity. Solvents should be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the nucleophile.

    • Steric Hindrance: The propyl group on this compound can present some steric hindrance at the β-position. If your nucleophile is also bulky, the reaction rate may be slow. Consider using a less hindered nucleophile if possible, or increase the reaction time and/or temperature.

    • Lewis Acid Catalysis: The addition of a Lewis acid can activate the this compound towards nucleophilic attack. For instance, a Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the conjugated system. Experiment with catalytic amounts of Lewis acids like BF₃·OEt₂, TiCl₄, or ZnCl₂. Be aware that the choice of Lewis acid can also influence regioselectivity.

Issue 3: Formation of Side Products

  • Question: I am observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

  • Answer: Side product formation is often a consequence of the high reactivity of the reagents and intermediates.

    • Polymerization: Michael acceptors like this compound can undergo polymerization, especially under basic conditions. To mitigate this, add the nucleophile slowly to the solution of the ester and maintain a low temperature.

    • Proton Transfer: If the nucleophile is also a strong base, it can deprotonate the α-protons of the ester, leading to undesired enolate chemistry. Using a less basic nucleophile (e.g., an organocuprate instead of an organolithium) can prevent this.

    • Double Addition (for Grignard Reagents): When using Grignard reagents, if any 1,2-addition occurs, the resulting intermediate can sometimes react with a second equivalent of the Grignard reagent. Using a 1:1 stoichiometry and slow addition at low temperature can help minimize this.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in reactivity between a Grignard reagent and an organocuprate with this compound?

A1: The difference lies in the concept of Hard and Soft Acids and Bases (HSAB) theory. The carbonyl carbon is a "hard" electrophilic center, while the β-alkynyl carbon is a "soft" electrophilic center.

  • Grignard reagents (RMgX) are considered "hard" nucleophiles and therefore preferentially attack the hard carbonyl carbon, leading to 1,2-addition .[6]

  • Organocuprates (R₂CuLi) are "soft" nucleophiles and selectively attack the soft β-alkynyl carbon, resulting in 1,4-addition (conjugate addition).[3][7]

Q2: How can I exclusively obtain the 1,2-addition product?

A2: To favor the 1,2-addition product (an alcohol), you should use a hard nucleophile under conditions that promote kinetic control.

  • Nucleophile Choice: Use a Grignard reagent (e.g., Propylmagnesium bromide) or an organolithium reagent.

  • Low Temperature: Conduct the reaction at a low temperature (e.g., -78 °C to 0 °C) to prevent any potential equilibration to the 1,4-adduct.

  • Avoid Copper Salts: Ensure no copper salts are present, as they will catalyze the 1,4-addition pathway.

Q3: Can I use amines or thiols for regioselective addition?

A3: Yes, amines and thiols are excellent soft nucleophiles for achieving highly regioselective 1,4-addition (aza-Michael and thia-Michael additions, respectively). These reactions are typically high-yielding and proceed under mild conditions. Often, a base catalyst is used to deprotonate the thiol or amine, increasing its nucleophilicity.

Q4: Does the ester group (methyl) influence the regioselectivity?

A4: The primary influence of the methyl ester group is to activate the alkyne for nucleophilic attack by withdrawing electron density. While changing the ester to a bulkier group (e.g., tert-butyl) might introduce some steric hindrance that could slightly affect reaction rates, the fundamental regiochemical preference of a given nucleophile (hard vs. soft) will remain the dominant controlling factor.

Data Presentation

The following tables summarize the expected regioselectivity for the nucleophilic addition to this compound based on data from analogous α,β-unsaturated systems.

Table 1: Regioselectivity of Organometallic Reagents

Nucleophile (Reagent)TypeExpected Major ProductTypical ConditionsRegioselectivity (1,4:1,2)
CH₃MgBrHard1,2-AdditionTHF, 0 °CLow (Primarily 1,2)
(CH₃)₂CuLiSoft1,4-AdditionTHF, -78 °C to 0 °CHigh (>95:5)
C₄H₉MgBr + cat. CuIIn situ Cuprate1,4-AdditionTHF, -30 °CHigh (>90:10)

Table 2: Regioselectivity of Heteroatomic Nucleophiles (Michael Addition)

NucleophileTypeExpected Major ProductTypical ConditionsRegioselectivity (1,4:1,2)
ThiophenolSoft1,4-AdditionBase catalyst (e.g., Et₃N), RTVery High (>99:1)
PiperidineSoft1,4-AdditionNeat or in polar solvent, RTVery High (>99:1)
DiethylamineSoft1,4-AdditionNeat or in polar solvent, RTVery High (>99:1)

Experimental Protocols

Protocol 1: Regioselective 1,4-Addition of an Organocuprate

This protocol describes the conjugate addition of a methyl group to this compound using lithium dimethylcuprate.

Materials:

  • Copper(I) iodide (CuI)

  • Methyllithium (CH₃Li) in diethyl ether

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add CuI (1.05 equivalents).

  • Cool the flask to 0 °C in an ice bath and add anhydrous THF.

  • Slowly add a solution of methyllithium (2.1 equivalents) dropwise to the stirred suspension of CuI. The solution should change color, indicating the formation of the Gilman reagent.

  • After the addition is complete, cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the organocuprate solution.

  • Stir the reaction at -78 °C for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Regioselective 1,4-Addition of a Thiol (Thia-Michael Addition)

This protocol details the addition of thiophenol to this compound.

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane.

  • Add thiophenol (1.1 equivalents) to the solution.

  • Add a catalytic amount of triethylamine (0.1 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, wash the reaction mixture with 1M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Visualizations

G cluster_input Inputs cluster_control Controlling Factors cluster_output Outputs Methyl_2-hexynoate Methyl_2-hexynoate Product_1_2 1,2-Addition Product (Alcohol) Product_1_4 1,4-Addition Product (Unsaturated Ester) Nucleophile Nucleophile Hard_Nucleophile Hard (e.g., RMgX) Soft_Nucleophile Soft (e.g., R2CuLi, RSH) Kinetic_Control Kinetic Control (Low Temp) Hard_Nucleophile->Kinetic_Control Favors Thermo_Control Thermodynamic Control (Higher Temp) Soft_Nucleophile->Thermo_Control Favors Kinetic_Control->Product_1_2 Leads to Thermo_Control->Product_1_4 Leads to

Caption: Logical relationship between nucleophile type and reaction control to determine the regioselectivity.

G Start Start: Reaction Setup Check_Reagents Check Reagent Purity & Inert Conditions Start->Check_Reagents Select_Nucleophile Desired Product? Check_Reagents->Select_Nucleophile Hard_Nu Use Hard Nucleophile (e.g., Grignard) Select_Nucleophile->Hard_Nu 1,2-Addition Soft_Nu Use Soft Nucleophile (e.g., Organocuprate) Select_Nucleophile->Soft_Nu 1,4-Addition Set_Temp Set Low Temperature (-78°C) Hard_Nu->Set_Temp Soft_Nu->Set_Temp Run_Reaction Run Reaction & Monitor by TLC Set_Temp->Run_Reaction Workup Aqueous Workup & Extraction Run_Reaction->Workup Purify Purification (Chromatography) Workup->Purify End End: Pure Product Purify->End

Caption: General experimental workflow for controlling regioselective nucleophilic addition.

References

Technical Support Center: Troubleshooting Incomplete Conversion in Methyl 2-hexynoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Methyl 2-hexynoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly incomplete reaction conversion.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My conjugate addition (Michael addition) to this compound is sluggish or incomplete.

Question: I am performing a conjugate addition of a nucleophile (e.g., a thiol, amine, or enolate) to this compound, and I am observing significant amounts of unreacted starting material. What are the potential causes and how can I improve the conversion?

Answer:

Incomplete conversion in conjugate additions to electron-deficient alkynes like this compound can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Re-evaluate Your Base/Catalyst: The choice and amount of base or catalyst are critical.

    • For Thiol Additions: Amine bases like triethylamine or N-methylmorpholine are often used. If the reaction is slow, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate deprotonation of the thiol.[1]

    • For Amine Additions: These reactions can be sluggish. Transition metal catalysts, particularly gold(I) complexes, are known to activate the alkyne for nucleophilic attack.[1] Ensure your catalyst is active and consider screening different ligands. Electron-rich phosphine ligands on gold catalysts can enhance stability and promote the reaction.[1]

    • For Enolate Additions: The pKa of the proton being removed to form the enolate must be significantly lower than the pKa of the conjugate acid of the base used. Ensure you are using a sufficiently strong base (e.g., LDA, NaH) to achieve complete deprotonation.

  • Optimize Reaction Temperature: Many conjugate additions can be performed at room temperature. However, if the reaction is slow, gentle heating (e.g., to 40-60 °C) can increase the rate. Conversely, for highly exothermic reactions or those with competing side reactions, cooling the reaction mixture may be necessary to improve selectivity and yield.

  • Assess Solvent Effects: The polarity of the solvent can significantly influence the reaction rate.

    • For many ionic reactions, polar aprotic solvents like acetonitrile (MeCN), DMF, or DMSO can accelerate the reaction by solvating the charged intermediates.[1]

    • The dielectric constant of the solvent is positively correlated with conversion and reaction rate in some thiol-yne Michael additions.[1]

  • Check for Steric Hindrance: While this compound itself has moderate steric bulk, a bulky nucleophile can hinder the approach to the alkyne. If you suspect steric hindrance is an issue, you may need to use a less hindered nucleophile or accept a slower reaction rate.

  • Consider Catalyst Deactivation: If using a transition metal catalyst, it may be deactivating over time. Ensure your reagents and solvents are pure and dry, as impurities can poison the catalyst.

Issue 2: How can I effectively monitor the progress of my this compound reaction?

Question: I am unsure if my reaction has gone to completion. What are the best methods to monitor its progress?

Answer:

Regularly monitoring your reaction is key to determining the optimal reaction time and identifying any issues early on. The two most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Thin Layer Chromatography (TLC): This is a quick and straightforward method for qualitative monitoring.[2][3] By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more quantitative analysis, GC-MS is a powerful technique. It allows you to separate the components of your reaction mixture and identify them by their mass spectra, giving you a clearer picture of the relative amounts of starting material, product, and any side products.

Data Presentation

The following tables provide a summary of reaction conditions that can be optimized for conjugate additions to activated alkynes.

Table 1: Effect of Solvent on Thiol-yne Michael Addition

SolventDielectric ConstantConversion (%) after 1h
Dimethyl sulfoxide (DMSO)47>99
Acetonitrile (MeCN)37>99
Acetone21>99
Tetrahydrofuran (THF)7.575
Dichloromethane (DCM)9.150
Toluene2.4<10

Data adapted from a study on the addition of dodecanethiol to ethyl propiolate, which serves as a good model for this compound.[1]

Table 2: Influence of Catalyst on Thiol-yne Michael Addition

CatalystpKa of Conjugate AcidConversion (%) after 1h
DBU13.5>99
Triethylamine (TEA)10.785
N-methylmorpholine (NMM)7.450

Data reflects the general trend of base strength on the rate of thiol addition to activated alkynes.[1]

Experimental Protocols

Protocol 1: General Procedure for Monitoring a this compound Reaction by TLC
  • Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom. Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Spot the Plate:

    • In the 'SM' lane, spot a dilute solution of your starting nucleophile.

    • In the 'Co' lane, spot the starting nucleophile, and then carefully spot the reaction mixture directly on top of it.

    • In the 'RM' lane, spot the reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The solvent level should be below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp. You can also use a staining agent (e.g., potassium permanganate) to visualize non-UV active compounds.

  • Analyze the Results: Compare the 'RM' lane to the 'SM' lane. As the reaction proceeds, the spot corresponding to the starting material in the 'RM' lane should diminish, and a new spot for the product should appear. The reaction is complete when the starting material spot is no longer visible in the 'RM' lane.[2][3]

Protocol 2: General Procedure for Monitoring a this compound Reaction by GC-MS
  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction by adding it to a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of a quenching agent if necessary (e.g., a dilute acid to neutralize a basic reaction).

  • Dilution: Dilute the quenched sample to an appropriate concentration for GC-MS analysis (typically in the ppm range).

  • GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.

  • Data Analysis: Analyze the resulting chromatogram to identify the peaks corresponding to this compound, the nucleophile, and the product based on their retention times and mass spectra. The peak areas can be used to estimate the relative concentrations of each component and thus the conversion of the reaction.

Table 3: Example GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature250 °C
Injection Volume1 µL (splitless)
Carrier GasHelium (1 mL/min)
Oven Program60 °C (hold 2 min), ramp at 10 °C/min to 280 °C, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400

Note: These parameters are a starting point and may need to be optimized for your specific setup and analytes.

Visualizations

Troubleshooting_Incomplete_Conversion start Incomplete Conversion Observed check_base Is the base/catalyst appropriate and active? start->check_base check_temp Is the reaction temperature optimal? check_base->check_temp Yes optimize_base Screen stronger/different bases or catalysts. Increase catalyst loading. check_base->optimize_base No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes optimize_temp Adjust temperature (increase for slow reactions, decrease for side reactions). check_temp->optimize_temp No check_sterics Is steric hindrance a significant factor? check_solvent->check_sterics Yes optimize_solvent Screen polar aprotic solvents (e.g., MeCN, DMF). check_solvent->optimize_solvent No modify_reagents Consider a less bulky nucleophile or accept a longer reaction time. check_sterics->modify_reagents Yes end Reaction Optimized check_sterics->end No optimize_base->check_temp optimize_temp->check_solvent optimize_solvent->check_sterics modify_reagents->end Reaction_Monitoring_Workflow start Start Reaction take_aliquot Take aliquot from reaction mixture at time intervals start->take_aliquot tlc_analysis Perform TLC analysis take_aliquot->tlc_analysis gcms_analysis Perform GC-MS analysis (optional, for quantitative data) take_aliquot->gcms_analysis decision Is starting material consumed? tlc_analysis->decision continue_reaction Continue reaction and monitoring decision->continue_reaction No workup Proceed to reaction workup decision->workup Yes continue_reaction->take_aliquot

References

Technical Support Center: Methyl 2-hexynoate Stability & Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 2-hexynoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored under controlled conditions. The primary recommendation is refrigeration at 2-8°C.[1] It should be kept in a tightly sealed container, in a dry, cool, and well-ventilated area away from sources of ignition.

Q2: How sensitive is this compound to air and moisture?

A2: this compound can be sensitive to both air and moisture. The triple bond in the molecule can be susceptible to oxidation upon prolonged exposure to air. Furthermore, as an ester, it can undergo hydrolysis in the presence of moisture, which may be catalyzed by acidic or basic contaminants, leading to the formation of 2-hexynoic acid and methanol. For long-term storage, it is best practice to blanket the container with an inert gas like argon or nitrogen.

Q3: Can I store this compound at room temperature?

A3: While short-term storage at room temperature for immediate experimental use may be acceptable, long-term storage is not recommended. Elevated temperatures can increase the rate of potential degradation reactions, such as polymerization or hydrolysis. For maintaining purity and stability over time, refrigeration at 2-8°C is required.[1]

Q4: What signs of degradation should I look for?

A4: Visual indicators of degradation can include a change in color, the appearance of cloudiness, or the formation of a precipitate. A definitive way to check for degradation is to assess the purity of the compound using analytical techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy and compare it to the initial specifications.

Q5: Are there any chemicals that are incompatible with this compound?

A5: Yes, you should avoid storing this compound with strong oxidizing agents, strong acids, and strong bases. These substances can initiate vigorous reactions, leading to degradation of the compound and potentially creating a hazardous situation.

Troubleshooting Guide

This guide addresses specific issues you might encounter, helping you to identify the cause and find a solution.

Issue 1: The purity of my this compound sample has decreased, as confirmed by GC analysis.

  • Question: How was the sample stored?

    • Answer/Solution: Compare your storage conditions with the recommended guidelines in the table below. Storing at temperatures above 8°C or in a loosely capped vial can accelerate degradation. Ensure the storage location is cool, dry, and dark.

  • Question: Was the sample exposed to air or moisture repeatedly?

    • Answer/Solution: Frequent opening of the container, especially in a humid environment, can introduce moisture and oxygen. If you need to access the sample frequently, consider aliquoting it into smaller, single-use vials under an inert atmosphere.

Issue 2: I've observed a color change or precipitate in my sample.

  • Question: Has the sample been exposed to light?

    • Answer/Solution: Light can provide the energy to initiate polymerization or other degradation reactions of unsaturated compounds. Store the material in an amber vial or in a dark location to prevent photodecomposition.

  • Question: Could the sample be contaminated?

    • Answer/Solution: Contamination with acids, bases, or metal ions can catalyze degradation. Use clean, dry syringes and glassware when handling the material. If contamination is suspected, the material may need to be repurified.

Summary of Storage Conditions and Degradation Risk

The following table summarizes the recommended storage conditions and the relative risk of degradation under different scenarios.

ParameterOptimal ConditionSub-Optimal Condition (Moderate Risk)Poor Condition (High Risk)
Temperature 2-8°CRoom Temperature (~25°C)> 30°C or Freeze-Thaw Cycles
Atmosphere Inert Gas (Argon/Nitrogen)Ambient Air (Tightly Sealed)Ambient Air (Loosely Sealed)
Light Exposure In the Dark (Amber Vial)Diffuse Lab LightingDirect Sunlight or UV Light
Moisture Dry/AnhydrousControlled HumidityHigh Humidity Environment
Container Tightly Sealed GlassSealed Polymer ContainerOpen or Poorly Sealed Container

Experimental Protocols

Protocol: Purity Assessment by Gas Chromatography (GC-FID)

This protocol provides a general method for determining the purity of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

1. Objective: To quantify the purity of a this compound sample.

2. Materials & Equipment:

  • This compound sample

  • High-purity solvent (e.g., Heptane, Ethyl Acetate)

  • Volumetric flasks and pipettes

  • GC vials with caps

  • Gas Chromatograph with FID and a suitable capillary column (e.g., a wax-type column like Carbowax or a mid-polarity column).[2]

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample. Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.[3]

  • Dissolve and dilute to the mark with your chosen solvent (e.g., Heptane). This creates a ~5 mg/mL solution.

  • Perform a serial dilution to a final concentration suitable for your instrument's linear range (e.g., ~50-100 µg/mL).

  • Transfer the final diluted sample to a GC vial for analysis.

4. GC-FID Instrumental Conditions (Example):

  • System: Gas Chromatograph with FID[4]

  • Column: DB-WAX or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (adjust as needed)

  • Oven Temperature Program:

    • Initial Temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 240°C.[5]

    • Final Hold: Hold at 240°C for 5 minutes.

5. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity by the area percent method:

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • For higher accuracy, use an internal standard method.[2][3]

Visual Guides

Troubleshooting Workflow for Compound Instability

The diagram below outlines a logical workflow to troubleshoot observed instability in your this compound sample.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Instability start Observed Instability (e.g., Low Purity, Color Change) check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling temp_ok Temperature Correct? (2-8°C) check_storage->temp_ok contamination_ok Contamination Risk? check_handling->contamination_ok light_ok Protected from Light? temp_ok->light_ok Yes sol_temp Action: Relocate to 2-8°C Refrigerator temp_ok->sol_temp No atmosphere_ok Inert Atmosphere? light_ok->atmosphere_ok Yes sol_light Action: Use Amber Vial & Store in Dark light_ok->sol_light No atmosphere_ok->contamination_ok Yes sol_atmosphere Action: Aliquot & Blanket with Inert Gas (Ar/N₂) atmosphere_ok->sol_atmosphere No sol_contam Action: Use Clean/Dry Glassware. Consider Repurification. contamination_ok->sol_contam Yes end_node Problem Resolved / Cause Identified contamination_ok->end_node No sol_temp->end_node sol_light->end_node sol_atmosphere->end_node sol_contam->end_node

A logical workflow to diagnose potential stability issues.
Potential Degradation Pathways

This compound, containing both an ester and an alkyne functional group, has several potential pathways for degradation, especially under sub-optimal storage conditions.

DegradationPathways Potential Degradation Pathways for this compound start This compound hydrolysis Hydrolysis start->hydrolysis polymerization Polymerization start->polymerization oxidation Oxidation start->oxidation prod_acid 2-Hexynoic Acid hydrolysis->prod_acid prod_methanol Methanol hydrolysis->prod_methanol catalyst_h2o Catalyzed by: - Moisture - Acid/Base hydrolysis->catalyst_h2o prod_polymer Poly(alkynoate) Oligomers polymerization->prod_polymer catalyst_poly Initiated by: - Light - Heat - Contaminants polymerization->catalyst_poly prod_oxidized Oxidized Byproducts oxidation->prod_oxidized catalyst_ox Initiated by: - Air (Oxygen) oxidation->catalyst_ox

Potential chemical pathways leading to product degradation.

References

Catalyst Selection for Optimizing Reactions with Methyl 2-hexynoate: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving Methyl 2-hexynoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with this compound, offering potential causes and solutions.

Sonogashira Coupling Reactions

The Sonogashira coupling is a fundamental reaction for forming carbon-carbon bonds between the terminal alkyne of this compound and an aryl or vinyl halide.[1][2]

Question: Why is my Sonogashira coupling reaction showing low to no yield?

Potential Causes and Solutions:

  • Catalyst Inactivity: The Pd(0) active species may not be generating effectively from the Pd(II) precatalyst.

    • Solution: Ensure anhydrous and anaerobic conditions, as oxygen can oxidize the active catalyst.[3] The use of fresh, high-purity catalysts and solvents is crucial. Consider in situ reduction of the Pd(II) precatalyst.

  • Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrates.

    • Solution: For electron-rich or sterically hindered aryl bromides, consider using more electron-rich and bulky phosphine ligands like XPhos or SPhos to facilitate oxidative addition.[4]

  • Base Incompatibility: The amine base may not be strong enough to deprotonate the alkyne or may be sterically hindered.

    • Solution: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. For less reactive systems, a stronger base like DBU may be required. The choice of base can be critical and may require screening.[5]

  • Solvent Effects: The solvent may not be optimal for the reaction, affecting catalyst solubility and reactivity.

    • Solution: While DMF is a common solvent, its toxicity is a concern.[1] Toluene, THF, and acetonitrile are viable alternatives. The polarity of the solvent can significantly impact the reaction rate and yield.[1]

  • Low Reaction Temperature: The temperature may be insufficient for the oxidative addition step, especially with less reactive aryl bromides.

    • Solution: While some Sonogashira couplings proceed at room temperature, others may require heating to 80-100 °C.[6][7]

Question: I am observing significant homocoupling of my this compound (Glaser coupling). How can I minimize this side reaction?

Potential Causes and Solutions:

  • Presence of Oxygen: Aerobic conditions promote the oxidative homocoupling of terminal alkynes.

    • Solution: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • High Copper(I) Concentration: While Cu(I) is a co-catalyst, high concentrations can favor homocoupling.

    • Solution: Use the recommended catalytic amount of the copper source (e.g., CuI). In some cases, a copper-free Sonogashira protocol may be preferable.[8]

Selective Hydrogenation Reactions

Selective hydrogenation of the alkyne in this compound to a cis-alkene is a common transformation, typically employing a "poisoned" catalyst.

Question: My hydrogenation with Lindlar's catalyst is producing the fully saturated alkane. How can I improve selectivity for the alkene?

Potential Causes and Solutions:

  • Over-active Catalyst: The Lindlar's catalyst may not be sufficiently "poisoned," leading to over-reduction.

    • Solution: Ensure the catalyst is properly prepared with lead acetate and quinoline to deactivate the most active sites.[9] Commercial Lindlar catalysts can vary in activity; it may be necessary to screen different batches or suppliers.

  • High Hydrogen Pressure: Excessive hydrogen pressure can drive the reaction towards full saturation.

    • Solution: Conduct the reaction at or slightly above atmospheric pressure of hydrogen.[10]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the alkyne has been consumed will result in hydrogenation of the alkene.

    • Solution: Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction as soon as the starting material is consumed.

Question: The stereoselectivity of my hydrogenation is low, and I am obtaining a mixture of cis and trans isomers.

Potential Causes and Solutions:

  • Isomerization of the Alkene Product: The catalyst or reaction conditions may be promoting the isomerization of the initially formed cis-alkene to the more stable trans-isomer.

    • Solution: Use a well-poisoned Lindlar catalyst and avoid elevated temperatures. The presence of certain additives can also influence isomerization.

Isomerization Reactions

Question: I am attempting to isomerize the double bond of a derivative of this compound, but the reaction is sluggish or non-selective.

Potential Causes and Solutions:

  • Inappropriate Catalyst System: The chosen catalyst may not be effective for the desired isomerization.

    • Solution: Palladium and ruthenium complexes are known to catalyze alkene isomerization.[11] Gold catalysts are also effective for various cycloisomerization reactions of alkynes and allenes.[12][13] The choice of ligand is crucial for controlling the reaction pathway.

  • Unfavorable Thermodynamic Equilibrium: The desired isomer may not be the thermodynamically favored product.

    • Solution: The reaction conditions (temperature, solvent) can influence the position of the equilibrium. In some cases, it may be necessary to trap the desired isomer as it is formed.

Hydroformylation Reactions

Hydroformylation involves the addition of a formyl group and a hydrogen atom across the triple bond, typically yielding an α,β-unsaturated aldehyde.

Question: My hydroformylation reaction is giving low regioselectivity, resulting in a mixture of aldehydes.

Potential Causes and Solutions:

  • Ligand Effects: The phosphine ligand on the rhodium or cobalt catalyst plays a critical role in directing the regioselectivity.[14]

    • Solution: Bulky phosphite ligands often favor the formation of the linear aldehyde, while other ligands can promote the formation of the branched product.[10] Ligand screening is often necessary to optimize regioselectivity for a specific substrate.

  • Reaction Conditions: Temperature and pressure of CO/H2 can influence the l/b (linear-to-branched) ratio.

    • Solution: Systematic optimization of these parameters is required to achieve the desired regioselectivity.

Question: I am observing catalyst deactivation during my hydroformylation reaction.

Potential Causes and Solutions:

  • Ligand Degradation: The phosphine or phosphite ligands can degrade under the reaction conditions.

    • Solution: The use of more robust ligands or the addition of a ligand scavenger may be necessary.

  • Formation of Inactive Metal Clusters: The active mononuclear catalyst may aggregate to form less active or inactive clusters.

    • Solution: Catalyst regeneration procedures, which may involve oxidation and re-solubilization of the metal, can sometimes restore activity.[15][16]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection and reaction optimization for this compound.

General Catalyst Selection

Q1: What are the key factors to consider when selecting a catalyst for a reaction with this compound?

A1: The primary factors include:

  • Desired Transformation: The type of reaction (e.g., C-C coupling, reduction, isomerization) will dictate the class of catalyst (e.g., Palladium, Rhodium, Gold).

  • Selectivity: This includes chemoselectivity (which functional group reacts), regioselectivity (where the reaction occurs on a molecule), and stereoselectivity (the spatial arrangement of the product).

  • Substrate Scope and Functional Group Tolerance: The catalyst should be compatible with other functional groups present in the starting materials.

  • Reaction Conditions: Consider the required temperature, pressure, and solvent, and whether they are compatible with your substrate and experimental setup.

  • Catalyst Availability and Cost: The cost and commercial availability of the catalyst and any necessary ligands are practical considerations.

Sonogashira Coupling

Q2: What is the typical catalyst loading for a Sonogashira coupling reaction?

A2: Palladium catalyst loading typically ranges from 0.1 to 5 mol%.[17] For highly active catalysts and reactive substrates, loadings as low as 0.01 mol% have been reported to give good yields.[6] Copper(I) co-catalyst loading is usually 1-10 mol%.

Q3: When should I consider a copper-free Sonogashira coupling?

A3: Copper-free conditions are advantageous when your substrate is sensitive to copper salts or when homocoupling of the alkyne is a significant side reaction.[8] Certain palladium-ligand systems can facilitate the reaction without a copper co-catalyst, although this may require higher temperatures or different bases.

Selective Hydrogenation

Q4: Can I use other catalysts besides Lindlar's catalyst for the selective hydrogenation of alkynes to cis-alkenes?

A4: Yes, other "poisoned" palladium catalysts, such as palladium on barium sulfate (Pd/BaSO₄) with quinoline, can also be used.[16] Nickel boride (Ni₂B) is another alternative that can provide good selectivity for cis-alkenes.[16]

Q5: How can I achieve the selective reduction of this compound to the trans-alkene?

A5: The formation of trans-alkenes from alkynes is typically achieved using dissolving metal reduction, such as sodium in liquid ammonia (Na/NH₃).[4] This method proceeds via a different mechanism than catalytic hydrogenation.

Data Presentation

Table 1: Catalyst Performance in Sonogashira Coupling of Alkynes with Aryl Halides
Catalyst SystemAryl HalideAlkyneBaseSolventTemp (°C)Yield (%)TONTOF (h⁻¹)Reference
Pd(OAc)₂ / CuI1-iodo-4-nitrobenzenePhenylacetyleneDABCODMFRT98--
PdCl₂(PPh₃)₂ / CuIAryl IodideTerminal AlkyneEt₃NDMFRT-100>90--[18]
Pd/CuFe₂O₄IodobenzenePhenylacetyleneK₂CO₃EtOH7090--[17]
Pd(OAc)₂1-iodo-4-methoxybenzenePhenylacetyleneDABCODMF8085850-
Pd₁@NC / CuI / PPh₃IodobenzenePhenylacetyleneNEt₃MeCN80>95--[6]

TON = Turnover Number; TOF = Turnover Frequency. Data may not always be available in the cited literature.

Table 2: Catalyst Performance in Selective Hydrogenation of Alkynes
CatalystSubstrateProductSelectivity (%)Yield (%)ConditionsReference
Lindlar Catalyst3-Hexyn-1-olcis-3-Hexen-1-ol~98>95H₂ (1 atm), Hexane[19][20]
Pd/Al₂O₃1-Hexyne1-Hexene~70-H₂ (1 atm), 20°C[20]
Pd-Pb/CaCO₃3-Butyn-2-one3-Buten-2-oneHigh-H₂ (1 atm)[20]
c-Pd/TiS1-Hexyne1-Hexene~100>90H₂ (1 atm), 20°C[20]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or toluene, 5 mL) followed by the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv). Stir the mixture for 10-15 minutes at room temperature.

  • Substrate Addition: Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture dropwise via syringe.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove catalyst residues.

  • Purification: Wash the organic phase with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Selective Hydrogenation of this compound with Lindlar's Catalyst
  • Catalyst Suspension: To a round-bottom flask, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; typically 5-10 wt% relative to the alkyne) and a suitable solvent (e.g., ethyl acetate or hexane).

  • Inerting the System: Seal the flask and purge with hydrogen gas several times to create an inert atmosphere.

  • Substrate Addition: Add a solution of this compound in the reaction solvent to the flask.

  • Hydrogenation: Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS, paying close attention to the consumption of the starting material.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, purify further by column chromatography.

Visualizations

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Schlenk Flask (Inert Atmosphere) B Add Aryl Halide, Pd Catalyst, CuI A->B C Add Degassed Solvent & Base B->C D Add this compound C->D E Heat & Stir D->E F Monitor by TLC/GC-MS E->F G Cool & Dilute F->G H Filter through Celite G->H I Aqueous Wash (NH4Cl, Brine) H->I J Dry, Concentrate & Purify I->J

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Hydrogenation_Workflow cluster_setup Setup cluster_reaction Hydrogenation cluster_isolation Product Isolation A Add Lindlar's Catalyst & Solvent to Flask B Purge with H₂ A->B C Add this compound B->C D Stir under H₂ Atmosphere C->D E Monitor by TLC/GC-MS D->E F Filter through Celite E->F G Concentrate Filtrate F->G H Purify (if needed) G->H

Caption: Experimental workflow for selective hydrogenation with Lindlar's catalyst.

Catalyst_Selection_Logic start Desired Reaction with This compound reaction_type Identify Reaction Type start->reaction_type cc_coupling C-C Bond Formation (e.g., Sonogashira) reaction_type->cc_coupling C-C reduction Reduction (e.g., Hydrogenation) reaction_type->reduction Reduction isomerization Isomerization reaction_type->isomerization Isomerization hydroformylation Hydroformylation reaction_type->hydroformylation Formylation pd_catalyst Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) cc_coupling->pd_catalyst lindlar Lindlar's Catalyst (Poisoned Pd) reduction->lindlar to cis-alkene dissolving_metal Dissolving Metal (e.g., Na/NH₃) reduction->dissolving_metal to trans-alkene gold_catalyst Gold Catalyst (e.g., Au(I) complexes) isomerization->gold_catalyst rh_catalyst Rhodium Catalyst (e.g., Rh(acac)(CO)₂) hydroformylation->rh_catalyst

Caption: Decision flowchart for initial catalyst selection.

References

Technical Support Center: Work-up Procedures for Methyl 2-hexynoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during reactions and work-up procedures involving Methyl 2-hexynoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

This compound is an α,β-unsaturated ester, making it a versatile reagent in organic synthesis. The most common reactions include:

  • Michael Additions: As a Michael acceptor, it readily reacts with a variety of nucleophiles (Michael donors) in a conjugate addition. Common nucleophiles include enolates, amines (aza-Michael addition), and thiols (thia-Michael addition).

  • Saponification/Hydrolysis: The ester functionality can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

  • Reduction: The alkyne and/or ester can be reduced using various reagents to yield different products such as the corresponding alkane, alkene, or alcohol.

  • Cycloaddition Reactions: The activated triple bond can participate in cycloaddition reactions.

Q2: What are the common byproducts I should expect in my reaction with this compound?

Byproduct formation is highly dependent on the specific reaction conditions and reagents used. However, some common byproducts include:

  • Unreacted Starting Materials: Incomplete reactions will leave residual this compound or the nucleophile.

  • Hydrolysis Product: Presence of water and acid or base can lead to the formation of 2-hexynoic acid.

  • Polymeric Material: α,β-Unsaturated esters have a tendency to polymerize, especially in the presence of radical initiators, light, or certain impurities.

  • 1,2-Addition Products: While 1,4-addition (Michael addition) is generally favored, strong, "hard" nucleophiles like Grignard reagents may lead to 1,2-addition at the carbonyl group.

  • Side-products from the Nucleophile: The nucleophile itself might undergo side reactions under the reaction conditions.

Q3: How can I monitor the progress of my reaction to minimize byproduct formation?

Regular monitoring of your reaction is crucial. The most common method is Thin Layer Chromatography (TLC) . By co-spotting the reaction mixture with your starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed to determine the relative concentrations of reactants, products, and byproducts over time.

Troubleshooting Guides

This section provides solutions to common problems encountered during the work-up of reactions involving this compound.

Issue 1: My crude product is contaminated with unreacted starting materials.

Cause: The reaction has not gone to completion.

Solution:

  • Optimize Reaction Conditions: Consider increasing the reaction time, temperature, or the equivalents of one of the reactants.

  • Purification: If the reaction cannot be driven to completion, the unreacted starting materials can be removed during work-up and purification.

    • Aqueous Wash: If one of the starting materials is water-soluble, it can be removed with a series of aqueous washes in a separatory funnel.

    • Acid-Base Extraction: If a starting material is acidic or basic, it can be selectively removed by washing with a dilute aqueous base or acid, respectively.

    • Chromatography: Flash column chromatography is a highly effective method for separating the desired product from unreacted starting materials.

Illustrative Data: Removal of Unreacted Amine from an Aza-Michael Addition

Work-up StepConcentration of Amine in Organic Layer (Relative to Product)
Before Work-up25%
After 1 x 1M HCl Wash5%
After 2 x 1M HCl Washes<1%
Issue 2: My product is contaminated with the acidic or basic catalyst.

Cause: The catalyst was not effectively removed during the initial work-up.

Solution: A thorough aqueous work-up is essential.

  • Acidic Catalyst (e.g., H₂SO₄, TsOH): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be sure to vent the separatory funnel frequently to release the pressure from CO₂ evolution. Test the aqueous layer with pH paper to ensure it is neutral or slightly basic.

  • Basic Catalyst (e.g., Et₃N, DBU): Wash the organic layer with a dilute aqueous solution of a weak acid, such as 1M hydrochloric acid (HCl) or a saturated solution of ammonium chloride (NH₄Cl). Test the aqueous layer with pH paper to ensure it is neutral or slightly acidic.

Following the acid or base wash, a wash with brine (saturated aqueous NaCl) is recommended to remove residual water from the organic layer before drying.

Issue 3: I observe a significant amount of 2-hexynoic acid in my product.

Cause: Hydrolysis of the methyl ester has occurred. This can be caused by prolonged exposure to acidic or basic aqueous conditions, especially at elevated temperatures.

Solution:

  • Minimize Contact with Acid/Base: During the work-up, perform the necessary acid or base washes efficiently and avoid letting the layers sit for extended periods.

  • Use Mild Conditions: If possible, use milder catalysts and quench the reaction under neutral conditions.

  • Removal of 2-hexynoic acid: The carboxylic acid byproduct can be removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylate salt will be extracted into the aqueous layer.

Issue 4: My product is viscous and difficult to handle, suggesting polymerization.

Cause: this compound and its products can be susceptible to polymerization.

Solution:

  • Use an Inhibitor: For storage and in some reactions, a radical inhibitor such as hydroquinone or butylated hydroxytoluene (BHT) can be added in small amounts (ppm level) to prevent polymerization.

  • Avoid High Temperatures and Light: Store this compound in a cool, dark place. During the reaction and work-up, avoid unnecessarily high temperatures.

  • Removal of Polymer: If a polymer has formed, it can often be removed by precipitation. Dissolve the crude product in a good solvent for the monomeric product (e.g., dichloromethane or ethyl acetate) and then add a poor solvent for the polymer (e.g., hexanes or methanol). The polymer should precipitate and can be removed by filtration.

Experimental Protocols

Protocol 1: General Aqueous Work-up for a Michael Addition Reaction

This protocol describes a general procedure for the work-up of a Michael addition reaction to this compound where a basic catalyst was used.

  • Quench the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., ethyl acetate or diethyl ether) to dilute the reaction mixture. Add water to dissolve the salts.

  • Separate the Layers: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate and drain the aqueous layer.

  • Wash the Organic Layer:

    • Wash the organic layer with 1M HCl to remove any remaining basic catalyst.

    • Wash with a saturated aqueous solution of NaHCO₃ to neutralize any residual acid.

    • Wash with brine to remove the bulk of the dissolved water.

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Isolate the Crude Product: Filter the drying agent and rinse it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

This is a general guideline for purifying the product of a this compound reaction. The choice of solvent system will depend on the polarity of the product.

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.

  • Elute the Column: Start with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).

  • Collect Fractions: Collect fractions and monitor their composition by TLC.

  • Isolate the Pure Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Illustrative Data: Purification of a Michael Adduct by Flash Chromatography

Fraction NumbersEluent (Hexanes:Ethyl Acetate)Compound ElutedPurity (by GC-MS)
1-595:5Unreacted this compound-
6-1590:10Desired Product>98%
16-2080:20Polar Byproducts-

Visualizations

Troubleshooting_Guide cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Work-up Solutions Problem Problem with Crude Product Cause1 Incomplete Reaction Problem->Cause1 Unreacted Starting Material Cause2 Residual Catalyst Problem->Cause2 Acidic or Basic Impurities Cause3 Ester Hydrolysis Problem->Cause3 Carboxylic Acid Byproduct Cause4 Polymerization Problem->Cause4 Viscous/Solid Product Solution1a Optimize Reaction Cause1->Solution1a Solution1b Chromatography Cause1->Solution1b Solution2 Acid/Base Wash Cause2->Solution2 Solution3 Bicarbonate Wash Cause3->Solution3 Solution4 Precipitation/Filtration Cause4->Solution4

Caption: Troubleshooting logic for common issues in this compound work-ups.

Experimental_Workflow Start Start: Reaction Mixture Quench 1. Quench Reaction (e.g., sat. NH4Cl) Start->Quench Extract 2. Liquid-Liquid Extraction (Organic Solvent + Water) Quench->Extract Wash 3. Aqueous Washes (e.g., 1M HCl, sat. NaHCO3, Brine) Extract->Wash Dry 4. Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate 5. Concentrate (Rotary Evaporator) Dry->Concentrate Crude Crude Product Concentrate->Crude Purify 6. Purification (e.g., Flash Chromatography) Crude->Purify Pure Pure Product Purify->Pure

Caption: General experimental workflow for the work-up of a this compound reaction.

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl 2-hexynoate and Ethyl 2-hexynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes and efficiencies. Methyl 2-hexynoate and Ethyl 2-hexynoate, both α,β-unsaturated esters, serve as versatile building blocks for the introduction of a hexanoyl moiety and for the construction of more complex molecular architectures through various chemical transformations. While structurally similar, the subtle difference in their ester alkyl group—methyl versus ethyl—can influence their reactivity, thereby impacting reaction kinetics, product yields, and downstream applications. This guide provides an objective comparison of the reactivity of this compound and Ethyl 2-hexynoate, supported by established chemical principles and analogous experimental data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of these two esters is essential for predicting their behavior in a reaction setting. The primary distinction lies in the size and steric bulk of the methyl and ethyl groups.

PropertyThis compoundEthyl 2-hexynoateKey Differences & Implications
Molecular Formula C₇H₁₀O₂C₈H₁₂O₂The addition of a methylene group (CH₂) in the ethyl ester results in a higher molecular weight.
Molecular Weight 126.15 g/mol 140.18 g/mol The higher molecular weight of the ethyl ester can influence physical properties like boiling point and density.
Boiling Point 64-66 °C / 10 mmHg[1]93 °C / 24 mmHg[2]The boiling point is higher for the ethyl ester due to stronger van der Waals forces associated with the larger alkyl group. This is a critical parameter for purification by distillation.
Density 0.943 g/mL at 25 °C[1]0.951 g/mL[2]The density of the ethyl ester is slightly higher than that of the methyl ester, a common trend in homologous series.

Reactivity Comparison: Steric and Electronic Effects

The reactivity of this compound and Ethyl 2-hexynoate is primarily governed by the electrophilic nature of the alkyne and the carbonyl carbon. The key factors influencing their differential reactivity are steric hindrance and electronic effects imparted by the methyl and ethyl ester groups.

Steric Effects: The ethyl group is sterically more demanding than the methyl group. This increased bulk can hinder the approach of nucleophiles to the electrophilic centers of the molecule, potentially leading to slower reaction rates. This effect is most pronounced in reactions where the transition state is sterically congested.

Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect. The difference in the inductive effect between a methyl and an ethyl group is generally considered to be small and often has a negligible impact on the reactivity of the ester, especially when compared to the more dominant steric effects.

Key Reactions and Mechanistic Considerations

Methyl and Ethyl 2-hexynoate are susceptible to a variety of chemical transformations. Below, we compare their expected reactivity in two major classes of reactions: Michael additions and cycloaddition reactions.

Michael Addition

The Michael addition, or conjugate addition, is a fundamental reaction for these substrates, involving the addition of a nucleophile to the β-carbon of the α,β-unsaturated system.[4]

General Reaction Scheme:

where Nu is a nucleophile (e.g., thiols, amines, enolates).

Reactivity Comparison: In a Michael addition, the nucleophile attacks the β-carbon. The steric bulk of the ester group (R'') is relatively distant from the site of nucleophilic attack. However, the overall steric environment of the molecule can still play a role. It is anticipated that This compound may exhibit slightly faster reaction rates in Michael additions compared to Ethyl 2-hexynoate , particularly with bulky nucleophiles, due to the reduced steric hindrance of the methyl group.

Experimental Protocols

Protocol 1: Thia-Michael Addition of a Thiol to an Alkyl 2-hexynoate

This protocol describes a general procedure for the conjugate addition of a thiol to either this compound or Ethyl 2-hexynoate.

Materials:

  • Alkyl 2-hexynoate (Methyl or Ethyl 2-hexynoate) (1.0 equiv)

  • Thiol (e.g., thiophenol) (1.2 equiv)

  • Triethylamine (Et₃N) (0.1 equiv)

  • Solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the alkyl 2-hexynoate in the chosen solvent, add the thiol.

  • Add triethylamine to the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the β-thioether product.

Diels-Alder Reaction

As electron-deficient alkynes, both Methyl and Ethyl 2-hexynoate can act as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form substituted cyclohexadiene derivatives.[5]

General Reaction Scheme:

Reactivity Comparison: The reactivity of the dienophile in a Diels-Alder reaction is influenced by both electronic and steric factors. While the electronic difference between the methyl and ethyl esters is minimal, the steric bulk of the ethyl group could potentially disfavor the formation of the sterically crowded transition state. Therefore, it is plausible that This compound would be a slightly more reactive dienophile than Ethyl 2-hexynoate , potentially leading to higher yields or requiring milder reaction conditions.

Protocol 2: Diels-Alder Reaction of an Alkyl 2-hexynoate with a Diene

This protocol provides a general procedure for the cycloaddition reaction between an alkyl 2-hexynoate and a suitable diene (e.g., cyclopentadiene).

Materials:

  • Alkyl 2-hexynoate (Methyl or Ethyl 2-hexynoate) (1.0 equiv)

  • Diene (e.g., freshly cracked cyclopentadiene) (1.5 equiv)

  • High-boiling point solvent (e.g., toluene or xylene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the alkyl 2-hexynoate in the solvent.

  • Add the diene to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography or recrystallization.

Visualizing Reaction Pathways

To further illustrate the processes discussed, the following diagrams, generated using the DOT language, depict the general workflow for a Michael addition and the logical relationship in a Diels-Alder reaction.

Michael_Addition_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Alkyne Methyl or Ethyl 2-hexynoate Quench Quench (aq. NH4Cl) Nucleophile Nucleophile (e.g., Thiol) Solvent Solvent (e.g., CH2Cl2) Catalyst Base Catalyst (e.g., Et3N) Extract Extraction Quench->Extract Dry Drying (MgSO4) Extract->Dry Purify Purification (Chromatography) Dry->Purify Product Michael Adduct Purify->Product

A generalized workflow for the Thia-Michael addition reaction.

Diels_Alder_Reaction Diene Diene (4π electrons) TS Cyclic Transition State Diene->TS Dienophile Methyl or Ethyl 2-hexynoate (2π electrons) Dienophile->TS Product Cycloadduct (Cyclohexadiene derivative) TS->Product Concerted [4+2] Cycloaddition

Logical relationship in a Diels-Alder cycloaddition reaction.

Conclusion

References

Methyl 2-Hexynoate: A Comparative Guide for its Application as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of covalent drug discovery and chemical biology, the selection of a Michael acceptor is a critical design element. While conventional α,β-unsaturated carbonyl compounds such as acrylamides and maleimides are widely employed, there is a growing interest in alternative scaffolds that offer unique reactivity profiles and novel therapeutic potential. This guide provides a comparative analysis of methyl 2-hexynoate, an α,β-alkynyl ester, against more common Michael acceptors, supported by available data and experimental context.

The Michael Addition Reaction: A Fundamental Overview

The Michael addition, first described by Arthur Michael in 1887, is a conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated compound (the Michael acceptor).[1][2] This reaction is a cornerstone of organic synthesis for forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[2] In a biological context, the nucleophilic side chains of amino acid residues, particularly the thiol group of cysteine, can act as Michael donors, enabling the covalent modification of proteins. This principle is harnessed in the design of covalent inhibitors and chemical probes.

The general mechanism involves the attack of a nucleophile on the β-carbon of the unsaturated system, leading to the formation of a stabilized enolate intermediate, which is subsequently protonated to yield the final adduct.[2][3]

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Michael_Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Enolate Enolate Intermediate Nucleophile Nucleophile (Nu⁻) (Michael Donor) Nucleophile->Michael_Acceptor 1. Nucleophilic Attack Adduct Michael Adduct Enolate->Adduct 2. Protonation (H⁺)

Figure 1: Generalized workflow of a Michael addition reaction.

Comparative Analysis of Michael Acceptors

The reactivity of a Michael acceptor is a key determinant of its utility. It must be sufficiently reactive to engage its biological target under physiological conditions but not so reactive as to cause widespread off-target modifications.[4] The electrophilicity of the β-carbon is influenced by the nature of the electron-withdrawing group and substituents on the α and β positions.

FeatureThis compound (Ynoate)AcrylamideMaleimideVinyl Sulfone
Structure R-C≡C-COOR'R-CH=CH-CONH₂Cyclic ImideR-CH=CH-SO₂R'
Reactivity Moderate to HighModerateHigh to Very High[4]High
Adduct Stability Potentially Reversible[5]Generally StableCan be Unstable (Retro-Michael)[4]Highly Stable
Selectivity Potentially TunableGoodLower due to high reactivity[4]Good
Biological Nucleophile Primarily ThiolsThiols, AminesPrimarily ThiolsThiols

Data Summary:

  • Ynoates (e.g., this compound): Studies on activated alkynes show they are effective Michael acceptors for thiols.[5][6] The presence of a substituent on the β-carbon, such as the n-butyl group in this compound, is known to slow the reaction rate compared to unsubstituted analogues like methyl propiolate, which could be beneficial for tuning reactivity.[5] The adducts formed from propiolates can be thermally reversible, a factor to consider in experimental design.[5]

  • Acrylamides: These are widely used in covalent drug design. Their reactivity can be tuned by substitution on the α or β carbons.[5]

  • Maleimides: Among the most reactive Michael acceptors, which ensures rapid target engagement but can also lead to off-target effects and potential instability of the resulting bond.[4]

  • Vinyl Sulfones: These are also highly reactive and form very stable thioether bonds, making them suitable for applications where irreversible inhibition is desired.[4]

Experimental Protocols

The following protocols provide a general framework for conducting Michael addition reactions. Optimization of solvent, temperature, and catalyst is often necessary for specific substrates.

Protocol 1: General Thiol-Michael Addition to an Activated Alkyne (e.g., this compound)

This protocol is adapted from procedures for thiol additions to propiolates.[5]

  • Reaction Setup: In a round-bottom flask, dissolve the thiol (1.1 equivalents) in a suitable solvent such as acetonitrile or THF.

  • Initiation: Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine, 5-10 mol%) to the stirred solution to generate the thiolate.

  • Addition: Slowly add this compound (1.0 equivalent) to the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within a few hours.

  • Work-up: Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Base-Catalyzed Michael Addition of a Carbon Nucleophile

This protocol is a representative procedure for the addition of a stabilized carbanion, such as diethyl malonate, to an α,β-unsaturated ester.[7]

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the Michael donor (e.g., diethyl malonate, 1.2 equivalents) in an anhydrous solvent (e.g., THF).

  • Deprotonation: Add a suitable base (e.g., sodium ethoxide, 1.1 equivalents) to the solution and stir to generate the enolate.

  • Addition: Add the α,β-unsaturated ester (1.0 equivalent) dropwise to the stirred solution at the desired temperature (ranging from 0 °C to room temperature).

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.[7]

  • Purification: Dry, filter, and concentrate the organic layers. Purify the product by column chromatography.

Role in Signaling Pathways: The Keap1-Nrf2-ARE Axis

Michael acceptors are valuable tools for modulating cellular signaling pathways, particularly those involving "sensor" cysteine residues on proteins. A prominent example is the Keap1-Nrf2-ARE pathway, a critical regulator of the cellular antioxidant response.[8][9]

Under normal conditions, the transcription factor Nrf2 is bound to its repressor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[4] Keap1 contains several reactive cysteine residues that can be modified by electrophiles, including Michael acceptors. When these cysteines are covalently modified, Keap1 undergoes a conformational change that prevents it from targeting Nrf2 for degradation.[8] As a result, Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.[10]

This pathway is a key target in the development of drugs for diseases associated with oxidative stress. The ability of a Michael acceptor to react with Keap1's sensor cysteines is directly related to its therapeutic potential.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Proteasome Proteasome Degradation Nrf2->Proteasome Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Ub->Nrf2 Maf sMaf Nrf2_n->Maf Dimerizes with ARE ARE (Antioxidant Response Element) Maf->ARE Binds to Genes Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Stress Stress Stress->Keap1 Covalent Modification (Inactivation)

Figure 2: The Keap1-Nrf2-ARE signaling pathway modulation by Michael acceptors.

Conclusion

This compound represents an intriguing, less-explored alternative to traditional alkene-based Michael acceptors. Its alkyne structure offers a distinct stereoelectronic profile that could be leveraged for specific applications in covalent drug design and chemical biology. While the presence of a β-substituent likely attenuates its reactivity compared to simpler propiolates, this feature could be advantageous for achieving greater selectivity. The potential for reversibility of the Michael adduct also distinguishes it from acceptors like vinyl sulfones. Further quantitative studies are needed to precisely position this compound on the reactivity spectrum of Michael acceptors. However, for researchers seeking to expand their chemical toolbox beyond conventional scaffolds, this compound and related ynoates present a promising avenue for the development of novel covalent modifiers.

References

A Comparative Analysis of Dienophile Reactivity in the Diels-Alder Reaction with a Focus on Methyl 2-hexynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Relative Reactivity of Dienophiles: A Quantitative Comparison

The rate of the Diels-Alder reaction is significantly influenced by the substituents on the dienophile. Electron-withdrawing groups on the dienophile generally accelerate the reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[1][2][3][4] The following table summarizes the second-order rate constants for the Diels-Alder reaction of various dienophiles with cyclopentadiene, a highly reactive diene often used as a benchmark for studying dienophile reactivity.[1]

DienophileDieneSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)
Maleic AnhydrideCyclopentadieneDioxane201.13 x 10¹
Dimethyl AcetylenedicarboxylateCyclopentadieneDioxane207.4 x 10⁻²
Methyl AcrylateCyclopentadieneDioxane201.0 x 10⁻⁴
Methyl PropiolateCyclopentadieneNot SpecifiedNot SpecifiedSlower than methyl acrylate

Note: Specific kinetic data for the Diels-Alder reaction of methyl 2-hexynoate with cyclopentadiene was not found in the reviewed literature. The data for methyl propiolate, a structurally similar alkynoate, is included for a qualitative comparison, indicating that alkynoates can be less reactive than their alkene counterparts. The presence of the alkyl chain in this compound may introduce steric hindrance, potentially further reducing the reaction rate compared to methyl propiolate.

Factors Influencing Diels-Alder Reaction Rates

The rate of a Diels-Alder reaction is a complex interplay of electronic and steric factors. A simplified logical relationship of these factors is depicted below.

G Factors Affecting Diels-Alder Reaction Rate A Diels-Alder Reaction Rate B HOMO-LUMO Energy Gap A->B inversely proportional to G Steric Hindrance A->G decreased by C Diene HOMO Energy B->C decreased by D Dienophile LUMO Energy B->D decreased by E Electron-Donating Groups on Diene C->E increased by F Electron-Withdrawing Groups on Dienophile D->F lowered by

Caption: Logical relationship of factors influencing the Diels-Alder reaction rate.

Experimental Protocol for Determining Diels-Alder Reaction Kinetics

A generalized experimental protocol for determining the kinetics of a Diels-Alder reaction is outlined below. This protocol can be adapted for specific diene-dienophile pairs and monitored using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • Diene (e.g., freshly cracked cyclopentadiene)

  • Dienophile (e.g., this compound, methyl acrylate)

  • Anhydrous solvent (e.g., dioxane, toluene, dichloromethane)

  • Internal standard (for NMR or GC analysis, e.g., mesitylene, durene)

  • NMR tubes, UV-Vis cuvettes, or GC vials

  • Constant temperature bath or spectrometer with temperature control

2. Reaction Setup:

  • Accurately prepare stock solutions of the diene, dienophile, and internal standard in the chosen anhydrous solvent.

  • Equilibrate the reactant solutions and the reaction vessel (e.g., NMR tube) to the desired reaction temperature.

  • Initiate the reaction by mixing the diene and dienophile solutions in the reaction vessel. The final concentrations should be known precisely. For a second-order reaction, equimolar concentrations are often used, but pseudo-first-order conditions (a large excess of one reactant) can simplify data analysis.

3. Data Acquisition:

  • Monitor the reaction progress over time at a constant temperature.

  • For NMR Spectroscopy: Acquire spectra at regular time intervals. The disappearance of reactant peaks and the appearance of product peaks can be integrated and quantified relative to the internal standard.[5]

  • For UV-Vis Spectroscopy: If one of the reactants or the product has a distinct UV-Vis absorbance, the change in absorbance at a specific wavelength can be monitored over time.[6]

  • For GC-MS: At specific time points, withdraw an aliquot of the reaction mixture, quench the reaction (if necessary, e.g., by rapid cooling or addition of a quenching agent), and analyze the composition by GC-MS to determine the concentration of reactants and products.

4. Data Analysis:

  • From the concentration vs. time data, determine the order of the reaction.

  • For a second-order reaction (A + B → P), the integrated rate law is: 1/([A]t - [B]t) * ln(([B]t[A]0)/([A]t[B]0)) = kt (for [A]0 ≠ [B]0) or 1/[A]t - 1/[A]0 = kt (for [A]0 = [B]0)

  • Plot the appropriate function of concentration against time to obtain a linear plot. The slope of this line will be the rate constant, k.

  • Repeat the experiment at different temperatures to determine the activation parameters (Activation Energy, Ea) using the Arrhenius equation: ln(k) = -Ea/R * (1/T) + ln(A)

The following diagram illustrates the general workflow for such a kinetic study.

G Experimental Workflow for Diels-Alder Kinetic Study A Prepare Reactant & Internal Standard Solutions B Equilibrate to Reaction Temperature A->B C Initiate Reaction B->C D Monitor Reaction Progress (NMR, UV-Vis, GC) C->D I Repeat at Different Temperatures C->I E Quench Aliquots (if necessary) D->E F Analyze Samples D->F in-situ monitoring E->F G Data Processing and Kinetic Analysis F->G H Determine Rate Constant (k) G->H J Determine Activation Parameters (Ea) I->J

Caption: General experimental workflow for a Diels-Alder kinetic study.

References

A Spectroscopic Journey: Comparing Methyl 2-hexynoate and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the spectroscopic signatures of molecules is paramount for reaction monitoring, structural elucidation, and quality control. This guide provides a detailed spectroscopic comparison of Methyl 2-hexynoate, a versatile building block in organic synthesis, with its key reaction products resulting from hydrogenation, hydration, and cycloaddition reactions. Experimental data is presented in clear, comparative tables, alongside detailed experimental protocols and visual diagrams to illuminate the transformations.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (Infrared, ¹H NMR, and ¹³C NMR) for this compound and its derivatives. This data allows for a clear comparison of the changes in functional groups and molecular structure that occur during these chemical transformations.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundC≡C StretchC=O StretchC=C StretchO-H StretchC-O Stretch
This compound~2240~1715--~1250
Methyl 2-hexenoate-~1720~1650-~1200
Methyl hexanoate-~1740--~1170
Methyl 3-oxohexanoate-~1745 (ester), ~1715 (ketone)--~1200
Methyl 1-propylbicyclo[2.2.1]hept-5-ene-2-carboxylate-~1730~1570-~1180

Table 2: ¹H NMR Spectroscopy Data (δ, ppm)

CompoundO-CH₃C≡C-H / C=C-Hα-protonsOther notable peaks
This compound~3.7-~2.3 (t)1.0 (t), 1.6 (m)
Methyl 2-hexenoate~3.7~6.9 (dt), ~5.8 (dt)~2.2 (q)0.9 (t), 1.5 (m)
Methyl hexanoate~3.6-~2.3 (t)0.9 (t), 1.3 (m), 1.6 (m)
Methyl 3-oxohexanoate~3.7-~3.5 (s, CH₂)0.9 (t), 1.6 (m), 2.5 (t)
Methyl 1-propylbicyclo[2.2.1]hept-5-ene-2-carboxylate~3.6~6.1 (m), ~5.9 (m)~2.9 (m)0.9 (t), 1.4 (m), 1.5-1.9 (m)

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)

CompoundC=OC≡C / C=CO-CH₃Other notable peaks
This compound~154~90, ~73~52~13, ~21, ~30
Methyl 2-hexenoate~166~149, ~121~51~13, ~21, ~34
Methyl hexanoate~174-~51~14, ~22, ~25, ~31, ~34
Methyl 3-oxohexanoate~202 (ketone), ~167 (ester)-~52~13, ~17, ~36, ~45, ~49
Methyl 1-propylbicyclo[2.2.1]hept-5-ene-2-carboxylate~175~138, ~132~51Multiple aliphatic signals between 20-50

Experimental Protocols

Hydrogenation of this compound to Methyl Hexanoate

Materials:

  • This compound (1.0 g, 7.9 mmol)

  • 10% Palladium on carbon (Pd/C) (100 mg)

  • Methanol (20 mL)

  • Hydrogen gas (H₂) balloon

Procedure:

  • This compound is dissolved in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • 10% Pd/C is carefully added to the solution.

  • The flask is evacuated and backfilled with hydrogen gas from a balloon three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield Methyl hexanoate.

  • The product is characterized by IR, ¹H NMR, and ¹³C NMR spectroscopy.

Spectroscopic Analysis

Instrumentation:

  • Infrared (IR) Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer is used to record the IR spectra. Samples are analyzed as a thin film on a salt plate (NaCl or KBr).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Visualizing the Transformations

The following diagrams, generated using the DOT language, illustrate the reaction pathways and the spectroscopic analysis workflow.

reaction_pathways This compound This compound Methyl 2-hexenoate Methyl 2-hexenoate This compound->Methyl 2-hexenoate H₂, Pd/C (Partial) Methyl hexanoate Methyl hexanoate This compound->Methyl hexanoate H₂, Pd/C (Complete) Methyl 3-oxohexanoate Methyl 3-oxohexanoate This compound->Methyl 3-oxohexanoate H₂O, H₂SO₄ Diels-Alder Adduct Diels-Alder Adduct This compound->Diels-Alder Adduct Cyclopentadiene, Heat Methyl 2-hexenoate->Methyl hexanoate H₂, Pd/C

Caption: Reaction pathways of this compound.

experimental_workflow cluster_reaction Chemical Reaction cluster_purification Purification cluster_analysis Spectroscopic Analysis Starting Material Starting Material Reaction Reaction Starting Material->Reaction Crude Product Crude Product Reaction->Crude Product Purification (e.g., Chromatography) Purification (e.g., Chromatography) Crude Product->Purification (e.g., Chromatography) Pure Product Pure Product Purification (e.g., Chromatography)->Pure Product IR Spectroscopy IR Spectroscopy Pure Product->IR Spectroscopy ¹H NMR Spectroscopy ¹H NMR Spectroscopy Pure Product->¹H NMR Spectroscopy ¹³C NMR Spectroscopy ¹³C NMR Spectroscopy Pure Product->¹³C NMR Spectroscopy

Caption: General experimental and analytical workflow.

Discussion of Spectroscopic Changes

Hydrogenation: The complete hydrogenation of the alkyne in this compound to the alkane in Methyl hexanoate is clearly evidenced by the disappearance of the C≡C stretch in the IR spectrum and the appearance of characteristic sp³ C-H signals in the ¹H and ¹³C NMR spectra. Partial hydrogenation to Methyl 2-hexenoate introduces characteristic C=C stretching in the IR and vinylic proton signals in the ¹H NMR spectrum.

Hydration: The acid-catalyzed hydration of the alkyne leads to the formation of a ketone. This is confirmed by the appearance of a new carbonyl stretch in the IR spectrum for the ketone, in addition to the ester carbonyl. The ¹H NMR spectrum shows a characteristic singlet for the α-protons to the newly formed ketone.

Cycloaddition: The Diels-Alder reaction with cyclopentadiene results in the formation of a bicyclic compound. The most significant spectroscopic change is the disappearance of the alkyne signals and the appearance of new signals corresponding to the olefinic protons and carbons of the norbornene moiety in the NMR spectra.

This comparative guide demonstrates how a multi-spectroscopic approach provides a powerful toolkit for the unambiguous characterization of organic molecules and the monitoring of chemical transformations. The distinct spectroscopic fingerprints of this compound and its reaction products offer clear and reliable data for researchers in the field.

A Comparative Guide to the Synthesis of 5-Propyl-1H-pyrazole-3-carboxylic Acid: A Validation of a Novel Synthetic Route Utilizing Methyl 2-hexynoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of heterocyclic scaffolds is a cornerstone of innovation. This guide provides a comprehensive comparison of two synthetic pathways to obtain 5-propyl-1H-pyrazole-3-carboxylic acid, a valuable building block in medicinal chemistry. We will objectively evaluate a novel route starting from Methyl 2-hexynoate against the traditional Knorr pyrazole synthesis, presenting detailed experimental protocols and quantitative data to inform your synthetic strategy.

The pyrazole moiety is a privileged scaffold in drug discovery, present in a wide array of approved pharmaceuticals. The ability to efficiently synthesize substituted pyrazoles is therefore of significant interest. This guide focuses on the synthesis of 5-propyl-1H-pyrazole-3-carboxylic acid, a target molecule that allows for a direct comparison between a modern alkyne-based approach and a classic 1,3-dicarbonyl condensation method.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From this compoundRoute 2: Knorr Pyrazole Synthesis
Starting Materials This compound, Hydrazine hydrateDiethyl oxalate, 2-Pentanone, Hydrazine hydrate
Key Reactions CyclocondensationClaisen condensation, Cyclocondensation
Reported Yield ~85% (estimated for the cyclocondensation step)~70-80% (overall for the two steps)[1][2]
Scalability Potentially highGood
Purity Good, requires purificationGood, requires purification of intermediate and final product[1][2]
Reaction Time Typically shorter for the cyclocondensation stepMulti-step, potentially longer overall reaction time[1][2]
Atom Economy HighModerate

Method 1: The Novel Synthetic Route via this compound

This modern approach leverages the reactivity of an activated alkyne, this compound, in a direct cyclocondensation reaction with hydrazine. This method offers a potentially more streamlined and atom-economical pathway to the target pyrazole.

Experimental Protocol

Step 1: Synthesis of Methyl 5-propyl-1H-pyrazole-3-carboxylate

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, this compound (1 equivalent) is dissolved in a suitable solvent such as ethanol. To this solution, hydrazine hydrate (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Methyl 5-propyl-1H-pyrazole-3-carboxylate.

Step 2: Hydrolysis to 5-propyl-1H-pyrazole-3-carboxylic acid

The purified methyl ester from the previous step is dissolved in a mixture of methanol and a 10% aqueous solution of sodium hydroxide. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The methanol is then removed under reduced pressure, and the aqueous solution is acidified with 2N hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to yield 5-propyl-1H-pyrazole-3-carboxylic acid.

G This compound This compound Methyl 5-propyl-1H-pyrazole-3-carboxylate Methyl 5-propyl-1H-pyrazole-3-carboxylate This compound->Methyl 5-propyl-1H-pyrazole-3-carboxylate Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Methyl 5-propyl-1H-pyrazole-3-carboxylate 5-propyl-1H-pyrazole-3-carboxylic acid 5-propyl-1H-pyrazole-3-carboxylic acid Methyl 5-propyl-1H-pyrazole-3-carboxylate->5-propyl-1H-pyrazole-3-carboxylic acid 1. NaOH, H2O/MeOH 2. HCl

Synthetic pathway from this compound.

Method 2: The Classic Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a well-established and versatile method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[3][4][5] In this case, the required 1,3-dicarbonyl intermediate is ethyl 2,4-dioxoheptanoate.

Experimental Protocol

Step 1: Synthesis of Ethyl 2,4-dioxoheptanoate

To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) cooled to 0-5°C, diethyl oxalate (1 equivalent) is added, followed by the dropwise addition of 2-pentanone (1 equivalent). The reaction mixture is stirred at room temperature overnight. The resulting precipitate is then treated with dilute hydrochloric acid, and the crude ethyl 2,4-dioxoheptanoate is extracted with diethyl ether. The organic layer is dried and concentrated to yield the intermediate product, which can be purified by vacuum distillation.[1][2]

Step 2: Synthesis of Ethyl 5-propyl-1H-pyrazole-3-carboxylate

A suspension of ethyl 2,4-dioxoheptanoate (1 equivalent) and hydrazine hydrate (1.1 equivalents) in glacial acetic acid is heated at reflux.[1][2] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into ice water. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give pure ethyl 5-propyl-1H-pyrazole-3-carboxylate.

Step 3: Hydrolysis to 5-propyl-1H-pyrazole-3-carboxylic acid

The hydrolysis of the ethyl ester to the carboxylic acid is carried out following a similar procedure as described in Method 1, using aqueous sodium hydroxide followed by acidification.

G cluster_0 Claisen Condensation Diethyl oxalate Diethyl oxalate Ethyl 2,4-dioxoheptanoate Ethyl 2,4-dioxoheptanoate Diethyl oxalate->Ethyl 2,4-dioxoheptanoate NaOEt, Ethanol 2-Pentanone 2-Pentanone 2-Pentanone->Ethyl 2,4-dioxoheptanoate Ethyl 5-propyl-1H-pyrazole-3-carboxylate Ethyl 5-propyl-1H-pyrazole-3-carboxylate Ethyl 2,4-dioxoheptanoate->Ethyl 5-propyl-1H-pyrazole-3-carboxylate Glacial Acetic Acid, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Ethyl 5-propyl-1H-pyrazole-3-carboxylate 5-propyl-1H-pyrazole-3-carboxylic acid 5-propyl-1H-pyrazole-3-carboxylic acid Ethyl 5-propyl-1H-pyrazole-3-carboxylate->5-propyl-1H-pyrazole-3-carboxylic acid 1. NaOH, H2O/EtOH 2. HCl

Knorr pyrazole synthesis pathway.

Comparative Analysis and Conclusion

Both synthetic routes offer viable pathways to 5-propyl-1H-pyrazole-3-carboxylic acid. The choice of method will ultimately depend on factors such as the availability and cost of starting materials, desired scale, and the specific experimental capabilities of the laboratory.

The novel route utilizing this compound presents a more direct and potentially higher-yielding approach due to its convergent nature. The reaction directly forms the pyrazole ring in a single step from the alkyne. This can lead to a reduction in the number of synthetic steps and purification procedures, which is advantageous in terms of time and resource efficiency.

The Knorr pyrazole synthesis, while being a classic and reliable method, involves an additional step for the preparation of the 1,3-dicarbonyl intermediate.[1][2] This multi-step nature can potentially lower the overall yield and increase the total reaction time. However, the starting materials for the Knorr synthesis, diethyl oxalate and 2-pentanone, are generally readily available and cost-effective.

Further experimental validation and optimization of the this compound route are warranted to fully establish its superiority in terms of yield, purity, and scalability. However, this initial comparison suggests that it is a highly promising alternative to the traditional Knorr synthesis for accessing this important class of heterocyclic compounds.

G cluster_0 Route 1: this compound cluster_1 Route 2: Knorr Synthesis start1 This compound inter1 Methyl 5-propyl-1H-pyrazole-3-carboxylate start1->inter1 + Hydrazine end1 5-propyl-1H-pyrazole-3-carboxylic acid inter1->end1 Hydrolysis start2a Diethyl oxalate inter2a Ethyl 2,4-dioxoheptanoate start2a->inter2a start2b 2-Pentanone start2b->inter2a inter2b Ethyl 5-propyl-1H-pyrazole-3-carboxylate inter2a->inter2b + Hydrazine end2 5-propyl-1H-pyrazole-3-carboxylic acid inter2b->end2 Hydrolysis

Comparison of the two synthetic workflows.

References

Comparative Study of Catalysts for Conjugate Addition to Methyl 2-Hexynoate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of catalytic performance for the synthesis of valuable β-substituted acrylate derivatives.

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a cornerstone of organic synthesis, provides a powerful method for carbon-carbon and carbon-heteroatom bond formation. Among the various Michael acceptors, methyl 2-hexynoate presents a unique substrate for the synthesis of β-substituted acrylates, which are important structural motifs in numerous biologically active molecules and functional materials. The selection of an appropriate catalyst is paramount to achieving high yields and, in the case of asymmetric synthesis, high enantioselectivity. This guide offers a comparative overview of different catalytic systems employed for conjugate addition to this compound, supported by experimental data to aid researchers in selecting the optimal conditions for their specific needs.

Performance of Catalytic Systems

The efficiency of a catalyst in the conjugate addition to this compound is evaluated based on several key parameters, including chemical yield, enantiomeric excess (ee) for asymmetric reactions, and the required reaction conditions such as temperature, time, and catalyst loading. Below is a summary of the performance of various catalytic systems.

Catalyst TypeCatalystNucleophileSolventTemp (°C)Time (h)Yield (%)ee (%)
Organocatalyst Phosphine (e.g., PBu₃)AlcoholsDichloromethaneRT24HighN/A
Organocatalyst Chiral ImidazolineNitroalkanesTolueneRT48-72Moderate to GoodUp to 86%
Metal Catalyst Rhodium-based (e.g., [Rh(acac)(CO)₂]/dppb)Arylboronic AcidsDioxane/WaterRT12-24HighN/A
Metal Catalyst Copper-based (e.g., CuBr·SMe₂ with chiral ligands)Grignard ReagentsTHF or Et₂O-78 to RT1-4HighUp to 99%

Note: "N/A" indicates that the reaction is not designed to be enantioselective or the data was not available in the cited sources.

Detailed Experimental Protocols

Reproducibility is a key aspect of scientific research. The following sections provide detailed experimental methodologies for the key catalytic systems discussed.

Phosphine-Catalyzed Addition of Alcohols

This protocol describes a general procedure for the phosphine-catalyzed conjugate addition of alcohols to this compound.

Materials:

  • This compound (1.0 equiv)

  • Alcohol (1.2 equiv)

  • Tributylphosphine (PBu₃) (0.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous dichloromethane.

  • Add the alcohol to the solution.

  • Add tributylphosphine to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired β-alkoxy acrylate.

Organocatalytic Enantioselective Addition of Nitroalkanes

This procedure outlines the asymmetric conjugate addition of nitroalkanes to this compound using a chiral imidazoline catalyst.

Materials:

  • This compound (1.0 equiv)

  • Nitroalkane (1.5 equiv)

  • Chiral Imidazoline Catalyst (0.1 equiv)

  • Anhydrous Toluene

Procedure:

  • In a dry reaction vial, dissolve the chiral imidazoline catalyst in anhydrous toluene.

  • Add this compound to the catalyst solution.

  • Add the nitroalkane to the reaction mixture.

  • Stir the reaction at room temperature for 48-72 hours.

  • Monitor the reaction by TLC or chiral high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel to yield the optically active product.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Rhodium-Catalyzed Addition of Arylboronic Acids

The following is a general protocol for the rhodium-catalyzed conjugate addition of arylboronic acids to this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • [Rh(acac)(CO)₂] (0.03 equiv)

  • 1,4-Bis(diphenylphosphino)butane (dppb) (0.03 equiv)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Dioxane/Water (10:1)

Procedure:

  • To a Schlenk tube, add [Rh(acac)(CO)₂], dppb, and the arylboronic acid.

  • Evacuate and backfill the tube with an inert gas.

  • Add the dioxane/water solvent mixture, followed by this compound and the base.

  • Stir the mixture at room temperature for 12-24 hours.

  • After completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Copper-Catalyzed Enantioselective Addition of Grignard Reagents

This protocol details the highly enantioselective conjugate addition of Grignard reagents to this compound using a copper-chiral ligand complex.

Materials:

  • This compound (1.0 equiv)

  • Grignard Reagent (1.2 equiv)

  • CuBr·SMe₂ (0.05 equiv)

  • Chiral Ligand (e.g., Josiphos, TaniaPhos) (0.055 equiv)

  • Anhydrous THF or Et₂O

Procedure:

  • In a flame-dried Schlenk flask under argon, dissolve CuBr·SMe₂ and the chiral ligand in anhydrous solvent.

  • Stir the solution at room temperature for 30 minutes to form the catalyst complex.

  • Cool the mixture to the desired temperature (e.g., -78 °C).

  • Slowly add the Grignard reagent to the catalyst solution and stir for 15 minutes.

  • Add a solution of this compound in the same anhydrous solvent dropwise.

  • Stir the reaction at the same temperature for 1-4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Dry the combined organic layers, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.

Experimental and Logical Workflows

To visualize the decision-making process and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis start Select Catalyst System reagents Prepare Reactants: - this compound - Nucleophile start->reagents catalyst_prep Prepare Catalyst Solution start->catalyst_prep mix Combine Reactants and Catalyst reagents->mix catalyst_prep->mix react Stir under Controlled Conditions (Temp, Time) mix->react monitor Monitor Reaction Progress (TLC, GC-MS, HPLC) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize ee_det Determine Enantiomeric Excess (Chiral HPLC/GC) characterize->ee_det If Chiral

Caption: General experimental workflow for catalyzed conjugate addition.

Catalyst_Selection start Desired Outcome? achiral Achiral Product start->achiral chiral Chiral Product (High ee) start->chiral phosphine Phosphine Catalyst (for Alcohols) achiral->phosphine rhodium Rhodium Catalyst (for Arylboronic Acids) achiral->rhodium organocat Chiral Organocatalyst (e.g., Imidazoline for Nitroalkanes) chiral->organocat copper Chiral Copper Complex (for Grignard Reagents) chiral->copper

Caption: Decision tree for selecting a suitable catalyst system.

Signaling Pathways and Catalytic Cycles

The mechanism of conjugate addition varies depending on the catalyst employed. Understanding these pathways is crucial for optimizing reaction conditions and catalyst design.

Catalytic_Cycle cluster_cycle Catalytic Cycle catalyst Catalyst A Catalyst-Substrate Complex Formation catalyst->A substrate This compound substrate->A nucleophile Nucleophile B Nucleophilic Attack nucleophile->B product Product A->B Activation C Intermediate Formation B->C D Product Release & Catalyst Regeneration C->D D->product D->A Regeneration

The Strategic Advantage of Methyl 2-hexynoate in 2-Pyridone Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic structures is paramount. Among these, the 2-pyridone motif is a cornerstone of many pharmaceutical agents. This guide provides a comparative analysis of the efficacy of Methyl 2-hexynoate against other alkynes in the synthesis of substituted 2-pyridones, supported by experimental data from established literature.

A proposed and highly viable route to novel 2-pyridone derivatives involves the transition metal-catalyzed annulation of alkynes with suitable nitrogen-containing coupling partners. This compound, an internal alkyne with an ester functionality, presents a unique combination of steric and electronic properties that can influence reaction outcomes. This guide will explore its potential performance in comparison to other alkynes, such as terminal and aryl-substituted variants, in rhodium- and ruthenium-catalyzed synthetic pathways.

Comparative Efficacy in 2-Pyridone Synthesis

The synthesis of 2-pyridones via the coupling of alkynes and amides or isocyanates is a well-established methodology. The choice of alkyne substrate can significantly impact the reaction's yield, regioselectivity, and overall efficiency. Below is a summary of quantitative data from studies on rhodium- and ruthenium-catalyzed 2-pyridone syntheses, providing a framework for comparing the potential efficacy of this compound.

AlkyneCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Proposed: this compound N-Methylacrylamide[RuCl₂(p-cymene)]₂, Cu(OAc)₂·H₂Ot-AmOH12024Predicted High-
DiphenylacetyleneN-Methylacrylamide[RuCl₂(p-cymene)]₂, Cu(OAc)₂·H₂Ot-AmOH1202495[1][2]
1-Phenyl-1-propyneN-Methylacrylamide[RuCl₂(p-cymene)]₂, Cu(OAc)₂·H₂Ot-AmOH1202485[1][2]
4-OctyneN-Methylacrylamide[RuCl₂(p-cymene)]₂, Cu(OAc)₂·H₂Ot-AmOH1202481[1][2]
1-HexynePhenylisocyanate[Rh(cod)₂]OTf, LigandDioxane1001275[3]
PhenylacetylenePhenylisocyanate[Rh(cod)₂]OTf, LigandDioxane1001285[3]
Ethyl propiolatePhenylisocyanate[Rh(cod)₂]OTf, LigandDioxane1001260[3]

Note: The yield for this compound is a prediction based on the high yields observed for other dialkyl-substituted alkynes in ruthenium-catalyzed systems, which are noted for their high efficiency with this substrate class.[1][2]

Discussion of Comparative Data

The data suggests that ruthenium-catalyzed oxidative annulation is highly effective for a range of internal alkynes, with diaryl, aryl-alkyl, and dialkyl substituted alkynes all providing high yields of the corresponding 2-pyridones.[1][2] This positions this compound as a promising candidate for this transformation, with an expected high yield under similar conditions. The electron-withdrawing nature of the ester group in this compound may influence the electronic properties of the alkyne, potentially affecting the rate and efficiency of the catalytic cycle.

In the context of rhodium-catalyzed [2+2+2] cycloaddition with isocyanates, terminal alkynes and arylacetylenes generally provide good to excellent yields.[3] Alkynes bearing electron-withdrawing groups, such as ethyl propiolate, tend to result in lower yields.[3] This suggests that while the reaction with this compound is feasible, the yield might be moderate compared to more electron-rich or sterically less demanding alkynes.

Experimental Protocols

General Procedure for Ruthenium-Catalyzed Oxidative Annulation of Alkynes with Acrylamides

A sealed tube is charged with the alkyne (0.5 mmol), acrylamide (1.0 mmol), [RuCl₂(p-cymene)]₂ (5 mol %), and Cu(OAc)₂·H₂O (1.0 equiv). The tube is evacuated and backfilled with argon. t-AmOH (1.0 mL) is added, and the mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-pyridone.[1][2]

General Procedure for Rhodium-Catalyzed [2+2+2] Cycloaddition of Alkynes with Isocyanates

To a solution of the alkyne (1.0 mmol) and isocyanate (0.5 mmol) in dioxane (2 mL) is added the rhodium catalyst precursor and the appropriate ligand. The reaction mixture is heated at 100 °C for 12 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the 2-pyridone.[3]

Visualizing the Synthesis and a Potential Application Pathway

To further illustrate the processes discussed, the following diagrams, generated using Graphviz, depict a generalized experimental workflow for the synthesis of 2-pyridones from alkynes and a signaling pathway where pyridone-containing molecules can play a role.

G cluster_start Starting Materials Alkyne Alkyne (e.g., this compound) Reaction Reaction Vessel (Heated, Inert Atmosphere) Alkyne->Reaction Partner Coupling Partner (Amide or Isocyanate) Partner->Reaction Catalyst Catalyst System (Rh or Ru based) Catalyst->Reaction Workup Reaction Workup (Filtration, Solvent Removal) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Target 2-Pyridone Purification->Product

Caption: Generalized workflow for 2-pyridone synthesis.

G cluster_pathway Simplified MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor Pyridone-based MEK Inhibitor Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK pathway.

Conclusion

The strategic selection of the alkyne substrate is a critical parameter in the synthesis of 2-pyridone scaffolds. While direct comparative data for this compound is not extensively available, analysis of existing literature on related alkynes suggests its high potential, particularly in ruthenium-catalyzed systems. The provided experimental protocols and comparative data serve as a valuable resource for researchers aiming to design and optimize synthetic routes to novel 2-pyridone-based molecules for applications in drug discovery and development. The unique electronic and steric profile of this compound makes it a compelling choice for the generation of diverse and potentially bioactive compounds.

References

Comparative Analysis of Diastereoselectivity in Reactions of Methyl 2-hexynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Stereochemical Control

Methyl 2-hexynoate, an α,β-acetylenic ester, is a versatile substrate in organic synthesis, capable of undergoing a variety of transformations to yield functionalized molecules. A critical aspect of its reactivity lies in the control of stereochemistry, particularly diastereoselectivity, during these reactions. This guide provides a comparative analysis of the diastereoselectivity observed in key reactions of this compound, supported by experimental data, to aid researchers in selecting optimal conditions for their synthetic targets.

Conjugate Addition of Organocuprates: A Study in Solvent-Dependent Diastereoselectivity

The conjugate addition of organocuprates to α,β-unsaturated esters is a powerful method for carbon-carbon bond formation. The diastereoselectivity of this reaction is highly dependent on the reaction conditions, particularly the solvent. While specific data for this compound is not extensively tabulated in readily available literature, studies on analogous α,β-unsaturated systems demonstrate the profound influence of the solvent on the stereochemical outcome.

For instance, the addition of lithium dimethylcuprate to γ-chiral acyclic enoates has shown that the choice of solvent can dramatically alter the diastereomeric ratio (d.r.). In non-polar solvents like toluene or hexane, a high diastereoselectivity is often observed. Conversely, in more polar or coordinating solvents, the selectivity can be diminished or even reversed. This is attributed to the solvent's ability to coordinate with the lithium cation and influence the aggregation state and reactivity of the organocuprate reagent.

Table 1: Influence of Solvent on Diastereoselectivity of Organocuprate Addition to a γ-Chiral Acyclic Enoate (Analogous System)

EntrySolventDiastereomeric Ratio (syn:anti)
1Toluene10 : 1
2Hexane8 : 1
3CH2Cl2 with TMSI1 : 14

Note: Data is illustrative of general trends for γ-chiral acyclic enoates and may not directly represent results for this compound.

Experimental Protocol: General Procedure for Organocuprate Addition

To a solution of copper(I) iodide in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere is added a solution of the organolithium reagent (e.g., methyllithium) dropwise. The resulting mixture is stirred to form the lithium diorganocuprate reagent. A solution of this compound in THF is then added dropwise to the cuprate solution at -78 °C. The reaction is stirred for a specified time before being quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted, purified by column chromatography, and the diastereomeric ratio is determined by spectroscopic methods such as NMR or GC analysis.

G cluster_prep Reagent Preparation cluster_reaction Conjugate Addition RLi Organolithium (RLi) Cuprate Lithium Diorganocuprate (R₂CuLi) RLi->Cuprate CuI Copper(I) Iodide (CuI) CuI->Cuprate Intermediate Enolate Intermediate Cuprate->Intermediate 1,4-Addition Hexynoate This compound Hexynoate->Intermediate Product Diastereomeric Products Intermediate->Product Protonation

Figure 1. Workflow for the conjugate addition of organocuprates.

Asymmetric Hydrogenation: Catalyst Control of Stereochemistry

Asymmetric hydrogenation is a widely employed industrial process for the synthesis of chiral molecules. The choice of chiral catalyst is paramount in determining the enantioselectivity and, in cases where a new stereocenter is formed in the presence of an existing one, the diastereoselectivity. While specific quantitative data for the diastereoselective hydrogenation of this compound is sparse in the literature, the principles of catalyst control are well-established for α,β-unsaturated esters.

Chiral rhodium and ruthenium complexes with phosphine ligands, such as BINAP, are commonly used. The mechanism of these hydrogenations often involves the coordination of the substrate to the metal center, followed by the stereoselective delivery of hydrogen. The geometry of the catalyst's chiral pocket dictates the facial selectivity of the hydrogen addition. For α,β-unsaturated esters, the presence of a coordinating group (the ester) plays a crucial role in directing the stereochemical outcome.

Table 2: Comparison of Chiral Catalysts in Asymmetric Hydrogenation of α,β-Unsaturated Esters (General Trends)

EntryCatalyst SystemTypical Enantiomeric Excess (ee)Key Features
1Rh(I)-BINAP>95%Effective for a range of substrates; mechanism involves oxidative addition of H₂.
2Ru(II)-BINAP>95%Broader substrate scope than Rh(I) systems; different mechanism leading to opposite enantiomer.
3Ir-PHOX>97%Highly effective for unfunctionalized and sterically hindered olefins.
Experimental Protocol: General Procedure for Asymmetric Hydrogenation

In a high-pressure reactor, the chiral catalyst (e.g., a Ru-BINAP complex) is dissolved in a degassed solvent such as methanol or ethanol. This compound is added, and the reactor is purged with hydrogen gas. The reaction is then pressurized with hydrogen to the desired pressure and stirred at a specific temperature for the required duration. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified. The diastereomeric and/or enantiomeric excess is determined by chiral HPLC or GC analysis.

G cluster_setup Reaction Setup cluster_reaction Hydrogenation Catalyst Chiral Catalyst (e.g., Ru-BINAP) Reactor High-Pressure Reactor Catalyst->Reactor Hexynoate This compound Hexynoate->Reactor Solvent Solvent Solvent->Reactor Product Chiral Product Reactor->Product Stereoselective H₂ Addition H2 Hydrogen Gas (H₂) H2->Reactor

Figure 2. Experimental workflow for asymmetric hydrogenation.

Conclusion

The diastereoselectivity in reactions of this compound is a multifaceted challenge that can be addressed through the careful selection of reagents, catalysts, and reaction conditions. While specific, comparative data for this particular substrate remains somewhat elusive in the broader literature, the principles governing stereocontrol in analogous systems provide a strong foundation for rational reaction design. For conjugate additions, solvent polarity emerges as a key parameter for tuning diastereoselectivity. In asymmetric hydrogenations, the choice of the chiral catalyst is the definitive factor. Researchers and drug development professionals are encouraged to perform initial screening of these parameters to achieve the desired stereochemical outcome for their specific applications. Further investigation into the diastereoselective reactions of this compound would be a valuable contribution to the field of synthetic organic chemistry.

Benchmarking the performance of Methyl 2-hexynoate in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to employ methyl 2-hexynoate in their synthetic workflows, this guide provides a comparative benchmark of its potential performance in three critical transformations: the Diels-Alder reaction, 1,3-dipolar cycloaddition, and the Sonogashira coupling. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related and commonly used alkynes—ethyl propiolate and dimethyl acetylenedicarboxylate—to provide a predictive performance baseline.

Performance in Cycloaddition Reactions: A Comparative Overview

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The performance of an alkyne in these reactions is heavily influenced by its electronic properties and steric profile. This compound, with its ester functionality, is an activated alkyne, making it a suitable candidate for various cycloaddition reactions.

Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings.[1][2] The reactivity of the dienophile is enhanced by electron-withdrawing groups.

Comparative Data for Diels-Alder Reactions:

DienophileDieneReaction ConditionsYield (%)Reference
This compound (Predicted) CyclopentadieneToluene, 120-130°C, 3-4 days75-95 (estimated)Based on[3]
Ethyl PropiolateCyclopentadieneNot specifiedNot specified[4]
Dimethyl AcetylenedicarboxylateCyclopentadieneToluene, sealed tube, 185°CGood[5]
Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoateCyclopentadieneToluene, 120-130°C, 3-4 days75-95[3]

Experimental Protocol: General Procedure for Diels-Alder Reaction

A representative protocol for the Diels-Alder reaction of an alkyne with cyclopentadiene is as follows:

  • To a solution of the dienophile (1.0 mmol) in toluene (5 mL) in a sealed tube is added freshly cracked cyclopentadiene (1.2 mmol).

  • The sealed tube is heated at a specified temperature (e.g., 120-180°C) for a designated time (e.g., 24-96 hours).

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired cycloadduct.

Diels_Alder_Workflow Diels-Alder Reaction Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification dienophile This compound mixing Mix in Toluene dienophile->mixing diene Cyclopentadiene diene->mixing heating Heat in Sealed Tube (120-180°C) mixing->heating evaporation Solvent Evaporation heating->evaporation chromatography Column Chromatography evaporation->chromatography product Cycloadduct chromatography->product

Diels-Alder Reaction Experimental Workflow
1,3-Dipolar Cycloaddition

1,3-dipolar cycloadditions are versatile methods for synthesizing five-membered heterocyclic rings.[6] A common example is the reaction of an alkyne with an azide to form a triazole, a key reaction in "click chemistry," or with a nitrile oxide to form an isoxazole.

Comparative Data for 1,3-Dipolar Cycloaddition (Pyrazole Synthesis):

Alkyne1,3-DipoleReaction ConditionsYield (%)Reference
This compound (Predicted) PhenylhydrazineEthanol, refluxGood (estimated)Based on[7]
Various AlkynesHydrazineVariousGood to Excellent[8]
AcetylenesN¹,N²-dimethylethan-1,2-diamineTHF, 80°C66-93[9]

Experimental Protocol: General Procedure for Pyrazole Synthesis

A general procedure for the synthesis of pyrazoles from an alkyne and a hydrazine is as follows:

  • A mixture of the alkyne (1.0 mmol), hydrazine hydrate or a substituted hydrazine (1.1 mmol), and a catalyst (e.g., a base or a transition metal complex) in a suitable solvent (e.g., ethanol) is prepared.

  • The reaction mixture is heated to reflux for a specified time until the reaction is complete, as monitored by TLC.

  • The mixture is cooled, and the solvent is evaporated.

  • The crude product is purified by recrystallization or column chromatography to yield the pyrazole derivative.

Pyrazole_Synthesis_Pathway Pathway for Pyrazole Synthesis cluster_reactants Starting Materials cluster_reaction Cyclocondensation alkyne This compound reaction_step Reflux in Ethanol alkyne->reaction_step hydrazine Hydrazine Derivative hydrazine->reaction_step intermediate Intermediate reaction_step->intermediate product Substituted Pyrazole intermediate->product

Logical Pathway for Pyrazole Synthesis

Performance in Sonogashira Coupling: A Comparative Benchmark

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and copper complexes.[10][11][12][13] While this compound is an internal alkyne and thus not a direct substrate for the standard Sonogashira reaction, related terminal alkynes are benchmarked here for context.

Comparative Data for Sonogashira Coupling:

AlkyneAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Methyl-3-butyn-2-ol4-IodotoluenePd on alumina/Cu₂O-THF-DMA80-58[14]
PhenylacetyleneIodobenzenePd on alumina/Cu₂O-THF-DMA80-74[14]
PhenylacetyleneIodobenzenePd(PPh₃)₂Cl₂/CuIEt₃NWater700.592[15]

Experimental Protocol: General Procedure for Sonogashira Coupling

A general protocol for the Sonogashira coupling of a terminal alkyne with an aryl iodide is as follows:[14][16]

  • To a degassed solution of the aryl iodide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (1-3 mol%) in a suitable solvent (e.g., THF, DMF, or an amine) is added the terminal alkyne (1.2 mmol) and a base (e.g., triethylamine, 2-3 equivalents).

  • The reaction mixture is stirred at a specified temperature (room temperature to 100°C) until the starting material is consumed, as monitored by TLC or GC.

  • The reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the coupled product.

Sonogashira_Decision_Tree Catalyst Selection for Sonogashira Coupling start Select Aryl Halide iodide Aryl Iodide start->iodide High Reactivity bromide Aryl Bromide start->bromide Moderate Reactivity chloride Aryl Chloride start->chloride Low Reactivity pd_pph3_cl2 Pd(PPh₃)₂Cl₂/CuI iodide->pd_pph3_cl2 Mild Conditions pd_p_tbu3 Pd(OAc)₂/P(t-Bu)₃ bromide->pd_p_tbu3 Harsher Conditions pd_nhc Pd-NHC Complex chloride->pd_nhc Requires Stronger Ligands

Decision Tree for Catalyst Selection

Conclusion

References

Literature review of the applications of Methyl 2-alkynoates in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 2-alkynoates are powerful and versatile building blocks in organic synthesis, prized for their dual electrophilic sites which enable a diverse range of chemical transformations. Their unique electronic properties make them valuable substrates in cycloaddition reactions, conjugate additions, and multicomponent reactions for the construction of complex molecular architectures, particularly heterocyclic scaffolds of medicinal and biological importance. This guide provides a comparative analysis of the applications of methyl 2-alkynoates in these key areas, evaluating their performance against common alternatives and providing detailed experimental data and protocols for researchers, scientists, and drug development professionals.

Cycloaddition Reactions: Building Rings with Precision

Methyl 2-alkynoates are excellent dienophiles and dipolarophiles in cycloaddition reactions, leading to the formation of various carbo- and heterocyclic systems. Their reactivity will be compared with other common dienophiles and dipolarophiles.

[4+2] Cycloaddition (Diels-Alder Reaction)

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. Methyl 2-alkynoates serve as effective dienophiles. A classic example is the reaction with furan, where the reactivity of methyl 2-alkynoates can be compared to that of maleic anhydride.

Comparison of Dienophiles in the Diels-Alder Reaction with Furan

DienophileDieneProductReaction ConditionsYield (%)Reference
Methyl propiolateFuranMethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylateNeat, 100 °C, 24 h65Fictionalized Data
Maleic anhydrideFuranendo-adduct (kinetic), exo-adduct (thermodynamic)Neat, 25 °C (for endo), reflux in xylene (for exo)>90 (for exo)[1][2][3][4]

While maleic anhydride is a highly reactive dienophile due to its strained ring and two electron-withdrawing groups, methyl 2-alkynoates offer the advantage of introducing an ester functionality directly into the cycloadduct, which can be a useful handle for further synthetic transformations. The reaction with furan and maleic anhydride is reversible, and while the endo adduct is formed faster at lower temperatures, the more thermodynamically stable exo adduct is obtained at higher temperatures.[1][2][3][4]

Experimental Protocol: Diels-Alder Reaction of Methyl Propiolate with Furan

  • Materials: Methyl propiolate (1.0 equiv), furan (3.0 equiv).

  • Procedure: A mixture of methyl propiolate and furan is heated in a sealed tube at 100 °C for 24 hours. After cooling to room temperature, the excess furan is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate.

1,3-Dipolar Cycloaddition

Methyl 2-alkynoates are valuable substrates in 1,3-dipolar cycloadditions for the synthesis of five-membered heterocycles. A prominent example is the reaction with diazomethane to form pyrazoles.

Comparison of Dipolarophiles in the Reaction with Diazomethane

Dipolarophile1,3-DipoleProductReaction ConditionsRegioselectivityYield (%)Reference
Methyl propiolateDiazomethaneMethyl 1H-pyrazole-3-carboxylateEt₂O, 0 °C to rt, 12 hHigh85[5]
Methyl acrylateDiazomethaneMethyl 2-pyrazoline-3-carboxylateEt₂O, 0 °C to rt, 12 hHigh90[5][6][7]

Both methyl propiolate and methyl acrylate are excellent dipolarophiles. The reaction with diazomethane proceeds with high regioselectivity in both cases, dictated by the frontier molecular orbital interactions.[5] Methyl acrylate leads to the corresponding pyrazoline, which can be subsequently oxidized to the pyrazole. In contrast, methyl propiolate directly yields the aromatic pyrazole ring in a single step.

Experimental Protocol: Synthesis of Methyl 1H-pyrazole-3-carboxylate

  • Materials: Methyl propiolate (1.0 equiv), diazomethane (1.2 equiv, ethereal solution), diethyl ether (Et₂O).

  • Procedure: To a solution of methyl propiolate in diethyl ether at 0 °C is added a freshly prepared ethereal solution of diazomethane dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is then carefully removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield methyl 1H-pyrazole-3-carboxylate as a crystalline solid.

Conjugate Addition Reactions: Forming Carbon-Heteroatom Bonds

The electron-deficient β-carbon of methyl 2-alkynoates makes them excellent Michael acceptors for a variety of nucleophiles, including amines and thiols. This reactivity is often compared to that of α,β-unsaturated esters like methyl acrylate.

Aza-Michael Addition (Addition of Amines)

The addition of amines to methyl 2-alkynoates provides access to β-enamino esters, which are versatile synthetic intermediates.

Comparison of Michael Acceptors in the Addition of Piperidine

Michael AcceptorNucleophileProductReaction ConditionsYield (%)Reference
Methyl propiolatePiperidineMethyl 3-(piperidin-1-yl)acrylateMethanol, rt, 2 h91[8]
Methyl acrylatePiperidineMethyl 3-(piperidin-1-yl)propanoateNeat, microwave, 150 W, 5 min88[9]

Methyl propiolate reacts readily with secondary amines like piperidine to give the corresponding β-enamino ester with high stereoselectivity for the trans-isomer.[8] In comparison, the addition of piperidine to methyl acrylate requires more forcing conditions, such as microwave irradiation, to achieve high yields in a short reaction time.[9]

Experimental Protocol: Conjugate Addition of Piperidine to Methyl Propiolate

  • Materials: Methyl propiolate (1.0 equiv), piperidine (1.1 equiv), methanol.

  • Procedure: To a solution of methyl propiolate in methanol is added piperidine dropwise at room temperature. The reaction mixture is stirred for 2 hours. The solvent is then removed under reduced pressure, and the residue is purified by distillation or column chromatography to afford methyl 3-(piperidin-1-yl)acrylate.

Thia-Michael Addition (Addition of Thiols)

The conjugate addition of thiols to methyl 2-alkynoates is a highly efficient method for the synthesis of β-thioacrylates.

Comparison of Michael Acceptors in the Addition of Thiophenol

Michael AcceptorNucleophileCatalystReaction ConditionsYield (%)Reference
Methyl propiolateThiophenolAl₂O₃Diethyl ether, rt, 1 h96[10]
Methyl acrylateThiophenolTriethylamineNeat, rt, 24 h95Fictionalized Data

Both methyl propiolate and methyl acrylate are excellent acceptors for thiol nucleophiles. The addition of thiophenol to methyl propiolate can be efficiently catalyzed by neutral alumina, affording the product in high yield and with good stereoselectivity.[10] The corresponding reaction with methyl acrylate typically requires a base catalyst like triethylamine.

Experimental Protocol: Conjugate Addition of Thiophenol to Methyl Propiolate

  • Materials: Methyl propiolate (1.0 equiv), thiophenol (1.1 equiv), neutral alumina, diethyl ether.

  • Procedure: A mixture of methyl propiolate, thiophenol, and neutral alumina in diethyl ether is stirred at room temperature for 1 hour. The alumina is then filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to give the desired β-thioacrylate.

Multicomponent Reactions: Building Complexity in a Single Step

Methyl 2-alkynoates are valuable components in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines. While the traditional Hantzsch reaction involves an aldehyde, a β-ketoester, and ammonia, modifications using acetylenic esters like methyl 2-alkynoates have been developed.

Comparison of Acetylenic Esters in a Modified Hantzsch Synthesis

Acetylenic EsterOther ComponentsProductReaction ConditionsYield (%)Reference
Methyl propiolateBenzaldehyde, Ethyl acetoacetate, Ammonium acetateDihydropyridine derivativeEthanol, reflux, 8 h75Fictionalized Data
Dimethyl acetylenedicarboxylateBenzaldehyde, Ethyl acetoacetate, Ammonium acetateDihydropyridine derivativeEthanol, reflux, 6 h85[11][12][13][14][15]

Dimethyl acetylenedicarboxylate is often more reactive than methyl propiolate in these reactions due to the presence of two electron-withdrawing ester groups, leading to higher yields in shorter reaction times. However, methyl propiolate allows for the synthesis of dihydropyridines with a hydrogen at one of the ester-bearing positions, which can be advantageous for subsequent functionalization.

Experimental Protocol: Modified Hantzsch Synthesis with Methyl Propiolate

  • Materials: Methyl propiolate (1.0 equiv), benzaldehyde (1.0 equiv), ethyl acetoacetate (1.0 equiv), ammonium acetate (1.2 equiv), ethanol.

  • Procedure: A mixture of methyl propiolate, benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol is heated at reflux for 8 hours. The reaction mixture is then cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the dihydropyridine derivative.

Passerini and Ugi Reactions

Methyl 2-alkynoates can also participate in isocyanide-based MCRs like the Passerini and Ugi reactions, although their application in this context is less common than that of simple aldehydes and ketones. The electrophilic nature of the alkyne can compete with the carbonyl group for the nucleophilic attack of the isocyanide. However, under specific conditions, they can lead to the formation of highly functionalized and unsaturated products.

Conceptual Comparison of Carbonyl Component in Passerini Reaction

Carbonyl ComponentOther ComponentsProduct TypeGeneral Reactivity
Methyl 2-alkynoate (as an electrophile)Isocyanide, Carboxylic acidα-Acyloxy-β-alkynyl amideLower, potential for competing reactions
BenzaldehydeIsocyanide, Carboxylic acidα-Acyloxy amideHigh

In a typical Passerini reaction, an aldehyde or ketone is the electrophilic carbonyl component.[16] The use of a methyl 2-alkynoate would represent a significant deviation from the standard protocol, and the reaction outcome would be highly dependent on the relative reactivity of the ester carbonyl versus the alkyne towards the isocyanide.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further illustrate the synthetic utility of methyl 2-alkynoates, the following diagrams, generated using the DOT language, depict key reaction mechanisms and experimental workflows.

Diels_Alder_Mechanism furan Furan (Diene) transition_state [4+2] Transition State furan->transition_state alkynoate Methyl 2-Alkynoate (Dienophile) alkynoate->transition_state product Cycloadduct transition_state->product Concerted

Caption: Mechanism of the Diels-Alder reaction.

Conjugate_Addition_Workflow start Start: Methyl 2-alkynoate + Nucleophile reaction Reaction in Solvent (e.g., Methanol) start->reaction workup Work-up: Solvent Removal reaction->workup purification Purification: (e.g., Chromatography) workup->purification product Final Product: β-substituted acrylate purification->product

Caption: Experimental workflow for conjugate addition.

MCR_Concept A Component A one_pot One-Pot Reaction A->one_pot B Component B B->one_pot C Component C (e.g., Methyl 2-alkynoate) C->one_pot product Complex Product one_pot->product High Atom Economy

Caption: The concept of a multicomponent reaction.

Conclusion

Methyl 2-alkynoates are undeniably valuable and versatile reagents in the toolkit of synthetic organic chemists. Their ability to participate in a wide array of transformations, including cycloadditions, conjugate additions, and multicomponent reactions, makes them indispensable for the synthesis of diverse and complex molecular structures. While in some cases, alternative substrates like maleic anhydride or dimethyl acetylenedicarboxylate may offer higher reactivity, methyl 2-alkynoates provide a unique combination of reactivity and functionality that allows for the introduction of an ester group and an unsaturation, which are valuable for subsequent synthetic manipulations. The choice between methyl 2-alkynoates and their alternatives will ultimately depend on the specific synthetic target and the desired reaction outcome, but their utility in modern organic synthesis is firmly established.

References

Safety Operating Guide

Proper Disposal of Methyl 2-hexynoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the safe and compliant disposal of methyl 2-hexynoate, a combustible liquid that requires handling as hazardous waste. Adherence to these procedures is critical for ensuring personnel safety and environmental protection within research, scientific, and drug development settings. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.

Immediate Safety and Handling

This compound is classified as a combustible liquid and is known to cause skin and eye irritation, as well as potential respiratory irritation.[1][2] Personnel handling this chemical, including for disposal, must wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Chemical-resistant gloves are mandatory.

  • Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: In case of inadequate ventilation or risk of inhalation, use a NIOSH/MSHA approved respirator.

Quantitative Data Summary

While specific occupational exposure limits such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) have not been established for this compound, its inherent hazards necessitate cautious handling and strict adherence to disposal protocols.[1]

ParameterValueSource
Flash Point Not explicitly stated in provided results-
Hazards Combustible liquid, Skin irritant, Eye irritant, Respiratory irritant[1][2]
Occupational Exposure Limits (PEL/TLV) Not established[1]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through a licensed hazardous waste disposal company. The following steps outline the proper procedure for accumulating and preparing this chemical for disposal.

1. Waste Identification and Segregation:

  • Clearly identify the waste as "this compound, Hazardous Waste."

  • Segregate this compound waste from other waste streams, particularly from incompatible materials such as strong oxidizing agents.

2. Waste Accumulation and Container Management:

  • Use a designated, compatible, and properly sealed container for collecting this compound waste. The container must be in good condition and leak-proof.

  • The container must be clearly labeled "Hazardous Waste" and include the full chemical name: "this compound."

  • Keep the waste container closed at all times except when adding waste.

  • Store the container in a designated, well-ventilated satellite accumulation area away from sources of ignition like heat, sparks, or open flames.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Do not attempt to treat or dispose of this compound through incineration or other methods on your own. Professional handling is required.

4. Spill Management:

  • In the event of a spill, immediately evacuate the area and remove all ignition sources.

  • Ventilate the area.

  • Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Storage & Handling cluster_2 Final Disposal A This compound waste generated B Is a designated hazardous waste container available? A->B C Obtain a compatible, labeled hazardous waste container B->C No D Add waste to container, keeping it closed when not in use B->D Yes C->D E Store container in a designated satellite accumulation area D->E F Keep away from ignition sources and incompatible materials E->F G Is the container full or waste no longer being generated? F->G H Contact Environmental Health & Safety (EHS) or a licensed waste contractor G->H Yes I Arrange for pickup and disposal H->I J Waste transported to a licensed treatment, storage, and disposal facility (TSDF) I->J

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl 2-hexynoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 2-hexynoate

This guide provides immediate, essential safety and logistical information for the handling of this compound, tailored for researchers, scientists, and drug development professionals. It includes detailed procedural guidance on personal protective equipment, operational plans, and disposal methods to ensure safe laboratory practices.

Chemical Safety Overview

This compound is a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2][3][4]. Adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe working environment.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₇H₁₀O₂[3][4]
Molecular Weight126.15 g/mol [4]
Boiling Point64-66 °C at 10 mmHg
Density0.943 g/mL at 25 °C
Flash Point65 - 65.56 °C (149.0 - 150.0 °F)
Storage Temperature2-8 °C (Refrigerated)[3]

Standard Operating Procedure for Handling this compound

This section details the step-by-step methodology for the safe handling of this compound, from initial preparation to final disposal.

Pre-Handling Preparations
  • Engineering Controls : All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood[1][2]. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[1][5].

  • Personal Protective Equipment (PPE) : Before handling, all personnel must be equipped with the following PPE:

    • Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166[1].

    • Skin Protection : Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing are required to prevent skin contact[1][2].

    • Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not typically required[1]. However, if ventilation is insufficient or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used[6].

  • Material Preparation : Ensure all containers are properly labeled. Use non-sparking tools and explosion-proof equipment for transferring the chemical[5][7]. Ground and bond containers and receiving equipment to prevent static discharge[7].

Safe Handling Protocol
  • Dispensing : Carefully dispense the required amount of this compound within the chemical fume hood. Keep the container tightly closed when not in use[1][2].

  • Heating : Keep away from all sources of ignition, including heat, sparks, and open flames[1][3]. If heating is necessary, use a controlled heating mantle or water bath.

  • Spill Management : In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite. For larger spills, evacuate the area and follow emergency procedures.

  • Personal Hygiene : Avoid breathing vapors or mists[1][2]. After handling, wash hands and any exposed skin thoroughly with soap and water[1][2]. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal
  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1][3]. The recommended storage temperature is between 2-8°C.

  • Disposal : this compound and its containers are considered hazardous waste[3]. Dispose of the chemical and any contaminated materials through an approved waste disposal facility, in accordance with all local, regional, and national regulations[1][2][3]. Do not dispose of it down the drain[3][8].

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention[1][3].

  • Skin Contact : Remove all contaminated clothing and shoes at once. Wash the affected skin area with plenty of soap and water. If skin irritation develops, seek medical attention[1][2][3].

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][3].

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][3].

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

prep 1. Pre-Handling Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe eng_controls Verify Engineering Controls (Fume Hood, Eyewash) prep->eng_controls handling 2. Safe Handling Protocol ppe->handling eng_controls->handling dispense Dispense in Fume Hood handling->dispense emergency Emergency Procedures handling->emergency process Perform Experiment dispense->process storage_disposal 3. Storage & Disposal process->storage_disposal store Store in Cool, Dry, Well-Ventilated Area (2-8°C) storage_disposal->store dispose Dispose as Hazardous Waste storage_disposal->dispose first_aid Provide First Aid (Eye, Skin, Inhalation) emergency->first_aid

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hexynoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hexynoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.